molecular formula C22H36O3 B600545 Larixol acetate CAS No. 4608-49-5

Larixol acetate

Cat. No.: B600545
CAS No.: 4608-49-5
M. Wt: 348.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Larixol acetate is a useful research compound. Its molecular formula is C22H36O3 and its molecular weight is 348.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4608-49-5

Molecular Formula

C22H36O3

Molecular Weight

348.52

Origin of Product

United States

Foundational & Exploratory

Larixol Acetate as a Selective TRPC6 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of a growing number of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and neuropathic pain.[1] The development of potent and selective TRPC6 inhibitors is therefore of significant therapeutic interest. This technical guide provides an in-depth overview of Larixol acetate, a naturally derived labdane-type diterpene identified as a potent and selective TRPC6 inhibitor.[1] We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and explore its therapeutic potential based on preclinical evidence. This guide is intended for researchers, scientists, and drug development professionals actively investigating TRPC6 pharmacology and its role in disease.

Introduction: The TRPC6 Channel as a Therapeutic Target

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial sensors of the cellular environment. Within this family, the canonical or classical TRP (TRPC) subfamily plays a pivotal role in calcium signaling. TRPC6, a member of this subfamily, is a non-selective cation channel with a significant permeability to Ca²⁺.[1] Its activation is primarily linked to the phospholipase C (PLC) signaling cascade, leading to the generation of diacylglycerol (DAG), a direct activator of the channel.

Gain-of-function mutations in the TRPC6 gene have been causally linked to familial forms of focal segmental glomerulosclerosis (FSGS), a devastating kidney disease characterized by proteinuria and progressive renal failure.[2] Beyond genetic evidence, dysregulation of TRPC6 activity has been implicated in a range of pathologies, including:

  • Pulmonary Hypertension: TRPC6 is involved in hypoxic pulmonary vasoconstriction, a key contributor to the development of pulmonary hypertension.[1]

  • Neuropathic Pain: TRPC6 is expressed in dorsal root ganglia and glial cells and is thought to play a role in mechanosensation and the development of mechanical hyperalgesia.[3][4]

  • Cardiac Hypertrophy: TRPC6 is involved in pathological cardiac remodeling through its interaction with the calcineurin-NFAT signaling pathway.[5]

  • Cancer: Aberrant TRPC6 expression and activity have been associated with the proliferation and migration of certain cancer cells.

The growing body of evidence implicating TRPC6 in disease has spurred the search for selective inhibitors. However, achieving selectivity, particularly over the closely related TRPC3 and TRPC7 channels, has proven to be a significant challenge.[1]

Discovery and Characterization of this compound

This compound is a labdane-type diterpene derived from the resin of larch trees (Larix sp.).[1] Its journey as a TRPC6 inhibitor began with a natural product screening strategy aimed at identifying novel TRPC6-blocking entities from sources traditionally used in respiratory medicine.[1]

From Larch Balsam to a Potent Inhibitor

Initial screening of various plant extracts revealed a strong TRPC6-inhibitory activity in conifer balsams, specifically within the nonvolatile resin fractions.[1] Among these, larch balsam displayed a remarkable TRPC6-prevalent mode of action.[1] Subsequent bioassay-guided fractionation led to the identification of larixol and its acetylated form, this compound, as the active constituents responsible for blocking Ca²⁺ entry and ionic currents through TRPC6 channels.[1]

Potency and Selectivity

This compound emerged as a potent inhibitor of recombinant TRPC6 channels with a half-maximal inhibitory concentration (IC50) in the range of 0.1-0.6 µM.[1] Crucially, it demonstrated significant selectivity over its closest relatives, exhibiting approximately 12-fold and 5-fold selectivity against TRPC3 and TRPC7, respectively.[1] No significant inhibition of more distantly related TRPV or TRPM channels was observed, highlighting its preferential action on the TRPC3/6/7 subfamily.[1]

Compound TRPC6 IC50 (µM) Selectivity vs. TRPC3 Selectivity vs. TRPC7
This compound0.1 - 0.6~12-fold~5-fold

Table 1: Potency and selectivity of this compound against TRPC channels.[1]

Mechanism of Action: Direct Channel Inhibition

This compound exerts its inhibitory effect through the direct blockade of the TRPC6 channel, thereby preventing the influx of Ca²⁺ into the cell. This has been demonstrated through both electrophysiological and calcium imaging studies.[1] The inhibition is observed upon channel activation by DAG analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), or through receptor-mediated activation.[1]

The precise binding site of this compound on the TRPC6 channel has not yet been fully elucidated. However, structure-activity relationship (SAR) studies on larixol and its analogs have provided some initial insights. Modifications at the C6 position of the larixol scaffold have been shown to influence both potency and selectivity, suggesting this region is important for interaction with the channel.[6]

Experimental Protocols for Studying this compound

To facilitate further research into this compound and other TRPC6 modulators, this section provides detailed, field-proven protocols for key experimental assays.

Electrophysiology: Patch-Clamp Analysis of TRPC6 Currents

Objective: To directly measure ionic currents through TRPC6 channels and assess the inhibitory effect of this compound.

Rationale: The patch-clamp technique offers unparalleled temporal and voltage resolution, allowing for the direct observation of ion channel gating and modulation. The whole-cell configuration is ideal for measuring the total current from all TRPC6 channels on the cell surface.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_experiment Experimental Protocol cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hTRPC6 plating Plate cells on glass coverslips cell_culture->plating transfection Optional: Transient transfection for specific constructs plating->transfection pipette Fabricate and fill patch pipette with internal solution seal Form a giga-ohm seal with the cell membrane pipette->seal whole_cell Rupture the patch to achieve whole-cell configuration seal->whole_cell voltage_clamp Apply voltage-clamp protocol whole_cell->voltage_clamp baseline Record baseline current agonist Apply TRPC6 agonist (e.g., OAG) baseline->agonist inhibitor Apply this compound agonist->inhibitor washout Washout inhibitor inhibitor->washout current_measurement Measure current amplitude and kinetics dose_response Generate dose-response curves current_measurement->dose_response ic50 Calculate IC50 values dose_response->ic50

Caption: Workflow for Patch-Clamp Analysis of TRPC6 Inhibition.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human TRPC6 (hTRPC6) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH). Note: Cesium is used to block potassium channels, and BAPTA is a calcium chelator to prevent calcium-dependent inactivation.

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.

  • Experimental Procedure:

    • Record a stable baseline current for 2-3 minutes.

    • Apply a TRPC6 agonist, such as 100 µM OAG, to the external solution to activate the channels.

    • Once a stable activated current is achieved, co-apply this compound at various concentrations to the agonist-containing solution.

    • After recording the inhibitory effect, perfuse with the agonist-containing solution alone to assess washout.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV).

    • Normalize the current in the presence of this compound to the maximal agonist-activated current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Self-Validation and Troubleshooting:

  • Seal Quality: A high-resistance seal is critical for low-noise recordings. If a giga-ohm seal is not achieved, discard the pipette and try again.

  • Series Resistance: Monitor the series resistance throughout the experiment. If it increases significantly, the recording may become unstable and should be discarded.

  • Agonist Response: Ensure a robust and stable activation of TRPC6 currents by the agonist before applying the inhibitor.

  • Vehicle Control: Perform control experiments with the vehicle (e.g., DMSO) used to dissolve this compound to rule out any non-specific effects.

Calcium Imaging: Fluorometric Measurement of TRPC6 Activity

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC6 channel activity and its inhibition by this compound.

Rationale: This high-throughput method allows for the screening and characterization of TRPC6 modulators in a population of cells. Ratiometric dyes like Fura-2 provide a more quantitative measure of [Ca²⁺]i compared to single-wavelength dyes.

Workflow Diagram:

G cluster_prep Cell and Dye Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_plating Plate hTRPC6-expressing cells in a 96-well plate dye_loading Load cells with Fura-2 AM cell_plating->dye_loading de_esterification Incubate for dye de-esterification dye_loading->de_esterification plate_reader Place plate in a fluorescence plate reader baseline_rec Record baseline fluorescence (340/380 nm excitation) plate_reader->baseline_rec inhibitor_add Add this compound baseline_rec->inhibitor_add agonist_add Add TRPC6 agonist (e.g., OAG) inhibitor_add->agonist_add post_stim_rec Record post-stimulation fluorescence agonist_add->post_stim_rec ratio_calc Calculate 340/380 nm fluorescence ratio response_quant Quantify the change in ratio (ΔRatio) ratio_calc->response_quant dose_response_curve Generate dose-response curves response_quant->dose_response_curve ic50_calc Calculate IC50 values dose_response_curve->ic50_calc

Caption: Workflow for Calcium Imaging Assay of TRPC6 Inhibition.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing hTRPC6 in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well and allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader equipped with injectors.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Record the baseline fluorescence ratio (F340/F380) for a few cycles.

    • Inject this compound at various concentrations into the wells.

    • After a brief incubation (e.g., 2-5 minutes), inject the TRPC6 agonist (e.g., 100 µM OAG).

    • Continue recording the fluorescence ratio for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Determine the peak change in the fluorescence ratio (ΔRatio) after agonist addition for each concentration of this compound.

    • Normalize the ΔRatio in the presence of the inhibitor to the response with the agonist alone.

    • Plot the normalized response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50.

Self-Validation and Troubleshooting:

  • Dye Loading: Uneven dye loading can lead to variability. Ensure a consistent cell density and incubation time.

  • Phototoxicity: Minimize exposure to the excitation light to prevent phototoxicity and photobleaching.

  • Agonist Potency: Confirm the potency of the agonist in control wells on each plate.

  • Cell Health: Ensure cells are healthy and adherent before starting the assay. Detached or unhealthy cells will not load the dye properly.

Downstream Signaling Pathways Modulated by this compound

The inhibition of TRPC6-mediated Ca²⁺ influx by this compound has significant consequences for downstream signaling pathways. Two key pathways that are modulated are the calcineurin-NFAT and the ERK pathways.

The Calcineurin-NFAT Pathway

Mechanism: TRPC6-mediated Ca²⁺ entry can activate calcineurin, a calcium/calmodulin-dependent phosphatase.[5] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of target genes.[5][7] This pathway is particularly relevant in cardiac hypertrophy and podocyte biology.[5][7]

Effect of this compound: By blocking the initial Ca²⁺ influx through TRPC6, this compound is predicted to prevent the activation of the calcineurin-NFAT pathway. This has significant therapeutic implications for conditions driven by pathological NFAT activation.

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_in Ca²⁺ Influx TRPC6->Ca2_in PLC PLC DAG DAG PLC->DAG activates DAG->TRPC6 activates Receptor GPCR/RTK Receptor->PLC activates Calcineurin Calcineurin Ca2_in->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Larixol This compound Larixol->TRPC6 inhibits Gene Gene Transcription (e.g., hypertrophy, fibrosis) NFAT_nuc->Gene activates

Sources

Larixol Acetate: A Diterpenoid with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of a Natural Compound

Larixol acetate, a labdane-type diterpenoid primarily sourced from the resin of larch trees (Larix species), is gaining traction in the scientific community for its diverse biological activities.[1] While traditionally recognized for its role in organic synthesis, recent investigations have unveiled its potential as a modulator of key physiological pathways implicated in a range of diseases.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the known biological activities of this compound, its mechanisms of action, and robust experimental protocols for its investigation. Our focus is to present a scientifically rigorous overview that not only summarizes the current state of knowledge but also provides the practical framework necessary to propel future research and development efforts.

Core Biological Activities of this compound

The therapeutic potential of this compound stems from its ability to interact with specific cellular targets, leading to a cascade of downstream effects. The most well-documented of these is its potent anti-inflammatory and analgesic activity. Emerging evidence also points towards potential cytotoxic effects against cancer cells, warranting further investigation. While its antimicrobial properties have not been extensively studied, its chemical nature suggests this as a promising area for future exploration.

Anti-Inflammatory and Analgesic Properties: Targeting TRPC6

The primary mechanism underpinning the anti-inflammatory and analgesic effects of this compound is its selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[3][4][5] TRPC6 is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including inflammation and pain signaling.[5][6]

This compound has been shown to be a potent and selective inhibitor of TRPC6, with an IC50 in the range of 0.1-0.6 µM.[4] This selectivity is a key advantage, as it minimizes off-target effects. The inhibition of TRPC6 by this compound has been demonstrated to suppress neuroinflammation and alleviate neuropathic pain.[5][6][7] Mechanistically, this is achieved through the suppression of TRPC6 and p38 signaling in microglia, the resident immune cells of the central nervous system.[5][6][7]

The anti-inflammatory action extends beyond neuropathic pain. For instance, in rat models of spared nerve injury, intrathecal application of this compound dose-dependently inhibited the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

Signaling Pathway of this compound in Modulating Inflammation

G cluster_0 Inflammatory Stimulus (e.g., Nerve Injury, LPS) cluster_1 Microglia Activation cluster_3 Cellular Response Inflammatory_Stimulus Inflammatory Stimulus TRPC6 TRPC6 Channel Activation Inflammatory_Stimulus->TRPC6 p38_MAPK p38 MAPK Phosphorylation TRPC6->p38_MAPK Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines Inflammation_Pain Neuroinflammation & Neuropathic Pain Cytokines->Inflammation_Pain Larixol_Acetate This compound Larixol_Acetate->TRPC6

Caption: this compound inhibits neuroinflammation by blocking TRPC6 channel activation.

Potential Anticancer Activity: An Area of Active Investigation

While research into the anticancer properties of this compound is still in its nascent stages, preliminary findings are encouraging. Studies have observed that higher concentrations of this compound can lead to a significant reduction in the metabolic activity of cells, which is indicative of a cytotoxic effect.[3] This observation suggests that this compound may possess antiproliferative or cytotoxic properties against cancer cells.

The precise mechanism of this potential anticancer activity is yet to be elucidated. It is plausible that the inhibition of TRPC6, a channel implicated in cancer cell proliferation and migration, could play a role. However, other mechanisms independent of TRPC6 cannot be ruled out. Further research is imperative to determine the specific cancer cell lines susceptible to this compound, its IC50 values, and the molecular pathways involved in its cytotoxic effects.

Antimicrobial Properties: A Frontier for Discovery

To date, there is a paucity of published data specifically investigating the antimicrobial activity of this compound. However, many diterpenoids isolated from natural sources exhibit significant antibacterial and antifungal properties. The chemical structure of this compound, with its lipophilic nature, suggests it may be able to disrupt microbial membranes or interfere with essential cellular processes.

Investigating the antimicrobial potential of this compound represents a promising avenue for future research. Standard antimicrobial susceptibility testing, such as determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi, would be the logical first step in exploring this activity.

Experimental Protocols for Investigating the Biological Activity of this compound

To facilitate further research into the multifaceted biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Workflow for MTT Assay

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat cells with This compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution (5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549, HepG2)[11]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[1][12][13] This assay is particularly useful for assessing the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[1][13]

  • Sodium nitrite standard solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14] Include unstimulated and LPS-stimulated vehicle controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of the Griess Reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: Prepare a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

Workflow for Broth Microdilution Assay

G Preparation Prepare serial dilutions of This compound in broth Inoculation Inoculate wells with a standardized microbial suspension Preparation->Inoculation Incubation Incubate at optimal temperature for 18-24h Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC_Determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Microbial Suspension Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension.[17] This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

Biological ActivityAssayKey ParameterReported ValueReference
Anti-inflammatoryTRPC6 InhibitionIC500.1-0.6 µM[4]
AnalgesicNeuropathic Pain ModelED5013.43 µM (intrathecal)[5]
CytotoxicityMetabolic Activity-Marked reduction at higher concentrations[3]

Conclusion and Future Directions

This compound has emerged as a promising natural compound with well-defined anti-inflammatory and analgesic properties, primarily through the selective inhibition of the TRPC6 channel. The preliminary evidence of its cytotoxic effects opens up an exciting new avenue for cancer research. Furthermore, its potential as an antimicrobial agent remains a largely unexplored but highly promising area of investigation.

This technical guide provides a solid foundation for researchers to delve into the therapeutic potential of this compound. The detailed experimental protocols offer a practical starting point for validating and expanding upon the current body of knowledge. Future research should focus on:

  • Elucidating the detailed mechanisms of this compound's potential anticancer activity.

  • Screening this compound against a broad range of cancer cell lines to identify specific targets.

  • Conducting comprehensive antimicrobial susceptibility testing to determine its spectrum of activity.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic properties.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

References

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 119-132. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. PubMed, 26500253. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(2), 9-23. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Valgas, C., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 438. [Link]

  • Srivastava, M. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? ResearchGate. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed, 32299452. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Retrieved from [Link]

  • ResearchGate. (n.d.). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • Academic Journals. (n.d.). Antibacterial activity of endophytic fungi isolated from leaves of medicinal plant Leucas martinicensis L. growing in a Kenyan tropical forest. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of active ethyl acetate extracts. Retrieved from [Link]

  • PubMed. (2023). Larixol is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound. Retrieved from [Link]

  • PubMed. (2018). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (2025). In vitro cytotoxic potential of against human cancer cell lines. Retrieved from [Link]

  • MDPI. (n.d.). An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Action and Mechanisms of Resveratrol. Retrieved from [Link]

  • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2023). Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. Retrieved from [Link]

  • IMR Press. (n.d.). The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial activities of fungus comb extracts isolated from Indomalayan termite (Macrotermes gilvus Hagen) mound. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

Sources

Larixol Acetate: A Technical Guide to its Natural Sources, Isolation, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Larixol acetate, a labdane-type diterpene, has emerged as a molecule of significant interest within the scientific community, particularly for researchers and professionals in drug development. Its potent and selective inhibitory activity against the Transient Receptor Potential Canonical 6 (TRPC6) cation channel positions it as a promising lead compound for therapeutic interventions in a range of pathologies, including neuropathic pain and pulmonary diseases.[1][2][3] This technical guide provides an in-depth exploration of this compound, focusing on its natural provenance, methodologies for its isolation and purification, and the foundational science that underscores its therapeutic potential.

Chapter 1: Natural Abundance and Sources of this compound

This compound is primarily found within the oleoresin of coniferous trees belonging to the genus Larix, commonly known as larches.[4][5] The concentration of this bioactive compound is not uniform across species or even within different tissues of the same tree. This variability is influenced by genetic factors, geographical location, and the physiological state of the tree.

Primary Botanical Sources: The Larix Genus

The oleoresin, a mixture of resin acids and terpenes, is the richest natural source of this compound.[1][2] Several species of larch have been identified as significant producers of this compound.

  • Larix decidua (European Larch): This species is a well-documented source of larixol and its acetylated form.[4] The oleoresin, often referred to as "larch turpentine" or "Venice turpentine," contains a substantial amount of these diterpenes.[1]

  • Larix gmelinii (Dahurian Larch): Studies have shown that the rhytidome (outer bark) of Larix gmelinii contains a high concentration of both larixol and this compound.[4]

  • Larix kaempferi (Japanese Larch): While also a source, the concentration of larixol and this compound in this species is generally lower compared to Larix gmelinii.[4]

  • Larix sibirica (Siberian Larch): This species is another known producer of larixol and its acetate.[4]

  • Larix laricina (Tamarack Larch): The stem bark of this North American species has also been found to contain labdane diterpenes.[6]

Distribution within the Tree

The concentration of this compound varies significantly in different parts of the larch tree. The non-volatile resin fraction of the balsam is where the biological activity is concentrated, as opposed to the essential oils.[1][2] Research indicates that the bark and wood, particularly the rhytidome, are rich in these compounds.[4][7]

Quantitative Analysis of Larixol and Larixyl Acetate in Larix Species

The following table summarizes the reported concentrations of larixol and this compound in various Larix species and their hybrids, providing a comparative overview for sourcing considerations.

Species/HybridPlant PartLarixol Content (µg/g)Larixyl Acetate Content (µg/g)Reference
Larix gmeliniiRhytidome41861675[4]
Larix gmeliniiSecondary Phloem16461196[4]
Larix gmelinii x Larix kaempferi (F1 Hybrid)Rhytidome27191545[4]
Larix gmelinii x Larix kaempferi (F1 Hybrid)Secondary Phloem12621069[4]
Larix kaempferiRhytidome145445[4]
Larix deciduaBark Extract-0.63-4.37%[4]
Other Natural Sources

While the Larix genus is the primary source, larixol has also been identified in the aerial parts of Leonurus pseudomacranthus Kitag, suggesting that other plant species may also harbor this class of compounds.[4]

Chapter 2: Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for labdane-type diterpenoids, originating from the isoprenoid pathway. The following diagram illustrates the key steps in the formation of the labdane skeleton and its subsequent modification to yield larixol and this compound.

Biosynthesis_of_Larixol_Acetate GGPP Geranylgeranyl Pyrophosphate (GGPP) Copalyl_PP Copalyl Pyrophosphate GGPP->Copalyl_PP Class II Diterpene Synthase (di-TPS) Labdadienyl_PP Labdadienyl Pyrophosphate Copalyl_PP->Labdadienyl_PP Class I di-TPS Larixol Larixol Labdadienyl_PP->Larixol Hydroxylation Larixol_Acetate This compound Larixol->Larixol_Acetate Acetylation (Acetyl-CoA)

Caption: Biosynthetic pathway of this compound.

The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by a class II diterpene synthase to form copalyl pyrophosphate. A subsequent rearrangement and dephosphorylation catalyzed by a class I diterpene synthase yields the labdadienyl pyrophosphate intermediate. Hydroxylation of this intermediate at the C-6 position leads to the formation of larixol. Finally, larixol is acetylated, likely using acetyl-CoA as the acetyl group donor, to produce this compound.

Chapter 3: Isolation and Purification Methodologies

The extraction and purification of this compound from its natural sources are critical steps for its pharmacological evaluation and potential therapeutic application. The choice of methodology depends on the starting material and the desired purity of the final product.

Extraction from Larch Oleoresin

Larch oleoresin, or larch turpentine, is a primary starting material for the isolation of larixol and this compound.

Protocol 1: General Extraction from Larch Turpentine

  • Dissolution: Dissolve the crude larch turpentine in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Liquid-Liquid Extraction: Perform a series of liquid-liquid extractions to separate the neutral diterpenes from acidic resin components. An initial wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic compounds.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract enriched in neutral diterpenes, including larixol and this compound.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will separate larixol and this compound based on their differing polarities.

  • Crystallization: The fractions containing pure larixol or this compound can be further purified by recrystallization from a suitable solvent system.

Semi-Synthesis of this compound from Larixol

In instances where larixol is more readily isolated, this compound can be efficiently prepared through a straightforward acetylation reaction.[1]

Protocol 2: Acetylation of Larixol

  • Reaction Setup: Dissolve purified larixol in a suitable solvent, such as pyridine or dichloromethane, in a round-bottom flask.

  • Acetylation: Add acetic anhydride to the solution. The reaction can be catalyzed by the addition of a small amount of a base like 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (larixol) is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Semi_Synthesis_Workflow cluster_Isolation Isolation of Larixol cluster_Synthesis Semi-Synthesis Larch_Turpentine Larch Turpentine Extraction Extraction & Chromatography Larch_Turpentine->Extraction Pure_Larixol Purified Larixol Extraction->Pure_Larixol Reaction Acetylation Reaction Pure_Larixol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Purification Chromatographic Purification Reaction->Purification Larixol_Acetate Larixol_Acetate Purification->Larixol_Acetate Final Product

Caption: Workflow for the semi-synthesis of this compound.

Chapter 4: Pharmacological Significance and Mechanism of Action

The primary pharmacological interest in this compound stems from its potent and selective inhibition of the TRPC6 cation channel.[1][2] TRPC6 is implicated in a variety of physiological and pathophysiological processes, making it an attractive target for drug discovery.

TRPC6 Inhibition

This compound has been shown to be a potent blocker of Ca2+ entry and ionic currents through TRPC6 channels.[1][2] It exhibits significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7.[1][2] This selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects. The IC50 value for the inhibition of recombinant TRPC6 by this compound is in the range of 0.1-0.6 µM.[1][2]

Therapeutic Potential

The ability of this compound to modulate TRPC6 activity has led to investigations into its therapeutic potential in several disease models:

  • Neuropathic Pain: this compound has demonstrated analgesic effects in animal models of neuropathic pain.[3] Its mechanism of action in this context is believed to involve the suppression of neuroinflammation in the spinal cord.[3]

  • Pulmonary Vasoconstriction: In isolated mouse lungs, this compound has been shown to prevent acute hypoxia-induced vasoconstriction, a key process in pulmonary hypertension.[1][2]

  • Anti-inflammatory Activity: this compound exerts anti-inflammatory effects by inhibiting the phosphorylation of key signaling molecules and suppressing neutrophil migration.[8]

Mechanism_of_Action Larixol_Acetate This compound TRPC6 TRPC6 Channel Larixol_Acetate->TRPC6 Inhibits Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (e.g., Neuroinflammation, Vasoconstriction) Ca_Influx->Downstream_Signaling Activates Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Vasodilation) Downstream_Signaling->Therapeutic_Effects Leads to (Inhibition leads to)

Caption: Simplified mechanism of action of this compound.

Conclusion

This compound stands out as a compelling natural product with significant therapeutic potential, primarily due to its selective inhibition of the TRPC6 channel. Its natural abundance in various Larix species, coupled with established methods for its isolation and semi-synthesis, makes it an accessible compound for further research and development. The insights provided in this technical guide are intended to support the scientific community in harnessing the full potential of this promising molecule for the development of novel therapeutics.

References

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 88(5), 923-935. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Gros, F. J., et al. (2024). Characterization of Larix decidua Mill. (Pinaceae) oleoresin's essential oils composition using GC-MS. Frontiers in Chemistry, 11, 1326463. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Gleason, J. L., & Zhao, Y. (2008). New labdane diterpenes from the stem bark of Larix laricina. Journal of natural products, 71(5), 908-910. [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova, 16(1), 30-45. [Link]

  • Slattery, C., & Slattery, A. (2024). Chemical Composition of Larch Oleoresin before and during Thermal Modification. Molecules, 29(11), 2465. [Link]

Sources

A Technical Guide to the Phytochemical Analysis of Larixol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Larixol acetate, a labdane-type diterpenoid, has garnered significant scientific interest due to its notable biological activities, including its role as a potent and selective inhibitor of the TRPC6 ion channel.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of this compound, tailored for researchers, scientists, and drug development professionals. The guide delineates a systematic workflow from the initial sourcing from its primary natural reservoirs in Larix species to its extraction, purification, and rigorous analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights into optimizing extraction yields and achieving high-purity isolates. Detailed, step-by-step protocols for extraction techniques such as Soxhlet, Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE-CO2) are presented. Furthermore, this guide provides in-depth methodologies for the analytical elucidation of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility. This whitepaper aims to be an authoritative resource, empowering researchers to confidently undertake the phytochemical analysis of this compound.

Introduction: The Scientific Significance of this compound

This compound is a naturally occurring diterpenoid first isolated from the oleoresin of the European larch (Larix decidua Mill.).[4] It belongs to the labdane class of diterpenes, characterized by a bicyclic carbon skeleton. The growing interest in this compound stems from its potential therapeutic applications, most notably its function as a selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel.[1][2][3] Dysregulation of TRPC6 has been implicated in the pathophysiology of various diseases, making this compound a promising lead compound for drug discovery and development. A thorough understanding of its phytochemical analysis is paramount for its isolation, identification, and quantification from natural sources, which is the foundational step for any further pharmacological investigation.

This guide is structured to provide a logical and practical workflow for the phytochemical analysis of this compound, emphasizing the rationale behind each step to ensure robust and reliable results.

Natural Sources and Preliminary Screening

Principal Natural Sources of this compound

This compound, along with its precursor larixol, is predominantly found in various species of the genus Larix (larch).[4][5] The concentration of these compounds can vary depending on the species, the specific part of the tree, and geographical location.

Plant SourcePart of PlantReported Concentration of Larixol/Larixol AcetateReference
Larix decidua (European Larch)BarkEthanolic extract contains a combined concentration of ~66%[6]
Larix deciduaWood and BarkMethanolic extract contains a significant amount of diterpenoids, including larixol[6]
Larix speciesOleoresinPrimary source of initial isolation[4]
Preliminary Phytochemical Screening for Terpenoids

Before proceeding with complex and resource-intensive extraction and analytical procedures, a preliminary phytochemical screening of the plant material can provide qualitative evidence for the presence of terpenoids.

Experimental Protocol: Salkowski Test for Terpenoids

This test is based on the ability of concentrated sulfuric acid to react with terpenoids to produce a characteristic reddish-brown color.

  • Sample Preparation: A small amount of the dried and powdered plant material (e.g., 1-2 g) is extracted with 10 mL of chloroform by shaking for 15 minutes followed by filtration.

  • Test Procedure: To 2 mL of the chloroform extract in a test tube, 2 mL of concentrated sulfuric acid is carefully added along the side of the tube to form a distinct layer at the bottom.

  • Observation: The formation of a reddish-brown coloration at the interface of the two layers indicates the presence of terpenoids.[7]

Causality: The strong acid catalyzes the cyclization and isomerization of the terpenoid backbone, leading to the formation of colored carbocationic species.

Extraction Methodologies: From Raw Material to Crude Extract

The choice of extraction method is critical and depends on factors such as the physicochemical properties of the target compound, the nature of the plant matrix, and the desired scale of extraction. For the non-polar this compound, several methods have proven effective.

Conventional Solvent Extraction: Soxhlet Apparatus

This classical method is exhaustive and suitable for a wide range of sample sizes.

Experimental Protocol: n-Hexane Extraction of this compound from Larch Bark

  • Sample Preparation: Dry the larch bark at 40-50°C to a constant weight and grind it into a fine powder (<0.5 mm particle size).[5]

  • Extraction: Place approximately 10 g of the powdered bark into a cellulose thimble and insert it into a Soxhlet extractor.[5]

  • Solvent Addition: Add 250 mL of n-hexane to the distillation flask.[5]

  • Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[5]

  • Solvent Removal: After extraction, cool the apparatus and evaporate the n-hexane from the extract using a rotary evaporator under reduced pressure at 40°C.[5]

  • Drying: Dry the crude extract in a vacuum oven to a constant weight to determine the total extraction yield.[5]

Causality: n-Hexane is a non-polar solvent that effectively solubilizes the lipophilic this compound. The continuous cycling of the fresh solvent in the Soxhlet apparatus ensures a high extraction efficiency by maintaining a favorable concentration gradient.

Accelerated Solvent Extraction (ASE)

ASE is a more rapid and efficient alternative that utilizes elevated temperatures and pressures to enhance extraction kinetics.

Experimental Protocol: ASE of this compound from Larch Heartwood

  • Sample Preparation: Freeze-dry and powder the heartwood samples.

  • Cell Loading: Weigh approximately 5 g of the powdered sample into a metal extraction cell.

  • ASE Parameters:

    • Solvent: n-Hexane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes per cycle

    • Number of Cycles: 2-3

    • Flush Volume: 60% of cell volume

    • Purge Time: 100 seconds

  • Collection and Analysis: Collect the extract and process it as described in the conventional solvent extraction protocol.[5]

Causality: The elevated temperature increases the solubility and diffusion rate of this compound, while the high pressure maintains the solvent in its liquid state, allowing for faster and more efficient extraction with reduced solvent consumption.

Supercritical Fluid Extraction (SFE-CO2)

SFE-CO2 is a green and highly selective extraction method that utilizes supercritical carbon dioxide as the solvent.

Experimental Protocol: SFE-CO2 Extraction of this compound

  • Sample Preparation: Dry and grind the plant material.

  • Extractor Loading: Load the ground plant material into the extraction vessel.

  • SFE Parameters:

    • Pressure: 200-300 bar

    • Temperature: 40-60°C

    • CO2 Flow Rate: 2-4 L/min

    • Extraction Time: 2-4 hours

  • Separation and Collection: Decompress the CO2 in a separator to precipitate the extract. Collect the crude extract for further analysis.[5]

Causality: Supercritical CO2 has liquid-like density and gas-like viscosity, allowing for efficient penetration into the plant matrix and solubilization of non-polar compounds like this compound. The selectivity can be tuned by modifying the pressure and temperature. This method avoids the use of organic solvents, making it an environmentally friendly option.

Purification and Isolation: Achieving High-Purity this compound

The crude extract obtained from any of the above methods is a complex mixture of compounds. Column chromatography is a standard and effective technique for the purification of this compound.

Experimental Protocol: Column Chromatography Purification of this compound

  • Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain the purified compound.[5]

Causality: Silica gel is a polar stationary phase. By starting with a non-polar mobile phase (n-hexane), non-polar compounds will elute first. As the polarity of the mobile phase is gradually increased with the addition of ethyl acetate, more polar compounds will begin to elute. This compound, being moderately polar, will elute at a specific solvent polarity, allowing for its separation from other components in the crude extract.

Analytical Characterization: Identification and Quantification

Once purified, a combination of chromatographic and spectroscopic techniques is employed for the unequivocal identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (this needs to be determined experimentally, but a starting point could be in the low UV range, e.g., 210-220 nm, as diterpenes often lack strong chromophores).

  • Sample Preparation: Dissolve a known amount of the purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Causality: In reversed-phase HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar (acetonitrile/water). This compound, being relatively non-polar, will be retained on the column and will elute at a characteristic retention time based on its interaction with the stationary and mobile phases. The DAD or UV detector measures the absorbance of the eluting compound, and the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like n-hexane or ethyl acetate and inject into the GC.

  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

Causality: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. A combination of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a deuterated solvent such as chloroform-d (CDCl3) in an NMR tube.

  • NMR Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR (with DEPT-135) to identify the proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Causality: Each nucleus (¹H and ¹³C) in a unique chemical environment within the this compound molecule will resonate at a specific frequency in the NMR spectrum. The various 1D and 2D NMR experiments provide information about the connectivity and spatial arrangement of these nuclei, allowing for a complete and unambiguous assignment of the molecular structure.

Data Visualization and Workflow

To facilitate a clear understanding of the entire phytochemical analysis process, the following diagrams illustrate the key workflows.

Phytochemical_Analysis_Workflow Start Plant Material (Larix sp.) Screening Preliminary Screening (e.g., Salkowski Test) Start->Screening Extraction Extraction (Soxhlet, ASE, or SFE-CO2) Screening->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Purified_Compound Purified this compound Purification->Purified_Compound Analysis Analytical Characterization Purified_Compound->Analysis HPLC HPLC (Quantification) Analysis->HPLC GCMS GC-MS (Identification) Analysis->GCMS NMR NMR (Structural Elucidation) Analysis->NMR End Data Interpretation & Reporting HPLC->End GCMS->End NMR->End

Caption: Overall workflow for the phytochemical analysis of this compound.

Extraction_Methods Plant_Material Powdered Plant Material Soxhlet Soxhlet Extraction (n-Hexane) Plant_Material->Soxhlet ASE Accelerated Solvent Extraction (n-Hexane, High T & P) Plant_Material->ASE SFE Supercritical Fluid Extraction (CO2) Plant_Material->SFE Crude_Extract Crude this compound Extract Soxhlet->Crude_Extract ASE->Crude_Extract SFE->Crude_Extract

Caption: Comparison of different extraction methods for this compound.

Conclusion

The phytochemical analysis of this compound is a multi-step process that requires a systematic and well-reasoned approach. This technical guide has provided a comprehensive framework, from the initial sourcing and screening of plant material to the detailed protocols for extraction, purification, and analytical characterization. By understanding the causality behind each experimental choice, researchers can optimize their workflows to achieve high yields and purity of this compound. The application of advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy is essential for the unambiguous identification, quantification, and structural elucidation of this promising natural product. The methodologies outlined herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological potential of this compound.

References

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45. Available from: [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. Available from: [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Available from: [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova. Available from: [Link]

  • Agilent. (n.d.). GC-MS: Two Methods One Instrument. Available from: [Link]

  • Yadav, R., & Agarwala, M. (2011). Qualitative phytochemical analysis for isolation of terpens from Clerodendron infortunatum leaves. IOSR Journal of Pharmacy and Biological Sciences, 1(1), 15-18. Available from: [Link]

  • Salehi, B., et al. (2021). A Comprehensive Phytochemical Analysis of Terpenes, Polyphenols and Cannabinoids, and Micromorphological Characterization of 9 Commercial Varieties of Cannabis sativa L. Molecules, 26(9), 2405. Available from: [Link]

  • Restek. (2020). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. Available from: [Link]

  • Tiwari, P., et al. (2011). Qualitative tests for preliminary phytochemical screening: An overview. Research Journal of Pharmacy and Technology, 4(1), 1-6. Available from: [Link]

  • Al-Rimawi, F. (2015). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Journal of AOAC International, 98(4), 923-928. Available from: [Link]

  • Šerá, B., et al. (2019). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 24(18), 3299. Available from: [Link]

  • Kumar, A., et al. (2022). Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts. Journal of Drug Delivery and Therapeutics, 12(4-S), 114-119. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • Šerá, B., et al. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry, 9(1), 133-142. Available from: [Link]

  • Gkionis, C., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(5), 1169. Available from: [Link]

Sources

Larixol acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Larixol Acetate: A Potent and Selective TRPC6 Inhibitor

Abstract

This compound, also known as larixyl acetate, is a labdane-type diterpenoid naturally occurring in the resin of larch trees (Larix species).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant pharmacological activities. This compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a target of considerable interest in therapeutic development.[3][4][5] Its ability to modulate TRPC6 activity underlies its demonstrated analgesic effects in models of neuropathic pain and its potential in treating conditions such as pulmonary vasoconstriction and traumatic brain injury-induced endothelial dysfunction.[1][3][6] This document details the compound's natural sources, outlines protocols for its isolation and purification, and explores the molecular mechanism behind its therapeutic potential, providing a foundational resource for researchers in pharmacology and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, the diterpenoids, a class of C20 terpenes, exhibit a vast range of complex structures and biological activities. This compound belongs to the labdane family of bicyclic diterpenoids and is a principal constituent of larch resin.[1][2] Historically isolated from the oleoresin of the European larch (Larix decidua), its chemistry and biological functions have become a subject of increasing scientific interest.[2] The initial focus on larixol and its acetate derivative was for their utility in organic synthesis.[2] However, recent pharmacological screenings have unveiled its highly specific activity as an ion channel modulator.[1][5] Specifically, this compound has emerged as a selective inhibitor of the TRPC6 channel, a cation channel implicated in numerous physiological and pathophysiological processes, including calcium signaling, smooth muscle contraction, and neuronal function.[4][7] This guide synthesizes the current knowledge on this compound, offering a technical perspective for its application in research and development.

Chemical Identity and Physicochemical Properties

The structural foundation of this compound is the labdane skeleton, characterized by a decalin ring system with a substituted side chain. The acetate functional group at position C-6 is a key feature distinguishing it from its precursor, larixol.[2]

Chemical Structure:

(Structure based on SMILES string from source[6])

  • Systematic Name: (αS,1S,4S,4aS,8aR)-4-(acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol[6][8]

  • Common Synonyms: Larixyl Acetate, this compound[6][9]

  • CAS Number: 4608-49-5[6][8][9]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₂₂H₃₆O₃[6][9]
Molecular Weight 348.5 g/mol [6]
Boiling Point 440.5°C at 760 mmHg[10]
Density 1.01 g/cm³[10]
Flash Point 205.3°C[10]
Refractive Index 1.495[10]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[6]

Spectroscopic Profile

Characterization and purity assessment of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the carbon skeleton and the position of the acetate and hydroxyl groups. The spectra are complex but characteristic of the labdane structure.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹, and a broad band for the hydroxyl (-OH) group stretch around 3200-3600 cm⁻¹.[11] The C-O stretching of the acetate group would also be visible between 1210-1250 cm⁻¹.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, consistent with the formula C₂₂H₃₆O₃.[4][12]

Natural Occurrence and Isolation

This compound is primarily derived from the resin, or balsam, of conifer trees, particularly those of the Larix genus, such as European Larch (Larix decidua).[2][13] The non-volatile resin fraction contains the highest concentration of the compound.[4][5]

Workflow for Extraction and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving high yield and purity. n-Hexane is an effective solvent for initial extraction due to its selectivity for nonpolar compounds like diterpenoids.[14]

G cluster_extraction Extraction Phase cluster_purification Purification Phase A Larch Bark/Resin (Dried & Powdered) B Soxhlet Extraction (Solvent: n-Hexane) A->B 6-8 hours C Solvent Evaporation (Rotary Evaporator) B->C D Crude Diterpenoid Extract C->D E Column Chromatography (Stationary Phase: Silica Gel) D->E Load onto column F Gradient Elution (n-Hexane -> Ethyl Acetate) E->F G Fraction Collection F->G H TLC Analysis of Fractions G->H Monitoring I Pooling of Pure Fractions H->I Identification J Final Solvent Removal I->J K Purified this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation from Larix decidua Bark

This protocol describes a standard laboratory procedure for the isolation and purification of this compound.

  • Sample Preparation:

    • Obtain bark from Larix decidua.[14]

    • Dry the bark at 40-50°C in a ventilated oven until a constant weight is achieved to remove moisture, which can hinder extraction efficiency.[14]

    • Grind the dried bark into a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration.[14]

  • Soxhlet Extraction:

    • Place 50 g of the powdered bark into a cellulose thimble and load it into a Soxhlet extractor.[14]

    • Add 500 mL of n-hexane to the distillation flask. This solvent is chosen for its ability to selectively extract lipophilic compounds like diterpenes while leaving more polar substances behind.[14]

    • Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours. The continuous cycling of fresh solvent ensures exhaustive extraction of the target compound.[14]

    • After extraction, allow the apparatus to cool and remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Column Chromatography Purification:

    • Prepare a silica gel column (e.g., 200-300 mesh) using n-hexane as the slurry solvent. Silica gel is a polar stationary phase, ideal for separating compounds of varying polarity.

    • Dissolve the crude extract in a minimal volume of n-hexane and load it onto the top of the column.

    • Begin elution with 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate). This gradient allows for the sequential elution of compounds, from nonpolar to more polar.

    • Collect fractions (e.g., 10 mL each) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a similar solvent system and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid with heating).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound. Purity can be confirmed by spectroscopic methods.

Pharmacological Activity and Mechanism of Action

The primary pharmacological significance of this compound lies in its role as a potent and selective inhibitor of the TRPC6 ion channel.[4][5]

Selective TRPC6 Inhibition

TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[15] Dysregulation of TRPC6 is implicated in several diseases. This compound has been shown to block Ca²⁺ entry and ionic currents through TRPC6 channels.[4][5]

  • Potency: It inhibits human TRPC6 with an IC₅₀ value in the sub-micromolar range (0.1-0.6 µM).[4][5]

  • Selectivity: this compound exhibits significant selectivity for TRPC6 over its closest structural relatives, TRPC3 and TRPC7.[4][5] Studies show it is approximately 12-fold more selective for TRPC6 than for TRPC3.[5][6] It shows no significant inhibition of more distantly related TRP channels (e.g., TRPV or TRPM families).[4][5]

Mechanism in Neuropathic Pain

Neuropathic pain is a chronic condition often resistant to standard analgesics.[15] TRPC6 is expressed in dorsal root ganglia and microglia and is involved in mechanical hyperalgesia.[1][15] this compound has demonstrated significant analgesic and anti-inflammatory action in preclinical models of neuropathic pain.[1][15]

The proposed mechanism involves the following steps:

  • Nerve Injury: Peripheral nerve injury leads to the activation of microglia in the spinal dorsal horn.

  • Upregulation of TRPC6: Activated microglia show a significant upregulation in the expression of TRPC6 channels.[15]

  • p38 MAPK Activation: Increased TRPC6 activity contributes to the activation (phosphorylation) of the p38 MAP kinase signaling pathway, a key driver of neuroinflammation.[1][15]

  • Pro-inflammatory Cytokine Release: The activated p38 pathway promotes the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which sensitize neurons and maintain the pain state.[15]

  • Inhibition by this compound: Intrathecal administration of this compound directly inhibits the overactive TRPC6 channels on microglia.[1][15] This suppression of TRPC6 activity leads to a downstream reduction in p38 phosphorylation and a decrease in the production of pro-inflammatory cytokines, ultimately alleviating mechanical and cold allodynia.[1][15]

G cluster_pathway Neuropathic Pain Signaling Cascade in Microglia cluster_intervention Therapeutic Intervention A Peripheral Nerve Injury B Microglial Activation A->B C Upregulation of TRPC6 Channel Expression B->C D Increased Ca²⁺ Influx C->D E Phosphorylation of p38 MAPK D->E F ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) E->F G Central Sensitization & Neuropathic Pain F->G LA This compound LA->C Inhibits LA->D Blocks

Caption: Mechanism of action of this compound in neuropathic pain.

Conclusion

This compound is a naturally derived diterpenoid with a well-defined chemical structure and compelling pharmacological properties. Its characterization as a potent and selective TRPC6 inhibitor positions it as a valuable molecular probe for studying TRP channel biology and as a promising lead compound for the development of novel therapeutics.[3][7] The demonstrated efficacy in preclinical models of neuropathic pain highlights a clear path for further investigation into its clinical potential.[1][15] Future research should focus on optimizing its pharmacokinetic properties, exploring its efficacy in other TRPC6-mediated diseases, and scaling its synthesis or isolation to support advanced preclinical and clinical development.

References

  • LookChem. Cas 1438-66-0, this compound. [Link]

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation. [Link]

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. [Link]

  • Urban, N., Wang, L., Kwiek, S., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology. [Link]

  • Urban, N., Wang, L., Kwiek, S., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova. [Link]

  • Halper, M., Schleifer, H., et al. (2018). A (+)-Larixol Congener with High Affinity and Subtype Selectivity toward TRPC6. ChemMedChem. [Link]

  • ResearchGate. total extract yields and concentrations of larixyl acetate, larixol.... [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Spectroscopy. [Link]

  • Lee, S. Y., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry Characterization of Ethyl Acetate Fraction from Sargassum pallidum and Its Anti-Melanogenesis Effect... MDPI. [Link]

Sources

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Larixol Acetate from Larch Resin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of larixol acetate, a labdane-type diterpene found in the resin of larch trees (Larix spp.). Historically, larch resin has been a part of traditional pharmacopeias, and modern scientific inquiry has unveiled its rich chemical diversity, leading to the identification of bioactive constituents like larixol and its acetylated derivative. This document details the journey from the initial observations of larch resin's properties to the sophisticated analytical techniques employed for the structural elucidation of this compound. We present field-proven protocols for the extraction and purification of this compound and provide in-depth spectroscopic data to aid in its unambiguous identification. Furthermore, this guide discusses the burgeoning interest in the pharmacological potential of this compound, particularly its role as a selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, a target of significant interest in drug development.

Introduction: The Botanical Source - Larch Resin

Larch trees (Larix spp.), deciduous conifers of the Pinaceae family, are widely distributed across the cool, temperate regions of the Northern Hemisphere. For centuries, the oleoresin exuded from the bark of these trees has been utilized in traditional medicine for its purported therapeutic properties. This resin, a complex mixture of volatile and non-volatile terpenoids, serves as a protective barrier for the tree against physical and biological threats. The non-volatile fraction is particularly rich in diterpenes, a class of C20 terpenoids that exhibit a wide array of biological activities. Among these, the labdane-type diterpenes, (+)-larixol and its derivative, this compound, are characteristic constituents of several larch species, including the European larch (Larix decidua)[1].

The journey to understanding the therapeutic potential of larch resin begins with the systematic investigation of its chemical components. Early phytochemical studies laid the groundwork for the isolation and identification of numerous compounds, with this compound emerging as a molecule of significant scientific interest.

The Discovery and Isolation of this compound: A Scientific Narrative

The story of this compound's discovery is intertwined with the broader exploration of conifer resins. The initial step in this journey was the isolation of its parent compound, (+)-larixol, from the oleoresin of Larix decidua[1]. This compound was subsequently identified as a naturally occurring acetylated form of larixol.

The impetus for focusing on these compounds often stems from initial biological screening of crude extracts. In a notable example, a natural compound screening strategy aimed at identifying new TRPC6 channel blockers found a strong inhibitory activity in conifer balsams[2][3]. This bioactivity was traced to the non-volatile resin fraction, with larch balsam displaying a particularly potent and selective action[2][3]. This discovery prompted a more detailed phytochemical investigation to pinpoint the active molecules.

The isolation of this compound from the complex resin matrix is a multi-step process that leverages the principles of organic chemistry. The causality behind the chosen experimental workflow is rooted in the physicochemical properties of the target molecule and the surrounding matrix. A typical workflow involves initial extraction to separate the desired compounds from the crude resin, followed by chromatographic purification to isolate this compound in a highly pure form.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Start Larch Resin (Oleoresin) SolventExtraction Solvent Extraction (e.g., n-hexane) Start->SolventExtraction Dissolution & Extraction CrudeExtract Crude Diterpene-Rich Extract SolventExtraction->CrudeExtract Removal of Solvent ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Loading onto Column Fractionation Gradient Elution (Hexane:Ethyl Acetate) ColumnChromatography->Fractionation Separation TLC TLC Analysis of Fractions Fractionation->TLC Monitoring PureCompound Purified this compound TLC->PureCompound Pooling & Evaporation

Caption: A generalized workflow for the isolation of this compound from larch resin.

Experimental Protocols: A Guide for the Modern Laboratory

The following protocols are designed to be self-validating systems, providing researchers with a robust methodology for the extraction and purification of this compound.

Extraction of Diterpenes from Larch Resin

This protocol describes a conventional solvent extraction method suitable for obtaining a crude extract enriched in larixol and this compound. The choice of a nonpolar solvent like n-hexane is based on the lipophilic nature of these diterpenes.

Materials and Equipment:

  • Larch oleoresin (Larix decidua)

  • n-Hexane (ACS grade)

  • Soxhlet extractor

  • Cellulose thimbles

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Methodology:

  • Sample Preparation: A known quantity (e.g., 20 g) of larch oleoresin is placed into a cellulose thimble.

  • Soxhlet Extraction: The thimble is inserted into a Soxhlet extractor. The distillation flask is filled with a sufficient volume of n-hexane (e.g., 300 mL).

  • Extraction Process: The n-hexane is heated to its boiling point, and the extraction is allowed to proceed for 8-12 hours, ensuring continuous cycling of the solvent. This extended extraction time ensures the exhaustive removal of the desired compounds from the resin.

  • Solvent Removal: After the extraction is complete, the apparatus is allowed to cool. The n-hexane is then removed from the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying: The resulting crude extract is dried in a vacuum oven to a constant weight to determine the total yield.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography. The principle of this technique relies on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (a solvent system of increasing polarity).

Materials and Equipment:

  • Crude diterpene-rich extract

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Fraction collector (optional)

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane. The column is allowed to settle to ensure a uniform packing, which is critical for optimal separation.

  • Sample Loading: The crude extract is dissolved in a minimal volume of n-hexane and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane (to elute non-polar compounds)

    • 98:2 n-Hexane:Ethyl Acetate

    • 95:5 n-Hexane:Ethyl Acetate

    • 90:10 n-Hexane:Ethyl Acetate

    • 80:20 n-Hexane:Ethyl Acetate

  • Fraction Collection: The eluate is collected in fractions of a defined volume (e.g., 10-20 mL).

  • TLC Analysis: Each fraction is analyzed by TLC to identify the fractions containing this compound. A suitable developing solvent system for TLC is n-hexane:ethyl acetate (8:2 v/v). The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., ceric ammonium molybdate).

  • Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled together. The solvent is removed using a rotary evaporator to yield the purified compound.

Structural Elucidation and Characterization

The unambiguous identification of this compound requires the use of modern spectroscopic techniques. The data presented here serves as a reference for researchers to confirm the identity and purity of their isolated or synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its chemical structure. The identity and purity of this compound can be confirmed by ¹H- and ¹³C-NMR spectroscopy[2].

Table 1: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic signals for the vinyl protons, the proton on the carbon bearing the acetate group, the methyl groups, and the acetate methyl group.
¹³C NMR The ¹³C NMR spectrum will display signals for all 22 carbon atoms in the molecule, including the carbonyl carbon of the acetate group, the olefinic carbons, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons of the labdane skeleton.
High-Resolution Mass Spectrometry (HRMS) HRMS provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₂₂H₃₆O₃), the expected exact mass can be calculated and compared to the experimental value.

Note: Specific chemical shift values (ppm) and coupling constants (Hz) for ¹H and ¹³C NMR, as well as the exact mass from HRMS, can be found in the supplementary data of specialized publications such as Urban et al., 2016.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of terpenoids. The fragmentation pattern of labdane-type diterpenes is often characterized by the loss of the alkyl side chain[4]. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water, the acetate group, and cleavage of the diterpene skeleton.

Caption: Chemical structure of this compound.

Biological Activity and Future Perspectives

Recent research has illuminated the significant pharmacological potential of this compound. A landmark study identified larixol and this compound as potent and selective blockers of the TRPC6 channel[2][3]. TRPC6 is a non-selective cation channel that has been implicated in the pathophysiology of various diseases, including pulmonary hypertension and kidney disease.

The study by Urban et al. (2016) demonstrated that this compound inhibits both Ca²⁺ entry and ionic currents through TRPC6 channels with high potency[2][3]. Importantly, it exhibits selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7[2][3]. This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes off-target effects. The potent inhibition of TRPC6 by this compound was confirmed in native cells, and the compound was shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs, a process in which TRPC6 is known to play a key role[2][3].

The discovery of this compound as a selective TRPC6 inhibitor opens up new avenues for drug development. Its natural origin, coupled with its potent and selective biological activity, makes it an attractive lead compound for the development of novel therapeutics targeting TRPC6-related pathologies. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy in preclinical models of disease.

Conclusion

This compound, a diterpene isolated from the resin of larch trees, represents a fascinating example of a natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, isolation, and characterization, offering researchers the necessary tools and knowledge to work with this promising molecule. The detailed experimental protocols and spectroscopic data herein serve as a valuable resource for the scientific community. As our understanding of the role of ion channels like TRPC6 in disease deepens, natural products such as this compound will undoubtedly continue to play a vital role in the quest for new and effective medicines.

References

  • Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197–213. [Link]

  • Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova, 16(1), 30-45. [Link]

  • Azemard, C., Menager, M., & Vieillescazes, C. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(24), 6873–6884. [Link]

Sources

Larixol Acetate: A Labdane Diterpene with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Larixol acetate, a naturally occurring labdane diterpene found in the resin of larch trees, is emerging as a promising therapeutic agent with a range of pharmacological activities. Primarily recognized for its potent and selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel, this compound has demonstrated significant potential in preclinical models of neuropathic pain, traumatic brain injury, and cardiovascular disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, established and potential therapeutic applications, and detailed experimental protocols for its investigation. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compelling natural compound.

Introduction to this compound

This compound is a diterpenoid compound derived from the oleoresin of various species of larch trees (Larix sp.)[1][2]. It belongs to the labdane class of diterpenes, which are characterized by a bicyclic carbon skeleton. The chemical structure of this compound has been well-established, and its biological activity is intrinsically linked to its ability to modulate specific ion channels.

The primary molecular target of this compound identified to date is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca2+. This compound has been shown to be a potent and selective inhibitor of TRPC6, with significantly less activity against other closely related TRP channels[3][4]. This selectivity is a key attribute that enhances its potential as a therapeutic agent with a favorable safety profile.

Established Therapeutic Applications & Mechanism of Action

Analgesic Effects in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the somatosensory nervous system. Current treatment options are often inadequate and associated with significant side effects. Preclinical studies have positioned this compound as a promising candidate for the management of neuropathic pain.

Mechanism of Action: The analgesic effects of this compound are primarily attributed to its inhibition of TRPC6 channels in the spinal cord. In animal models of neuropathic pain, such as the spared nerve injury (SNI) model, there is an upregulation of TRPC6 in microglia, the resident immune cells of the central nervous system. This upregulation contributes to microglial activation and the release of pro-inflammatory cytokines, leading to central sensitization and pain hypersensitivity. This compound, by inhibiting TRPC6, suppresses the downstream p38 MAPK signaling pathway in microglia. This, in turn, reduces the production of inflammatory mediators and alleviates pain behaviors[5].

Experimental Evidence: Intrathecal administration of this compound in rats with SNI has been shown to dose-dependently reduce mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain[5].

Experimental Protocol 1: Evaluation of this compound in a Rat Model of Neuropathic Pain (Spared Nerve Injury)

Objective: To assess the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a preclinical model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

  • Intrathecal catheters

Methodology:

  • Spared Nerve Injury (SNI) Surgery:

    • Anesthetize the rats according to approved protocols.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain behaviors.

  • Intrathecal Catheter Implantation:

    • Implant intrathecal catheters at the lumbar level (L4-L5) for drug administration.

    • Allow a recovery period of 3-4 days.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test):

      • Acclimatize the rats in individual Plexiglas chambers with a wire mesh floor.

      • Apply calibrated von Frey filaments to the plantar surface of the hind paw in ascending order of force.

      • Record the paw withdrawal threshold, defined as the lowest force that elicits a brisk withdrawal response.

    • Thermal Hyperalgesia (Plantar Test):

      • Place the rats in the plantar test apparatus.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Record the paw withdrawal latency.

  • Drug Administration and Data Collection:

    • Administer this compound or vehicle intrathecally.

    • Perform behavioral testing at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 120 minutes).

Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.

Protection Against Traumatic Brain Injury-Induced Endothelial Dysfunction

Traumatic brain injury (TBI) can lead to systemic complications, including endothelial dysfunction, which impairs the function of blood vessels. This compound has shown potential in mitigating this secondary injury.

Mechanism of Action: The protective effects of this compound in TBI are also linked to its inhibition of TRPC6. Following TBI, there is an inflammatory response that can lead to the activation of TRPC6 channels in endothelial cells. This activation contributes to an influx of calcium, which can trigger a cascade of events leading to endothelial dysfunction, including impaired vasodilation. By blocking TRPC6, this compound helps to preserve endothelial function.

Experimental Evidence: In a mouse model of TBI, treatment with this compound was found to improve endothelial-dependent vasodilation in systemic arteries, suggesting a protective effect on the vasculature[6].

Potential Therapeutic Applications: Exploring New Frontiers

While the roles of this compound in neuropathic pain and TBI are becoming increasingly established, its therapeutic potential may extend to other areas, including cancer and neurodegenerative diseases. The following sections explore these possibilities based on the known mechanism of action of this compound and related compounds.

Potential Anti-Cancer Activity

There is currently no direct evidence from published studies demonstrating the anti-cancer effects of this compound. However, the role of its molecular target, TRPC6, in cancer progression suggests that this compound could be a valuable tool for cancer research and potentially, a future therapeutic.

The Role of TRPC6 in Cancer: TRPC6 is overexpressed in several types of cancer, including prostate, breast, and hepatocellular carcinoma[7][8][9]. Its overexpression has been linked to increased cancer cell proliferation, migration, and resistance to chemotherapy[7][10]. Therefore, inhibiting TRPC6 activity presents a rational strategy for cancer therapy.

Indirect Evidence and Future Directions:

  • Other TRPC6 Inhibitors: Studies on other small molecule inhibitors of TRPC6 have shown promising anti-cancer effects in preclinical models[8][9]. For instance, a novel TRPC6 inhibitor was found to suppress the proliferation and migration of prostate cancer cells in vitro and inhibit tumor growth in vivo[8].

  • Diterpenes from Larix Species: Other labdane diterpenes isolated from the stem bark of Larix laricina have demonstrated moderate cytotoxic activity against various cancer cell lines, including lung and colon carcinoma cells[11]. This suggests that the chemical scaffold of this compound may possess inherent anti-proliferative properties that warrant further investigation.

Experimental Protocol 2: In Vitro Assessment of the Anti-Cancer Potential of this compound

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)

  • Normal (non-cancerous) cell line for control (e.g., MCF-10A)

  • This compound

  • Cell culture medium and supplements

  • MTT or WST-1 reagent for cell viability assay

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture:

    • Maintain the cancer and normal cell lines in their respective recommended culture media.

  • Cell Viability Assay (MTT/WST-1):

    • Seed the cells in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

    • At the end of the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Colony Formation Assay:

    • Seed a low number of cells in 6-well plates.

    • Treat the cells with this compound for a specified period.

    • Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies.

Data Analysis:

  • Calculate the IC50 (half-maximal inhibitory concentration) value for this compound in each cell line from the cell viability data.

  • Compare the effects of this compound on cancer cells versus normal cells to assess for selective cytotoxicity.

  • Analyze the colony formation data to determine the effect on long-term cell survival and proliferation.

Potential Neuroprotective Properties

The neuroinflammatory and ion channel modulating properties of this compound suggest its potential utility in neurodegenerative diseases, although direct evidence is currently limited.

Indirect Evidence and Rationale:

  • Anti-inflammatory Effects: Neuroinflammation is a common pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By suppressing microglial activation and the production of pro-inflammatory cytokines, this compound could potentially mitigate neuroinflammation and its detrimental effects on neurons.

  • Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium homeostasis is a key factor in neuronal cell death in various neurodegenerative conditions. As a TRPC6 inhibitor, this compound could help to restore calcium balance and protect neurons from excitotoxicity.

  • Related Natural Compounds: A review has noted that extracts from Croton matourensis, which contain larixol, have shown protective effects in an experimental model of cerebral ischemia in rats[6]. This provides an indirect link between larixol-containing compounds and neuroprotection.

Future Research Directions: Further studies are warranted to directly investigate the neuroprotective effects of this compound in relevant in vitro and in vivo models of neurodegenerative diseases. This could include assessing its ability to protect neurons from amyloid-beta toxicity in Alzheimer's disease models or from oxidative stress in Parkinson's disease models.

Data Presentation and Visualization

Table 1: Summary of Preclinical Efficacy of this compound
Therapeutic AreaModelKey FindingsReference
Neuropathic Pain Spared Nerve Injury (Rat)Dose-dependent reduction of mechanical allodynia and thermal hyperalgesia.[5]
Traumatic Brain Injury Closed-Head Injury (Mouse)Improved endothelial-dependent vasodilation in systemic arteries.[6]
Cardiovascular Hypoxia-induced Pulmonary Vasoconstriction (Mouse)Prevention of acute hypoxia-induced vasoconstriction.[3][4]
Diagram 1: Proposed Mechanism of Action of this compound in Neuropathic Pain

Larixol_Acetate_MOA cluster_microglia Microglia TRPC6 TRPC6 p38 p38 MAPK TRPC6->p38 Ca2+ influx NFkB NF-kB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription Pain Neuropathic Pain Cytokines->Pain Central Sensitization Larixol_Acetate This compound Larixol_Acetate->TRPC6 Inhibition Nerve_Injury Nerve Injury Nerve_Injury->TRPC6 Upregulation workflow A Spared Nerve Injury (SNI) Surgery in Rats B Recovery Period (7-10 days) A->B C Baseline Behavioral Testing (Von Frey & Plantar Test) B->C D Intrathecal Administration (this compound or Vehicle) C->D E Post-treatment Behavioral Testing (Multiple Time Points) D->E F Data Analysis E->F

Caption: Workflow for evaluating this compound's analgesic effects in a rat model of neuropathic pain.

Conclusion and Future Perspectives

This compound has emerged as a compelling natural product with significant therapeutic potential, primarily driven by its selective inhibition of the TRPC6 ion channel. Its demonstrated efficacy in preclinical models of neuropathic pain and traumatic brain injury provides a strong foundation for further development. While its potential in cancer and neuroprotection remains to be directly explored, the existing evidence linking its molecular target to these pathologies presents exciting avenues for future research.

The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, optimizing its delivery for different therapeutic indications, and exploring its efficacy in a wider range of disease models. The continued exploration of this compound and other related natural compounds holds the promise of yielding novel and effective therapies for a variety of challenging medical conditions.

References

  • Ciocarlan, A., et al. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(2), 9-27. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 135-146. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 108. [Link]

  • Mukhopadhyay, A., et al. (2022). The calcium channel TRPC6 promotes chemotherapy-induced persistence by regulating integrin α6 mRNA splicing. bioRxiv. [Link]

  • Goehring, A. M., et al. (2003). New labdane diterpenes from the stem bark of Larix laricina. Journal of Natural Products, 66(9), 1191-1194. [Link]

  • Schelling, G. (2016). In Vitro Anti-inflammatory Activity of Larch (Larix decidua L.) Sawdust. ResearchGate. [Link]

  • Gierlinger, N., et al. (2008). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. Trees, 22(5), 633-641.
  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. [Link]

  • Ge, R., et al. (2016). The NCX1/TRPC6 Complex Mediates TGFβ-Driven Migration and Invasion of Human Hepatocellular Carcinoma Cells. Cancer Research, 76(2), 403-415. [Link]

  • Gade, D. (2011). New Labdane Diterpenes from the Stem Bark of Larix laricina. ResearchGate. [Link]

  • Earle, C. J. (Ed.). (2023). Larix. The Gymnosperm Database. [Link]

  • Wang, Y., et al. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Acta Pharmaceutica Sinica B. [Link]

  • MuriGenics. Cell-based Assays. [Link]

  • Lin, B. L., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10156-10161. [Link]

  • Chen, X., et al. (2019). The Synthesis and Effects of a Novel TRPC6 inhibitor, BP3112, on Hepatocellular Carcinoma. ResearchGate. [Link]

Sources

A Technical Guide to Investigating Larixol Acetate for Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, and excitotoxicity, which collectively drive progressive neurodegeneration. There is a critical unmet need for therapeutic agents that can mitigate these secondary insults. Larixol acetate, a labdane-type diterpenoid derived from larch resin, has emerged as a compelling candidate molecule.[1][2] Preclinical evidence demonstrates its capacity to modulate key pathways implicated in secondary injury, notably through its anti-inflammatory and ion channel inhibitory actions.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of this compound in preclinical TBI models. It outlines hypothesized mechanisms of action, detailed in vitro and in vivo experimental protocols, and robust methodologies for endpoint analysis, thereby establishing a self-validating system for investigation.

Introduction: The Rationale for this compound in TBI

Traumatic Brain Injury is not a singular event but a progressive disease process. The initial physical impact (primary injury) is untreatable and triggers a host of deleterious secondary biochemical cascades that evolve over hours to days.[5] These secondary injuries, including excitotoxicity, mitochondrial dysfunction, the release of reactive oxygen species (ROS), and a potent neuroinflammatory response, are the primary targets for pharmacological intervention.[6][7]

This compound is a diterpenoid found in Larix species.[8] Its therapeutic potential in the context of CNS injury is supported by several key findings:

  • Anti-inflammatory Action: this compound has been shown to exert anti-inflammatory effects by inhibiting microglia hyperactivity and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This is highly relevant to TBI, where microglial activation and cytokine release are central to secondary injury.[9]

  • Ion Channel Modulation: It is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[10][11] TRPC6 channels are mechanosensitive, permeable to Ca2+, and implicated in neuronal signaling and glial cell activation, making them a plausible target for mitigating the ionic dysregulation that follows brain trauma.[3]

  • Favorable Chemical Class: As a diterpenoid, this compound belongs to a class of natural products known for their neuroprotective properties, often linked to the activation of antioxidant pathways and modulation of inflammatory signaling.[12][13][14]

This guide will build upon this foundational evidence to propose a logical, data-driven preclinical research program.

Hypothesized Mechanisms of Action in TBI

The neuroprotective effects of this compound in TBI are likely multifactorial, targeting key hubs of the secondary injury cascade. We hypothesize two primary mechanisms that can be interrogated experimentally.

Attenuation of Neuroinflammation via NF-κB Pathway Modulation

Neuroinflammation following TBI is largely driven by the activation of microglia and astrocytes, which release a barrage of cytotoxic inflammatory mediators.[9] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process.[15][16]

Causality: We hypothesize that this compound inhibits the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[9] This mechanism is consistent with observed reductions in these cytokines.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TBI TBI Stimulus (e.g., DAMPs, ROS) Receptor TLR4 / IL-1R TBI->Receptor IKK IKK Complex Receptor->IKK Activates IkB p65/p50-IκBα IKK->IkB Phosphorylates IκBα NFkB p65/p50 IkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Larixol This compound Larixol->IKK Inhibits DNA κB DNA sites NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription G cluster_1 Cytoplasm cluster_2 Nucleus ROS TBI-induced Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Larixol This compound Larixol->Keap1_Nrf2 Modifies Keap1 ARE ARE DNA sites Nrf2_nuc->ARE Binds Antioxidants Antioxidant Genes (HO-1, NQO1) ARE->Antioxidants Transcription

Caption: Hypothesized activation of the Nrf2 antioxidant pathway.

Preclinical Evaluation Workflow

A tiered approach, starting with targeted in vitro assays and progressing to a robust in vivo model, provides the most efficient and ethical path for evaluating this compound.

G cluster_0 Phase 1: In Vitro Proof-of-Concept cluster_1 Phase 2: In Vivo Efficacy a Cytotoxicity Assay (Determine Safe Dosing) b Neuroprotection Assay (Oxidative Stress Model) a->b c Mechanistic Assays (Western Blot, ELISA) b->c d CCI Model of TBI (Rodent) c->d Proceed if positive e Behavioral Analysis (Motor & Cognitive Tests) d->e f Histological & Biochemical Endpoint Analysis e->f

Caption: A logical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and quantitative endpoints.

Protocol 1: In Vitro Neuroprotection Assessment

Objective: To determine if this compound protects cultured neuronal cells from oxidative stress-induced death, a key component of TBI pathology. [13][17] Model System: SH-SY5Y human neuroblastoma cell line, differentiated to a mature neuronal phenotype.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. Induce differentiation for 5-7 days using 10 µM retinoic acid.

  • Toxicity Screen (Self-Validation):

    • Plate differentiated cells in a 96-well plate.

    • Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Assess cell viability using an MTT assay to determine the maximum non-toxic concentration. This is critical for interpreting protection data.

  • Neuroprotection Assay:

    • Pre-treat differentiated cells with non-toxic concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle (0.1% DMSO) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Include a "no H₂O₂" control group.

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Primary Endpoint: Measure cell viability using an MTT assay. Calculate the percentage of viable cells relative to the "no H₂O₂" control.

    • Mechanistic Endpoints: In parallel experiments, lyse cells after treatment to perform Western blot analysis for markers of apoptosis (Cleaved Caspase-3) and Nrf2 pathway activation (Nrf2, HO-1). Collect supernatant to measure inflammatory cytokine release (TNF-α) via ELISA.

Protocol 2: In Vivo Efficacy in a Controlled Cortical Impact (CCI) Model

Objective: To assess the ability of this compound to improve functional outcomes and reduce neuropathology in a clinically relevant animal model of TBI.

Model System: The CCI model is chosen for its high degree of reproducibility and its ability to create a focal contusion with surrounding secondary injury, mimicking aspects of human TBI. [5][18][19][20] Methodology:

  • Animal Subjects: Adult male C57BL/6 mice (25-30g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Group Allocation (n=10-12/group for statistical power):

    • Group 1: Sham Surgery + Vehicle

    • Group 2: CCI + Vehicle

    • Group 3: CCI + this compound (Low Dose, e.g., 5 mg/kg)

    • Group 4: CCI + this compound (High Dose, e.g., 20 mg/kg)

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., isoflurane) and mount it in a stereotaxic frame.

    • Perform a 4 mm craniotomy over the right parietal cortex.

    • Induce a moderate injury using an electromagnetic CCI device (e.g., 3 mm tip, 4.0 m/s velocity, 1.5 mm depth, 150 ms dwell time).

    • Sham animals undergo the craniotomy but receive no impact.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., DMSO/Saline solution) via intraperitoneal (i.p.) injection at 30 minutes post-injury, and then daily for 7 days. This regimen targets the acute phase of secondary injury.

  • Post-Operative Care: Provide analgesia and monitor animals daily for weight loss and signs of distress.

  • Endpoint Analysis:

    • Behavioral Testing (Days 1-14 post-CCI):

      • Motor Function: Rotarod test to assess motor coordination and balance.

      • Neurological Severity: Modified Neurological Severity Score (mNSS) to evaluate motor, sensory, and reflex deficits.

    • Tissue Collection (Day 14 post-CCI):

      • Anesthetize animals and perfuse with saline followed by 4% paraformaldehyde.

      • Harvest brains for histological and biochemical analysis.

      • One hemisphere is used for lesion volume quantification (Cresyl Violet staining).

      • The contralateral hemisphere (peri-contusional cortex) is snap-frozen for biochemical assays (ELISA for IL-6, TNF-α; Western blot for Iba-1 (microglial activation), GFAP (astrogliosis)).

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear comparisons between treatment groups.

Table 1: Example In Vitro Neuroprotection Data

Treatment GroupCell Viability (% of Control)Cleaved Caspase-3 (Fold Change)
Control (No H₂O₂)100 ± 5.11.0 ± 0.1
Vehicle + H₂O₂45.2 ± 4.84.5 ± 0.6
This compound (1 µM) + H₂O₂68.5 ± 5.52.8 ± 0.4
This compound (5 µM) + H₂O₂85.1 ± 6.2 1.7 ± 0.3
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + H₂O₂.

Table 2: Example In Vivo CCI Model Outcome Data (Day 14)

Treatment GroupRotarod Latency (s)mNSS Score (0-14)Lesion Volume (mm³)
Sham + Vehicle180 ± 10.50.5 ± 0.20
CCI + Vehicle65.4 ± 8.98.2 ± 0.725.4 ± 3.1
CCI + LA (5 mg/kg)98.7 ± 9.26.1 ± 0.618.9 ± 2.5
CCI + LA (20 mg/kg)135.2 ± 11.4 4.3 ± 0.512.1 ± 1.9**
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle. LA = this compound.

Interpretation: The hypothetical data above would suggest that this compound significantly protects neurons from oxidative stress in vitro and improves motor function, reduces neurological deficits, and decreases tissue loss in vivo in a dose-dependent manner.

Pharmacokinetic and Analytical Considerations

For translation, understanding the drug's behavior is paramount.

  • Brain Penetration: this compound's lipophilic nature as a diterpenoid suggests it may cross the blood-brain barrier (BBB). This must be confirmed.

  • Quantification: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in plasma and brain tissue. [21][22][23] * Protocol Outline: Homogenize brain tissue, perform liquid-liquid or solid-phase extraction, and analyze using an LC-MS/MS system with an appropriate internal standard. This will determine key parameters like Cmax, Tmax, and brain-to-plasma ratio.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the preclinical investigation of this compound as a novel therapeutic for TBI. The proposed workflow, from in vitro mechanism to in vivo efficacy, is designed to generate the robust data package required for further drug development. Positive results from these studies would justify advancing the compound into more complex preclinical studies, including cognitive testing (e.g., Morris Water Maze), investigation of chronic TBI outcomes, and formal safety/toxicology assessments. The multi-target nature of this compound, addressing both inflammation and oxidative stress, makes it a particularly promising candidate to interrupt the devastating secondary injury cascade in TBI.

References

  • The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed Central. Available at: [Link]

  • Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. PubMed. Available at: [Link]

  • Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Available at: [Link]

  • The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. Available at: [Link]

  • (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. Available at: [Link]

  • (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova. Available at: [Link]

  • The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol. PubMed Central. Available at: [Link]

  • Abietane diterpenoid with diverse structures and multi-functional neuroprotective effects from Salvia castanea. PubMed. Available at: [Link]

  • In vitro models of traumatic brain injury. PubMed. Available at: [Link]

  • Oxidative Stress in Traumatic Brain Injury. PubMed Central. Available at: [Link]

  • Quantification of Diterpenes and Their Palmitate Esters in Coffee Brews by HPLC-DAD. ResearchGate. Available at: [Link]

  • IKK2/NF-κB signaling protects neurons after traumatic brain injury. PubMed Central. Available at: [Link]

  • Targeting Nrf2-Mediated Oxidative Stress Response in Traumatic Brain Injury: Therapeutic Perspectives of Phytochemicals. PubMed Central. Available at: [Link]

  • Abietane diterpenoids with neuroprotective activities from Phlegmariurus carinatus. SpringerLink. Available at: [Link]

  • Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. MDPI. Available at: [Link]

  • The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions. Frontiers in Neurology. Available at: [Link]

  • Mechanisms of Mitochondrial Oxidative Stress in Brain Injury: From Pathophysiology to Therapeutics. MDPI. Available at: [Link]

  • Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds. MDPI. Available at: [Link]

  • Inhibition of the NKCC1/NF-κB Signaling Pathway Decreases Inflammation and Improves Brain Edema and Nerve Cell Apoptosis in an SBI Rat Model. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Nrf2 as a Potential Therapeutic Target for Traumatic Brain Injury. IMR Press. Available at: [Link]

  • Controlled Cortical Impact for Traumatic Brain Injury. Conduct Science. Available at: [Link]

  • Oxidative Stress, Brain Edema, Blood–Brain Barrier Permeability, and Autonomic Dysfunction from Traumatic Brain Injury. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. Available at: [Link]

  • In vitro Traumatic Brain Injury (TBI) model based on Human 3D neural tissues. HES-SO. Available at: [Link]

  • Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots. ResearchGate. Available at: [Link]

  • Activation of NF-kB in the brain injury response. ResearchGate. Available at: [Link]

  • Abietane diterpenoids with neuroprotective activities from Phlegmariurus carinatus. ResearchGate. Available at: [Link]

  • Oxidative stress in the brain and retina after traumatic injury. Frontiers in Neuroscience. Available at: [Link]

  • Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. PubMed. Available at: [Link]

  • In Vitro Model for Traumatic Brain Injuries and Clinical Applications. Digital Commons @ UConn. Available at: [Link]

  • Nrf2 functions as a pyroptosis-related mediator in traumatic brain injury and is correlated with cytokines and disease severity: a bioinformatics analysis and retrospective clinical study. Frontiers in Immunology. Available at: [Link]

  • Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity. MDPI. Available at: [Link]

  • IKK2/NF-κB signaling protects neurons after traumatic brain injury. PubMed. Available at: [Link]

  • Controlled cortical impact model for traumatic brain injury. Journal of Visualized Experiments. Available at: [Link]

  • Serum Nrf2 Levels in Severe Traumatic Brain Injury Patients and Its Significance in Predicting 28-Day Mortality. PubMed Central. Available at: [Link]

  • The pathophysiological link between traumatic brain injury and Alzheimer's disease. VJDementia. Available at: [Link]

  • Modeling traumatic brain injury in vitro. New Jersey Institute of Technology.
  • Mini Review of Controlled Cortical Impact: A Well-Suited Device for Concussion Research. PubMed Central. Available at: [Link]

  • Nf-Kb Signal Transduction in Brain Injury. Grantome. Available at: [Link]

  • Validated spectrophotometric method for quantification of total triterpenes in plant matrices. PLOS ONE. Available at: [Link]

  • P188 Therapy in In Vitro Models of Traumatic Brain Injury. MDPI. Available at: [Link]

  • Terpenes as Potential Anti-Alzheimer’s Disease Agents. MDPI. Available at: [Link]

Sources

A Technical Guide to the Anti-inflammatory Properties of Larixol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Larixol acetate, a labdane-type diterpene isolated from the resin of larch trees (Larix species), has emerged as a compound of significant interest due to its potent and selective biological activities.[1][2] Initially identified as a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, subsequent research has illuminated its role as a promising anti-inflammatory and analgesic agent.[2][3][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, synthesizing current knowledge on its mechanism of action, providing detailed experimental protocols for its evaluation, and offering insights for future drug development. The primary audience for this document includes researchers in pharmacology, immunology, and medicinal chemistry engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction: The Profile of this compound

This compound is a natural diterpenoid derived from the oleoresin of European larch (Larix decidua).[5] It belongs to a class of compounds, labdane diterpenes, known for a wide range of biological activities. The scientific focus on this compound intensified following its identification as a potent and selective inhibitor of the TRPC6 cation channel, a protein implicated in various pathophysiological processes, including pulmonary and renal diseases.[1][6] This initial discovery paved the way for exploring its therapeutic potential in conditions where TRPC6 and downstream inflammatory signaling play a critical role, such as neuropathic pain and neuroinflammation.[3][4]

The core value of this compound in a therapeutic context lies in its targeted mechanism. Unlike broad-spectrum anti-inflammatory drugs, its action is linked to the specific modulation of ion channels and key signaling kinases, offering a more refined approach to controlling inflammatory responses. This guide will deconstruct these mechanisms, starting from its primary molecular target and tracing the downstream consequences.

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways involved in the inflammatory cascade. The mechanism is not one of broad, non-specific suppression, but rather a targeted intervention at critical nodes of cellular signaling.

Primary Target: TRPC6 Channel Inhibition

The most well-documented mechanism of this compound is its potent and selective inhibition of the TRPC6 channel.[1][6] TRPC6 is a non-selective, Ca²⁺-permeable cation channel that acts as a cellular sensor.[3] Its activation, often triggered by diacylglycerol (DAG), leads to an influx of calcium ions, which in turn initiates a cascade of intracellular signaling events.

In inflammatory contexts, particularly in immune cells like microglia, the upregulation and activation of TRPC6 are associated with the perpetuation of the inflammatory response.[4] this compound directly blocks the entry of Ca²⁺ through these channels, effectively dampening the initial trigger for downstream inflammatory signaling.[1][6] This selectivity is noteworthy; this compound exhibits approximately 12-fold and 5-fold selectivity for TRPC6 compared to its closest relatives, TRPC3 and TRPC7, respectively, with no significant inhibition of more distantly related TRPV or TRPM channels.[1][6]

Downstream Effect: Suppression of the p38 MAPK Pathway

A critical consequence of TRPC6 inhibition by this compound is the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] The p38 MAPK pathway is a central regulator of inflammation. Its activation, through phosphorylation (yielding pp38), leads to the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4]

Studies have demonstrated that in models of neuroinflammation, this compound administration significantly reduces the level of phosphorylated p38 in microglia.[2][4] This action directly curtails the production of key inflammatory mediators, thereby mitigating the inflammatory state. The causality is clear: by blocking the TRPC6-mediated calcium signal, this compound prevents the activation of the p38 MAPK pathway, which is a crucial step in the synthesis of inflammatory cytokines.

Larixol_Acetate_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPC6 TRPC6 Channel Ca Ca²⁺ Influx TRPC6->Ca Mediates p38 p38 MAPK pp38 Phosphorylated p38 (pp38) p38->pp38 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pp38->Cytokines Induces Expression Inflammation Inflammatory Response Cytokines->Inflammation Larixol This compound Larixol->TRPC6 Inhibits DAG Inflammatory Stimulus (e.g., DAG) DAG->TRPC6 Activates Ca->p38 Activates

Caption: this compound's primary mechanism via TRPC6 inhibition.

Potential Modulation of NF-κB and NLRP3 Inflammasome Pathways

While direct evidence linking this compound to the Nuclear Factor-kappa B (NF-κB) or NLRP3 inflammasome pathways is still emerging, these are critical hubs in inflammation that warrant discussion.

  • NF-κB Signaling: The NF-κB pathway is a cornerstone of inflammatory gene expression.[7] It is activated by various stimuli, including lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).[8] This leads to the phosphorylation of IκBα, its degradation, and the subsequent translocation of the p65 subunit to the nucleus to drive transcription of inflammatory genes.[8][9] Given that acetate moieties on other molecules have been shown to inhibit NF-κB signaling, it is a plausible, yet unconfirmed, hypothesis that this compound may exert some influence on this pathway.[10]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p65/p50-IκBα IKK->IkBa Phosphorylates IκBα p65 p65/p50 IkBa->p65 Releases Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Workflow for the in vitro calcium influx assay.

Protocol 2: In Vivo LPS-Induced Systemic Inflammation Model

This protocol describes a standard, robust model for evaluating the systemic anti-inflammatory effects of a test compound in mice. [11] Objective: To assess the ability of this compound to reduce systemic levels of pro-inflammatory cytokines following an LPS challenge.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound.

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Sterile, pyrogen-free saline.

  • ELISA kits for mouse TNF-α and IL-6.

Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: this compound (e.g., 10 mg/kg) + LPS

    • Group 4: this compound (e.g., 30 mg/kg) + LPS

    • Group 5: Dexamethasone (Positive Control, e.g., 5 mg/kg) + LPS

  • Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Inflammatory Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce inflammation. Administer saline to the control group (Group 1).

  • Blood Collection: At a peak time point for cytokine release (e.g., 90 minutes post-LPS for TNF-α, 3 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.

  • Plasma Separation: Collect blood into EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercial ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels between the vehicle + LPS group and the this compound-treated groups. Use an appropriate statistical test (e.g., one-way ANOVA with post-hoc test) to determine significance.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TRPC6 cation channel and subsequent suppression of p38 MAPK signaling. [2][3]Its efficacy in preclinical models of neuroinflammation and pain highlights its therapeutic potential. [4] Future research should focus on several key areas:

  • Pathway Elucidation: Investigating the direct or indirect effects of this compound on other major inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, to build a more complete mechanistic picture.

  • Broader Disease Models: Evaluating its efficacy in other models of inflammatory disease, such as rheumatoid arthritis, inflammatory bowel disease, or acute lung injury. [8][11]3. Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a full safety and pharmacokinetic profile suitable for advancing toward clinical development.

  • Structural Optimization: Utilizing the this compound scaffold as a starting point for medicinal chemistry campaigns to develop analogues with improved potency, selectivity, and drug-like properties.

References

  • Gao, F., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Gao, F., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed Central. [Link]

  • Gao, F., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. [Link]

  • El-Sisi, A. E., et al. (2021). Acetate attenuates cyclophosphamide-induced cardiac injury via inhibition of NF-kB signaling and suppression of caspase 3-dependent apoptosis in Wistar rats. PubMed. [Link]

  • Dominic, A., et al. (2023). NLRP3 Inflammasome as Therapeutic Targets in Inflammatory Diseases. PubMed. [Link]

  • MDPI. (2023). NLRP3 Inflammasome-Mediated Osteoarthritis: The Role of Epigenetics. MDPI. [Link]

  • Gray, E. E. (2018). total extract yields and concentrations of larixyl acetate, larixol... ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2023). Linalool and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. BMC Complementary Medicine and Therapies, 23(1), 132. [Link]

  • MDPI. (2022). Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo. MDPI. [Link]

  • Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of Inflammation, 7, 60. [Link]

  • Tan, Y. V., et al. (2023). NLRP3 inflammasome: a key driver of neuroinflammation and a novel therapeutic target for neuropathic pain. Journal of Neuroinflammation, 20(1), 199. [Link]

  • ResearchGate. (n.d.). Effect of compound 1h on NLRP3 inflammasome activation in... ResearchGate. [Link]

  • Bio-Connect.nl. (n.d.). NF-kB Signaling Pathway products from Selleck Chemicals. Bio-Connect.nl. [Link]

  • Chang, C.-Y., et al. (2023). Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. PubMed Central. [Link]

  • Redoxis. (2025). In vivo Acute Inflammatory Models. Redoxis. [Link]

Sources

Methodological & Application

Application Note: Utilizing Larixol Acetate in Live-Cell Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and muscle contraction.[1][2] The ability to monitor fluctuations in cytosolic Ca²⁺ concentration provides a critical window into the physiological state of a cell and its response to pharmacological agents. Calcium imaging, a technique that employs fluorescent indicators sensitive to Ca²⁺ levels, has become an indispensable tool in cell biology and drug discovery.[3]

This guide provides a comprehensive framework for investigating the effects of Larixol acetate , a labdane-type diterpene derived from larch resin, on intracellular Ca²⁺ dynamics. This compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a Ca²⁺-permeable cation channel implicated in various pathophysiological processes.[4][5][6] Studies have demonstrated its analgesic and anti-inflammatory properties, which are linked to the suppression of TRPC6 and downstream signaling pathways.[4][7][8] Given that TRPC6 is a key modulator of Ca²⁺ entry, directly assessing the impact of this compound on intracellular Ca²⁺ fluxes is a logical and crucial step in elucidating its mechanism of action and exploring its therapeutic potential.

This document will detail the principles of experimental design, provide step-by-step protocols for preparing and using this compound in a typical calcium imaging workflow with the non-ratiometric indicator Fluo-4 AM, and offer guidance on data analysis and interpretation.

Foundational Principles of Calcium Imaging

Calcium imaging relies on fluorescent dyes that exhibit a change in their spectral properties upon binding to Ca²⁺.[3] These indicators fall into two main categories:

  • Single-Wavelength (Non-Ratiometric) Indicators: These dyes, such as Fluo-4, show a significant increase in fluorescence intensity upon binding Ca²⁺.[9] They are widely used due to their strong signal enhancement and compatibility with standard fluorescence microscopy setups (e.g., 488 nm laser lines).[10] The primary data output is the change in fluorescence intensity over baseline (ΔF/F₀).

  • Dual-Wavelength (Ratiometric) Indicators: Dyes like Fura-2 exhibit a shift in their optimal excitation or emission wavelength upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, these indicators can provide a more quantitative measurement of absolute Ca²⁺ concentration, as the ratio corrects for variations in dye loading, cell thickness, and photobleaching.[9][11][12]

For the purposes of this guide, we will focus on Fluo-4 , as it is one of the most common and robust indicators for detecting agonist-stimulated and antagonist-inhibited signaling, making it well-suited for screening compounds like this compound.[9][10]

Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating trustworthy and reproducible data. The following elements must be incorporated into your assay.

Cell Line Selection

The choice of cell line is critical and should be based on the expression of the target of interest. Since this compound is a known TRPC6 inhibitor, an ideal system would be a cell line endogenously expressing TRPC6 (e.g., pulmonary artery smooth muscle cells) or a recombinant cell line (e.g., HEK-293) engineered to overexpress TRPC6.[5][6]

Essential Controls

To ensure the validity of the results, the following controls are mandatory:

  • Negative (Vehicle) Control: Cells are treated with the same final concentration of the solvent used to dissolve this compound (typically DMSO) to account for any effects of the vehicle on Ca²⁺ signaling.

  • Positive Control: Cells are treated with a known agonist that reliably induces a Ca²⁺ response in the chosen cell type. Extracellular ATP is an excellent positive control as it activates purinergic P2Y receptors, leading to a robust and rapid release of Ca²⁺ from intracellular stores via the IP₃ pathway.[13][14] This confirms that the cells are healthy, the dye is loaded correctly, and the imaging system is functioning properly.

  • Untreated Control: A population of cells that receives neither the test compound nor the agonist, establishing the baseline fluorescence and stability of the cells over the course of the experiment.

This compound Concentration Gradient

To determine the dose-dependent effect of this compound, a concentration-response curve should be generated. Based on published data, this compound has an IC₅₀ for TRPC6 in the range of 0.1-0.6 µM.[5][6] A suggested starting range for testing would be from 10 nM to 10 µM.

Visualization of Key Pathways and Workflows

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound could modulate Ca²⁺ signaling. An agonist (e.g., ATP) binds to a G-protein coupled receptor (GPCR), activating a cascade that leads to Ca²⁺ influx through channels like TRPC6. This compound is hypothesized to inhibit this influx.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., P2Y) PLC PLC GPCR->PLC 2. Activates TRPC6 TRPC6 Channel PLC->TRPC6 3. Gates Ca_ion Ca²⁺ TRPC6->Ca_ion 4. Ca²⁺ Influx Larixol Larixol Acetate Larixol->TRPC6 Inhibits Agonist Agonist (e.g., ATP) Agonist->GPCR 1. Binds

Caption: Potential mechanism of this compound action on GPCR-mediated Ca²⁺ influx.

Experimental Workflow Diagram

This flowchart provides a high-level overview of the entire experimental procedure.

Caption: High-level workflow for the this compound calcium imaging assay.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentSupplierPurpose
This compound(Specify)Test Compound
Fluo-4 AMThermo FisherCalcium Indicator
Pluronic® F-127 (20% in DMSO)Thermo FisherDispersing Agent for Dye
Probenecid (optional)Sigma-AldrichAnion-exchange pump inhibitor
Adenosine Triphosphate (ATP)Sigma-AldrichPositive Control Agonist
DMSO, AnhydrousSigma-AldrichSolvent
Hanks' Balanced Salt Solution (HBSS)GibcoAssay Buffer
HEPESGibcoBuffering Agent
Cell Line (e.g., HEK-293)ATCCBiological System
Black-walled, clear-bottom 96-well platesCorningImaging Plates
Reagent Preparation

Underlying Principle: Proper preparation and storage of reagents are crucial for assay consistency. AM esters are susceptible to hydrolysis, and Pluronic F-127 is used to prevent re-aggregation of the lipophilic dye in aqueous buffer.[15][16]

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Fluo-4 AM Stock (1 mM): Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C.

  • ATP Stock (10 mM): Dissolve ATP in HBSS or water. Aliquot and store at -20°C.

  • Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 Loading Solution (2X concentration):

    • For each mL of Assay Buffer, first add 2 µL of the 1 mM Fluo-4 AM stock (final concentration will be 1 µM).

    • Next, add 2 µL of 20% Pluronic® F-127 (final concentration will be 0.02%).

    • Vortex thoroughly to mix. This solution should be prepared fresh and used within 2 hours.

Step-by-Step Experimental Protocol

Phase 1: Cell Plating

  • Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

  • Incubate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Phase 2: Calcium Indicator Dye Loading Underlying Principle: The acetoxymethyl (AM) ester group renders the Fluo-4 dye lipophilic, allowing it to passively cross the cell membrane.[3] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now hydrophilic and active form of the dye.[10] A de-esterification step after washing is crucial for complete activation of the dye.[17]

  • Aspirate the growth medium from the cell plate.

  • Gently wash the cells once with 100 µL/well of Assay Buffer.

  • Add 50 µL/well of the 2X Fluo-4 Loading Solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[17][18]

  • After incubation, gently wash the cells twice with 100 µL/well of Assay Buffer to remove extracellular dye.

  • Add 90 µL/well of Assay Buffer and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye within the cells.[17]

Phase 3: Compound Application and Imaging Underlying Principle: A stable baseline fluorescence is recorded before the addition of an agonist. The change in fluorescence upon stimulation is the primary readout. The use of an automated injection system on the plate reader or microscope ensures precise timing and consistent mixing.

  • Prepare 10X serial dilutions of this compound in Assay Buffer. Also prepare 10X vehicle control and 10X ATP solutions.

  • Place the cell plate into the imaging instrument (fluorescence microscope or plate reader equipped with an injector).

  • Set the instrument parameters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).[17]

  • Baseline Reading: Begin image acquisition, recording fluorescence for 30-60 seconds to establish a stable baseline (F₀).

  • Compound Addition: Add 10 µL/well of the 10X this compound dilutions or vehicle control. Continue recording for 5-15 minutes to observe any direct effects of the compound on basal Ca²⁺ levels.

  • Agonist Stimulation: Without stopping the recording, inject 10 µL/well of the 10X ATP solution (final concentration typically 1-10 µM) to all wells.

  • Post-Stimulation Recording: Continue recording fluorescence for an additional 2-5 minutes to capture the full Ca²⁺ transient (peak and decay).

Data Analysis and Interpretation

The primary analysis involves normalizing the fluorescence signal to the initial baseline.

  • Define Baseline (F₀): For each well, calculate the average fluorescence intensity from the time points before agonist addition.

  • Calculate ΔF/F₀: For each time point (t), calculate the normalized response using the formula: Response(t) = (F(t) - F₀) / F₀

  • Determine Peak Response: Identify the maximum ΔF/F₀ value after agonist stimulation.

  • Dose-Response Curve: Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the ATP-induced Ca²⁺ response.

Interpreting the Results:

  • A dose-dependent decrease in the ATP-induced Ca²⁺ peak in the presence of this compound would support its role as an inhibitor of a Ca²⁺ entry pathway.

  • If this compound alone causes a change in baseline fluorescence before agonist addition, it may have direct agonist or antagonist effects on basal Ca²⁺ levels.

  • The kinetics of the Ca²⁺ transient (time to peak, decay rate) can also provide insights into the mechanism of action.

Troubleshooting

ProblemPossible CauseSolution
No response to ATP Poor cell health, incorrect dye loading, inactive ATP.Check cell viability. Optimize dye loading time/concentration. Use a fresh aliquot of ATP.
High background fluorescence Incomplete washing of extracellular dye.Ensure thorough but gentle washing steps. Consider using a background suppressor.
Signal photobleaches quickly Excitation light is too intense or exposure is too long.Reduce laser power/lamp intensity. Decrease exposure time or acquisition frequency.
High well-to-well variability Inconsistent cell numbers, uneven dye loading.Ensure even cell seeding. Be consistent with washing and liquid handling steps.

References

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Oxford Instruments. Retrieved from [Link]

  • Gong, H., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation. Retrieved from [Link]

  • Gong, H., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium imaging. Retrieved from [Link]

  • Gong, H., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation. Retrieved from [Link]

  • Zambon, A., et al. (2019). Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis. Frontiers in Immunology, 10, 693. Retrieved from [Link]

  • Putney, J. W., Jr. (1996). Ca²⁺ Signaling. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293?. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of ATP-induced calcium signals. Retrieved from [Link]

  • Tada, M., & Konnerth, A. (2015). A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo. Neuroscience Research, 94, 1-7. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Calcium Signaling Pathway. Retrieved from [Link]

  • Molecular Probes. (2001). Pluronic F-127. Product Information Sheet. Retrieved from [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 108-122. Retrieved from [Link]

  • QIAGEN. (n.d.). Calcium Signaling. Retrieved from [Link]

  • Karlsson, J., et al. (2024). Larixol is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors. Biochemical Pharmacology, 219, 115949. Retrieved from [Link]

  • Richler, E., et al. (2021). P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling. eNeuro, 8(1), ENEURO.0411-20.2020. Retrieved from [Link]

  • Stanciu, A. R., et al. (2023). Gelation Behaviour of Pluronic F127/Polysaccharide Systems Revealed via Thioflavin T Fluorescence. Gels, 9(12), 949. Retrieved from [Link]

  • ResearchGate. (2022). Interactions of Pluronic F127 in Rhodamine B Dye and Effects of Inorganic Cations through Fluorescence Data. Retrieved from [Link]

  • CUSABIO. (n.d.). Calcium Signaling Pathway. Retrieved from [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology. Retrieved from [Link]

  • Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel. Journal of Inflammation, 7, 60. Retrieved from [Link]

  • G-Biosciences. (n.d.). Pluronic® F-127. Technical Bulletin. Retrieved from [Link]

Sources

Larixol Acetate: A Potent and Selective Tool for Interrogating TRPC6 Channel Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of TRPC6 Modulation

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in a multitude of physiological and pathophysiological processes.[1] Their involvement in calcium signaling implicates them in conditions ranging from focal segmental glomerulosclerosis to cardiac hypertrophy and neuropathic pain. The study of TRPC6 has been historically challenging due to a lack of potent and selective pharmacological tools. Larixol acetate, a labdane-type diterpene derived from larch resin, has emerged as a important tool compound for the specific inhibition of TRPC6 channels, enabling researchers to dissect its complex roles in cellular signaling.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in TRPC6 studies, complete with detailed application notes and validated protocols.

This compound has been identified as a potent blocker of Ca2+ entry and ionic currents through TRPC6 channels.[1][2] It exhibits significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7, and does not significantly inhibit more distantly related TRP channels.[1][2] This selectivity is crucial for attributing observed effects directly to the inhibition of TRPC6.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C22H36O3[3]
Molecular Weight 364.5 g/mol [3]
CAS Number 4608-49-5[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Storage Store at -20°C as a solid or in solution

Stock Solution Preparation:

For in vitro experiments, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution, typically at a concentration of 10 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution can be further diluted in appropriate vehicles such as saline or corn oil, ensuring the final DMSO concentration is minimized to avoid solvent-related toxicity.

Mechanism of Action: Direct Inhibition of TRPC6-mediated Calcium Influx

This compound exerts its inhibitory effect by directly blocking the TRPC6 channel, thereby preventing the influx of cations, including Ca2+, into the cell. This action has been demonstrated to be downstream of receptor activation and diacylglycerol (DAG) stimulation, which are known activators of TRPC6. The inhibition of TRPC6-mediated calcium entry by this compound subsequently attenuates downstream signaling pathways. A key pathway affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, which is crucial in the regulation of gene expression involved in cellular processes like hypertrophy and inflammation.

TRPC6_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_ion Ca²⁺ TRPC6->Ca2_ion 4. Ca²⁺ Influx PLC PLC PLC->TRPC6 3. DAG Production   (Activates TRPC6) GPCR GPCR GPCR->PLC 2. Activation Calcineurin Calcineurin Ca2_ion->Calcineurin 5. Activation NFAT_P NFAT-P Calcineurin->NFAT_P 6. Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., Hypertrophy, Inflammation) NFAT->Gene_Expression 7. Nuclear Translocation Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR 1. Activation Larixol_Acetate This compound Larixol_Acetate->TRPC6 Inhibition

Caption: this compound directly inhibits TRPC6, blocking Ca²⁺ influx and downstream signaling.

Application Notes and Protocols

The following section provides detailed protocols for utilizing this compound in key experimental paradigms for TRPC6 research.

In Vitro Characterization: Calcium Imaging

Calcium imaging is a fundamental technique to assess the inhibitory activity of this compound on TRPC6-mediated calcium influx. This can be performed in cell lines endogenously expressing TRPC6 or in heterologous expression systems like HEK293 cells transfected with a TRPC6 expression vector.

Experimental Workflow: Calcium Imaging

Calcium_Imaging_Workflow Start Start: Seed Cells Load_Dye Load with Calcium Indicator (e.g., Fluo-4 AM) Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Pre_Incubate Pre-incubate with this compound or Vehicle (DMSO) Wash->Pre_Incubate Stimulate Stimulate with TRPC6 Agonist (e.g., OAG) Pre_Incubate->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze Data: Calculate ΔF/F₀ Record->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on TRPC6 using calcium imaging.

Detailed Protocol: Calcium Imaging with Fluo-4 AM

Materials:

  • HEK293 cells stably expressing human TRPC6 (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well black, clear-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) stock solution (50 mM in DMSO)

  • Fluo-4 AM (1 mM in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence plate reader or microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)

Procedure:

  • Cell Seeding: Seed HEK293-TRPC6 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: a. Gently remove the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. b. After the final wash, add 100 µL of HBSS to each well. If using, supplement the HBSS with probenecid (1-2.5 mM).

  • Compound Incubation: a. Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only). b. Add the this compound dilutions or vehicle to the respective wells and incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow the temperature to equilibrate. b. Record a baseline fluorescence reading (F₀) for 1-2 minutes. c. Add the TRPC6 agonist (e.g., OAG to a final concentration of 50-100 µM) to all wells simultaneously using an automated injector if available. d. Immediately begin recording the fluorescence intensity (F) over time for 5-10 minutes.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after agonist addition. b. Normalize the response by dividing ΔF by F₀ (ΔF/F₀). c. Plot the normalized fluorescence as a function of the this compound concentration to determine the IC₅₀ value.

Electrophysiological Characterization: Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology provides a direct measure of the ionic currents flowing through TRPC6 channels and is the gold standard for characterizing channel inhibitors.

Detailed Protocol: Whole-Cell Patch-Clamp

Materials:

  • HEK293 cells expressing TRPC6

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)

  • This compound

  • OAG

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Mount the coverslip in the recording chamber and perfuse with the external solution. b. Obtain a gigaohm seal on a single cell and establish the whole-cell configuration. c. Clamp the cell at a holding potential of -60 mV. d. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents. e. Perfuse the cell with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate TRPC6 currents. f. Once a stable current is achieved, apply this compound at various concentrations via the perfusion system. g. Record the inhibition of the OAG-induced current at each concentration of this compound.

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of this compound. b. Calculate the percentage of inhibition for each concentration. c. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.

In Vivo Application: Murine Models

This compound can be used in various in vivo models to investigate the role of TRPC6 in disease. The following is a general protocol for intraperitoneal (i.p.) administration in mice.

Detailed Protocol: Intraperitoneal Administration in Mice

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a low percentage of DMSO and a solubilizing agent like Tween 80, or corn oil)

  • Mice (strain and model appropriate for the study)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of Dosing Solution: a. Dissolve this compound in a minimal amount of DMSO. b. Further dilute with the chosen vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 25 g mouse, prepare a solution where the injection volume is 100-200 µL). Ensure the final DMSO concentration is below 5%.

  • Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen.

  • Injection: a. Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum. b. Insert the needle at a 15-30 degree angle into the peritoneal cavity. c. Gently aspirate to ensure no fluid or blood is drawn, confirming correct placement. d. Slowly inject the this compound solution.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions according to your institution's animal care guidelines.

Concluding Remarks

References

  • Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197–213. [Link]

  • Ciocarlan, A., & Zveaghințeva, M. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 9-28. [Link]

  • Yu, J., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 125. [Link]

  • Kuwahara, K., et al. (2006). TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling. Journal of Clinical Investigation, 116(12), 3114-3126. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Bio-protocol. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

Sources

Application Note & Protocol: High-Fidelity Synthesis and Chromatographic Purification of Larixol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis and purification of Larixol acetate, a labdane-type diterpenoid of significant interest for its biological activities, including its role as a potent and selective TRPC6 inhibitor.[1][2] The protocol begins with the isolation of the precursor, (+)-Larixol, from natural sources and details a robust acetylation procedure. A meticulous, multi-step purification workflow is then described, ensuring the high purity required for downstream applications in drug discovery and biomedical research. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Therapeutic Potential of this compound

Larixol and its derivative, this compound, are naturally occurring diterpenoids found predominantly in the oleoresin and bark of larch trees (Larix species).[3][4][5] While Larixol itself has been a versatile starting material in organic synthesis, this compound has emerged as a compound of significant pharmacological interest.[6] Specifically, it has been identified as a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) cation channel.[1][7] Dysregulation of TRPC6 is implicated in the pathophysiology of several renal and pulmonary diseases, making this compound a valuable molecular probe and a promising starting point for the development of novel therapeutics.[2][8]

Accessing pure this compound for such studies is paramount. While it can be co-extracted with Larixol from natural sources, chemical synthesis from the more abundant Larixol offers a more controlled and reliable supply.[7] This guide provides a detailed, field-proven protocol for the acetylation of Larixol and the subsequent chromatographic purification of the acetate product.

Part 1: Synthesis of this compound via Acetylation

The conversion of Larixol to this compound is an esterification reaction. Specifically, it involves the acylation of the secondary hydroxyl group at the C-6 position of the Larixol molecule using acetic anhydride.[3]

Causality of Reagent Selection:
  • Larixol: The starting material, which must be of high purity. It can be sourced commercially or extracted and purified from larch bark.[4]

  • Acetic Anhydride (Ac₂O): Serves as the acetyl group donor. It is highly reactive and efficient for this transformation.

  • Pyridine: Acts as a nucleophilic catalyst and, crucially, as a base to neutralize the acetic acid byproduct formed during the reaction. This prevents potential side reactions and drives the equilibrium towards the product. Milder bases like DMAP can also be used, sometimes in catalytic amounts.[9]

  • Dichloromethane (DCM): A common, relatively inert solvent that effectively dissolves both the nonpolar diterpenoid and the polar reagents.

Experimental Protocol: Acetylation of (+)-Larixol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (+)-Larixol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add pyridine (3.0 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C (ice bath). The use of an inert atmosphere (nitrogen or argon) is recommended to prevent moisture from hydrolyzing the acetic anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The product, this compound, will have a higher Rf value (be less polar) than the starting material, Larixol.

  • Quenching: Once the reaction is complete (as indicated by the consumption of Larixol on TLC), cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl to remove pyridine, then with saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve Larixol in anhydrous DCM add_reagents Add Pyridine & Acetic Anhydride at 0°C prep->add_reagents react Stir at Room Temp (4-6 hours) add_reagents->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry crude_product Crude this compound dry->crude_product

Caption: Workflow for the synthesis of this compound from Larixol.

Part 2: High-Fidelity Purification of this compound

The crude product from the synthesis contains the desired this compound, unreacted starting material, and other byproducts. Chromatographic purification is essential to achieve the high degree of purity required for biological assays.[7]

Principle of Chromatographic Separation

Silica gel column chromatography is a highly effective method for this purification.[4] It separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the nonpolar mobile phase. This compound, being less polar than Larixol due to the esterification of the hydroxyl group, will interact less strongly with the silica gel and therefore elute from the column first.

Purification Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine an optimal solvent system for separation. A good system will show clear separation between the this compound spot (higher Rf) and the Larixol spot (lower Rf). A gradient of hexane and ethyl acetate is typically effective for separating diterpenes.[10][11]

  • Column Packing: Prepare a silica gel column using a slurry packing method with 100% hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of DCM or the initial mobile phase (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 2% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This allows for the separation of nonpolar impurities first, followed by the product, and finally any remaining polar starting material.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin stain) to identify the fractions containing the pure product.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting pure this compound under high vacuum to remove any residual solvent. The purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude this compound load_sample Load Crude Sample crude->load_sample pack_col Pack Silica Gel Column pack_col->load_sample elute Gradient Elution (Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate & Dry pool->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

Physicochemical Data

PropertyValueReference
Chemical Name (αS,1S,4S,4aS,8aR)-4-(acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol[2]
CAS Number 4608-49-5[2][7]
Molecular Formula C₂₂H₃₆O₃[2]
Molecular Weight 348.5 g/mol [2]
Appearance Off-White to Pale Yellow Solid[12]
Solubility Slightly soluble in Chloroform, DMSO, Methanol, Ethyl Acetate[2][12]

Conclusion

This application note provides a robust and reproducible framework for the synthesis and purification of high-purity this compound. By understanding the chemical principles behind each step, from the catalyzed acetylation to the gradient chromatographic separation, researchers can reliably produce this valuable compound for further investigation. The high purity achievable with this protocol is critical for obtaining accurate and reproducible data in pharmacological and drug development studies targeting the TRPC6 channel and other potential biological targets.

References

  • Ciocarlan, A., et al. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 89-107. Available at: [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 196-213. Available at: [Link]

  • Chen, X., et al. (2017). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 14(1), 197. Available at: [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Available at: [Link]

  • Chemistry Journal of Moldova. (n.d.). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. cjm.asm.md. Available at: [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 25(21), 5031. Available at: [Link]

  • Li, Y., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules, 24(4), 693. Available at: [Link]

  • Wang, Y., et al. (2017). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules, 22(11), 1836. Available at: [Link]

  • Gray, E. E. (2018). total extract yields and concentrations of larixyl acetate, larixol and epimanool in extracts. ResearchGate. Available at: [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Waksmundzka-Hajnos, M., & Sherma, J. (Eds.). (2010). TLC of Diterpenes. In Thin Layer Chromatography in Phytochemistry. CRC Press. Available at: [Link]

  • Pharmacophore. (2020). ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. Pharmacophore, 11(2), 52-58. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of Larixol Acetate from Larix decidua

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the extraction, purification, and characterization of larixol acetate, a biologically significant labdane-type diterpenoid, from the European Larch (Larix decidua). This compound has garnered considerable interest within the scientific community, primarily for its potent and selective inhibitory activity against the transient receptor potential canonical 6 (TRPC6) cation channel, a key target in the study of renal and pulmonary diseases.[1][2][3][4] This guide is designed to equip researchers with the necessary theoretical and practical knowledge to isolate this valuable compound for further investigation. We will detail a robust Soxhlet extraction method, followed by a multi-step purification strategy involving column chromatography and crystallization. Furthermore, we will outline the analytical techniques essential for the unequivocal identification and purity assessment of the final product.

Introduction: The Significance of this compound

Larix decidua, a deciduous conifer native to the mountainous regions of central Europe, is a rich source of a diverse array of secondary metabolites.[5] Among these, the diterpenoids larixol and its acetylated form, this compound, are of particular note.[6][7] These compounds are primarily found in the oleoresin, bark, and heartwood of the tree.[4][8] The chemistry of (+)-larixol and its acetate has been a subject of study for decades, initially for their potential in organic synthesis.[1][6]

Recent pharmacological screenings have illuminated the therapeutic potential of this compound as a highly selective inhibitor of the TRPC6 ion channel.[2][3][4] This discovery has positioned this compound as a promising lead compound for the development of novel therapeutics for conditions where TRPC6 dysfunction is implicated.[2] The selective nature of its inhibitory activity makes it a valuable molecular probe for studying the physiological and pathophysiological roles of TRPC6.[3][4]

This application note provides a detailed, step-by-step methodology for the extraction and purification of this compound, enabling researchers to obtain high-purity material for their studies.

Botanical Material: Sourcing and Preparation

The concentration of this compound can vary depending on the part of the tree, geographical location, and season of collection. The bark and oleoresin of Larix decidua are reported to be particularly rich sources.[4][8]

Harvesting and Pre-processing Protocol
  • Collection: Harvest bark from mature Larix decidua trees. For sustainable practice, consider sourcing from logging residues or through responsible harvesting methods.

  • Initial Cleaning: Remove any extraneous materials such as moss, lichens, and soil from the bark.

  • Drying: To prevent enzymatic degradation and microbial growth, the bark must be thoroughly dried. Spread the bark in a thin layer in a well-ventilated area or use a forced-air oven at a controlled temperature of 40-50°C until a constant weight is achieved.[9][10]

  • Size Reduction: Once dried, the bark should be ground into a fine powder (e.g., particle size < 0.5 mm) using a hammer mill or a Wiley mill.[9][11] This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This compound is a lipophilic compound, making it amenable to extraction with nonpolar organic solvents.[4] Soxhlet extraction is a classical and efficient method for the exhaustive extraction of such compounds from solid matrices.[12][13]

Soxhlet Extraction Protocol

Rationale: This continuous extraction method ensures that the plant material is repeatedly exposed to fresh, hot solvent, maximizing extraction efficiency. Hexane is chosen as the solvent due to its nonpolar nature, which is ideal for extracting diterpenoids like this compound, and its relatively low boiling point, which facilitates easy removal post-extraction.

Materials and Equipment:

  • Ground and dried Larix decidua bark powder

  • n-Hexane (analytical grade)

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Water bath

Procedure:

  • Accurately weigh approximately 20-30 g of the dried bark powder and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

  • Heat the n-hexane in the round-bottom flask using a heating mantle to a temperature that maintains a steady reflux. The solvent will vaporize, condense, and drip into the thimble containing the bark powder.

  • Allow the extraction to proceed for 6-8 hours. The process is characterized by the periodic siphoning of the solvent back into the flask.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Carefully dismantle the apparatus and remove the thimble.

  • Concentrate the n-hexane extract using a rotary evaporator with the water bath set to 40°C to obtain a crude oleoresinous extract.

  • Dry the crude extract under vacuum to remove any residual solvent.

Purification Strategy

The crude extract will contain a mixture of compounds, including this compound, larixol, other diterpenes, fatty acids, and sterols.[4] A multi-step purification process is necessary to isolate this compound with high purity.

Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[14] By using a gradient elution of solvents with increasing polarity, we can selectively elute compounds from the crude extract.

Materials and Equipment:

  • Crude larch extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining solution

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL) in separate test tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid and gentle heating. This compound is expected to have a higher Rf value than the more polar larixol.

  • Pooling Fractions: Combine the fractions that contain pure this compound, as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified this compound.

Crystallization

Rationale: Crystallization is an effective final purification step to obtain highly pure this compound.[15] This process relies on the principle that the solubility of a compound decreases as the solution cools or as a less-soluble solvent is introduced, leading to the formation of a crystalline solid.

Materials and Equipment:

  • Purified this compound from column chromatography

  • Methanol or another suitable solvent system

  • Crystallization dish or Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the this compound obtained from column chromatography in a minimal amount of a suitable hot solvent, such as methanol.

  • Allow the solution to cool slowly to room temperature.

  • For further crystal growth, the container can be placed in a refrigerator (4°C) or a freezer (-20°C).

  • Once crystals have formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization and Quality Control

The identity and purity of the extracted this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like diterpenes.[16][17] It provides information on both the retention time and the mass spectrum of the compound, allowing for confident identification.

Table 1: Suggested GC-MS Parameters for this compound Analysis

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.[1] Both ¹H and ¹³C NMR spectra should be acquired and compared with published data for this compound.

Visualizations

Workflow Diagram

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis Harvest Harvest Larix decidua Bark Dry Dry at 40-50°C Harvest->Dry Grind Grind to Fine Powder Dry->Grind Soxhlet Soxhlet Extraction (n-Hexane, 6-8h) Grind->Soxhlet Concentrate_Crude Concentrate Extract (Rotary Evaporator) Soxhlet->Concentrate_Crude Crude_Extract Crude Oleoresin Extract Concentrate_Crude->Crude_Extract Column_Chrom Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude_Extract->Column_Chrom TLC TLC Analysis of Fractions Column_Chrom->TLC Pool Pool Pure Fractions TLC->Pool Crystallize Crystallization (Methanol) Pool->Crystallize Pure_Compound Pure this compound Crystallize->Pure_Compound GCMS GC-MS Pure_Compound->GCMS NMR NMR (¹H, ¹³C) Pure_Compound->NMR QC Identity & Purity Confirmation GCMS->QC NMR->QC

Caption: Workflow for the extraction and purification of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

The protocols detailed in this application note provide a robust and reproducible framework for the isolation of high-purity this compound from Larix decidua. By following these guidelines, researchers can reliably obtain this valuable diterpenoid for a wide range of applications, from fundamental studies of ion channel biology to the development of novel therapeutic agents. The combination of efficient extraction, multi-step purification, and rigorous analytical characterization ensures the quality and integrity of the final product, which is paramount for advancing scientific research.

References

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Batista, R., et al. (2022). A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. Frontiers in Pharmacology, 13, 892837. [Link]

  • Zule, J., et al. (2015). Lipophilic Extractives in Heartwood of European Larch (Larix decidua Mill.). Drvna industrija, 66(4), 287-294. [Link]

  • Chen, L., et al. (2019). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 16(1), 19. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular pharmacology, 89(1), 197–213. [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova, 16(1), 30-45. [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • Zhang, Z., et al. (2018). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules, 23(11), 2841. [Link]

  • Tadesse, M. G. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Experimental Pharmacology, 12, 23–28. [Link]

  • Achnine, L., et al. (2003). Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots. ResearchGate. [Link]

  • Menager, M., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(24), 6745–6757. [Link]

  • Mehmood, S., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

  • Di Lorenzo, C., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Molecules, 26(23), 7335. [Link]

  • Google Patents. (n.d.).
  • Wiley-VCH. (n.d.). 1 Extraction of Natural Products from Plants – An Introduction. [Link]

  • Mainente, F., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 1983. [Link]

  • Encyclopedia MDPI. (2023). Natural Product Extraction Techniques. [Link]

  • Jasicka-Misiak, I., et al. (2017). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 22(11), 1845. [Link]

  • Kanjikar, A. P., & Londonkar, R. L. (2020). ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. Pharmacophore, 11(2), 30-35. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

  • ResearchGate. (2019). Comparison of the classical wood extraction method using a Soxhlet apparatus with an advanced extraction method. [Link]

  • ResearchGate. (2022). Optimization of the process of seed extraction from the Larix decidua Mill. cones including evaluation of seed quantity and quality. [Link]

  • ResearchGate. (2018). Extraction of diterpenes from spent coffee grounds and encapsulation into polyvinylpyrrolidone particles using supercritical carbon dioxide. [Link]

  • Chemical Engineering Transactions. (2018). Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark. [Link]

  • Tannahill, J. (2016). Soxhlet extraction for isolating poly- halogenated terpenes from marine algae. [Link]

Sources

Larixol Acetate: A Novel Probe for Interrogating Hypoxia-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Enigma of Hypoxic Pulmonary Vasoconstriction

Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism that matches lung perfusion to ventilation, diverting blood flow from poorly oxygenated to well-ventilated areas of the lung to optimize gas exchange.[1][2] However, in chronic hypoxic conditions, such as those seen in respiratory diseases or at high altitudes, this adaptive response can become maladaptive, leading to sustained pulmonary hypertension and right heart failure.[2][3] The underlying molecular mechanisms of HPV are complex and not fully elucidated, presenting a significant challenge for the development of targeted therapies.[2]

Pulmonary artery smooth muscle cells (PASMCs) are the primary effectors of HPV.[3] In response to alveolar hypoxia, these cells constrict, narrowing the vessel lumen and increasing vascular resistance.[4] This process is initiated by a sensor mechanism within the PASMCs that detects the drop in oxygen tension. This signal is then transduced into a rise in intracellular calcium ([Ca²⁺]i), which triggers the contraction of the smooth muscle.[5]

Recent research has identified the Transient Receptor Potential Canonical 6 (TRPC6) channel as a key player in this signaling cascade.[6][7] TRPC6 is a non-selective cation channel permeable to Ca²⁺, and its activation is implicated in the pathophysiology of pulmonary diseases.[6] Larixol acetate, a labdane-type diterpene derived from larch resin, has emerged as a potent and selective inhibitor of the TRPC6 channel.[6][7][8] Notably, studies have demonstrated that this compound can prevent acute hypoxia-induced vasoconstriction in isolated lung models, highlighting its potential as a valuable research tool and a lead compound for therapeutic development.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study hypoxia-induced vasoconstriction. We will delve into the proposed mechanism of action, provide detailed protocols for key in vitro and ex vivo experiments, and offer insights into data interpretation and troubleshooting.

Proposed Mechanism of Action: this compound's Interruption of the Hypoxic Signaling Cascade

The vasoconstrictive response to hypoxia in PASMCs is orchestrated by a complex interplay of ion channels. A key initiating event is the inhibition of voltage-gated potassium (Kv) channels, which leads to membrane depolarization.[9] This depolarization, in turn, activates voltage-gated L-type Ca²⁺ channels, allowing an influx of Ca²⁺ into the cell.[10][11]

One hypothesis suggests that hypoxia leads to an increase in the production of reactive oxygen species (ROS), which then stimulates phospholipase C (PLC).[12] PLC activation generates diacylglycerol (DAG) and inositol triphosphate (IP3). DAG is a known activator of TRPC6 channels, leading to a further influx of Ca²⁺ and Na⁺, contributing to depolarization and vasoconstriction.[12]

This compound exerts its effect by directly inhibiting the TRPC6 channel.[6][8] By blocking this critical Ca²⁺ entry pathway, this compound is hypothesized to attenuate the rise in intracellular Ca²⁺ that is essential for the contractile response to hypoxia. This targeted action makes this compound a precise tool for dissecting the specific contribution of TRPC6 to the overall HPV response.

Larixol_Acetate_HPV_Pathway cluster_PASMC Inside PASMC Hypoxia Alveolar Hypoxia PASMC Pulmonary Artery Smooth Muscle Cell (PASMC) Kv_inhibition Kv Channel Inhibition Hypoxia->Kv_inhibition ROS ↑ Reactive Oxygen Species (ROS) PLC Phospholipase C (PLC) Activation ROS->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC6 TRPC6 Channel Activation DAG->TRPC6 Ca_influx ↑ Ca²⁺ Influx TRPC6->Ca_influx Depolarization Membrane Depolarization TRPC6->Depolarization Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction L_type_Ca L-type Ca²⁺ Channel Activation Depolarization->L_type_Ca Larixol This compound Larixol->TRPC6 Inhibits Kv_inhibition->Depolarization L_type_Ca->Ca_influx

Figure 1: Proposed signaling pathway of this compound in HPV.

Experimental Protocols: A Step-by-Step Guide

To rigorously evaluate the effects of this compound on hypoxia-induced vasoconstriction, two primary experimental models are recommended: the isolated perfused lung for an integrated ex vivo assessment and cultured pulmonary artery smooth muscle cells for mechanistic studies at the cellular level.

Ex Vivo Model: Isolated Perfused and Ventilated Rodent Lung

This protocol allows for the study of pulmonary vascular responses in an intact lung, preserving the complex interactions between different cell types.[13][14]

Objective: To determine the effect of this compound on the pressor response to acute hypoxia in an isolated lung preparation.

Materials:

  • Rodent (rat or mouse)

  • Ventilator

  • Peristaltic pump

  • Pressure transducer

  • Data acquisition system[15]

  • Krebs-Ringer bicarbonate solution with 1% bovine serum albumin (BSA), equilibrated with 21% O₂, 5% CO₂, balance N₂ (normoxic gas) and 3% O₂, 5% CO₂, balance N₂ (hypoxic gas)[14]

  • This compound stock solution (in DMSO)

  • Heparin

  • Anesthetic agent

Procedure:

  • Animal Preparation: Anesthetize the rodent and administer heparin intravenously.

  • Surgical Isolation: Perform a tracheotomy and begin ventilation.[16] Open the chest cavity and carefully dissect the heart and lungs.

  • Cannulation: Place a cannula in the pulmonary artery and another in the left atrium.[13]

  • Circuit Connection: Connect the cannulated heart-lung block to the perfusion circuit.[13] Begin perfusion with the normoxic Krebs-Ringer solution at a constant flow rate.

  • Stabilization: Allow the preparation to stabilize for at least 20 minutes, monitoring the pulmonary arterial pressure (PAP).

  • Hypoxic Challenge (Baseline): Switch the ventilation gas to the hypoxic mixture (3% O₂). Record the increase in PAP until a stable plateau is reached. This is the hypoxic pressor response.

  • Return to Normoxia: Switch back to the normoxic gas and allow the PAP to return to baseline.

  • This compound Administration: Introduce this compound into the perfusate at the desired final concentration (e.g., 1-10 µM). Allow it to circulate for a 15-20 minute pre-incubation period. A vehicle control (DMSO) should be run in a separate preparation.

  • Hypoxic Challenge with this compound: Repeat the hypoxic challenge (step 6) in the presence of this compound.

  • Data Analysis: Quantify the magnitude of the hypoxic pressor response (ΔPAP = peak hypoxic PAP - baseline PAP) before and after the addition of this compound.

Isolated_Lung_Workflow start Start anesthesia Anesthetize Rodent & Heparinize start->anesthesia isolation Isolate Heart-Lung Block & Cannulate PA/LA anesthesia->isolation perfusion Connect to Perfusion Circuit (Normoxic Buffer) isolation->perfusion stabilize Stabilize Preparation (20 min) perfusion->stabilize hypoxia1 Induce Hypoxia (3% O₂) Record Baseline HPV stabilize->hypoxia1 normoxia1 Return to Normoxia (21% O₂) hypoxia1->normoxia1 drug Administer this compound or Vehicle (DMSO) normoxia1->drug hypoxia2 Induce Hypoxia (3% O₂) Record Post-Treatment HPV drug->hypoxia2 analysis Analyze Data (Compare ΔPAP) hypoxia2->analysis end End analysis->end

Figure 2: Experimental workflow for isolated perfused lung studies.
In Vitro Model: Cultured Pulmonary Artery Smooth Muscle Cells (PASMCs)

This model allows for the direct investigation of this compound's effects on intracellular signaling events in PASMCs.[17][18]

Objective: To measure the effect of this compound on hypoxia-induced changes in intracellular calcium ([Ca²⁺]i) in cultured PASMCs.

Materials:

  • Primary rodent or human PASMCs[18]

  • Smooth muscle cell growth medium

  • Culture flasks and plates

  • Hypoxia chamber or incubator capable of maintaining 1-3% O₂

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope or plate reader

  • This compound stock solution (in DMSO)

  • Balanced salt solution (BSS)

Procedure:

  • Cell Culture: Culture PASMCs according to standard protocols.[17][18] Plate cells onto glass coverslips or 96-well plates suitable for fluorescence imaging. Use cells between passages 3 and 6 for experiments.

  • Serum Starvation: Before the experiment, serum-starve the cells for 24 hours to reduce baseline signaling activity.[17]

  • Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions.

  • Pre-treatment: Wash the cells with BSS and pre-incubate with this compound (e.g., 0.1-10 µM) or vehicle (DMSO) for 15-20 minutes under normoxic conditions (21% O₂).[8]

  • Baseline Measurement: Acquire baseline fluorescence readings under normoxic conditions.

  • Hypoxic Exposure: Transfer the cells to a pre-gassed hypoxic environment (1-3% O₂).

  • Calcium Imaging: Continuously record the fluorescence intensity over time to monitor changes in [Ca²⁺]i.

  • Data Analysis: Quantify the change in fluorescence intensity (as a measure of [Ca²⁺]i) in response to hypoxia in both control and this compound-treated cells.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise format.

Table 1: Effect of this compound on Hypoxic Pressor Response in Isolated Rat Lungs

Treatment GroupNBaseline PAP (mmHg)Peak Hypoxic PAP (mmHg)ΔPAP (mmHg)% Inhibition of HPV
Vehicle (DMSO)612.1 ± 0.825.3 ± 1.513.2 ± 1.1-
This compound (5 µM)611.9 ± 0.715.2 ± 1.23.3 ± 0.975%
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Data are hypothetical.

Interpretation: A significant reduction in the hypoxic pressor response (ΔPAP) in the this compound-treated group would indicate that the compound effectively inhibits HPV in the integrated ex vivo system.

Table 2: Effect of this compound on Hypoxia-Induced [Ca²⁺]i Rise in PASMCs

Treatment GroupNBaseline [Ca²⁺]i (nM)Peak Hypoxic [Ca²⁺]i (nM)Δ[Ca²⁺]i (nM)
Vehicle (DMSO)5105 ± 10350 ± 25245 ± 20
This compound (1 µM)5102 ± 8180 ± 1578 ± 12
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Data are hypothetical.

Interpretation: A significant attenuation of the hypoxia-induced rise in intracellular calcium in PASMCs treated with this compound would provide direct evidence for its mechanism of action at the cellular level, consistent with the inhibition of a key Ca²⁺ entry pathway like TRPC6.

Conclusion and Future Directions

This compound represents a highly valuable pharmacological tool for the study of hypoxia-induced vasoconstriction. Its potency and selectivity for the TRPC6 channel allow for the targeted investigation of this specific pathway's role in the complex symphony of events that lead to HPV. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of this compound and to further unravel the molecular underpinnings of pulmonary vascular responses to hypoxia.

Future studies could leverage these models to investigate the efficacy of this compound in chronic hypoxia models of pulmonary hypertension, explore its effects on downstream signaling pathways, and assess its potential for translation into a clinical setting. The insights gained from such research will be instrumental in developing novel therapeutic strategies for patients suffering from hypoxia-related pulmonary vascular diseases.

References

  • Wang, Y. W., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 147-163. [Link]

  • Archer, S. L., et al. (2021). Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine. Physiological Reviews, 101(1), 261-354. [Link]

  • Wikipedia contributors. (2023). Hypoxic pulmonary vasoconstriction. Wikipedia, The Free Encyclopedia. [Link]

  • Reeves, J. T., & Grover, R. F. (2005). The role of ion channels in hypoxic pulmonary vasoconstriction. Advances in Experimental Medicine and Biology, 551, 91-100. [Link]

  • Wagner, E. M., et al. (2018). Method of Isolated Ex Vivo Lung Perfusion in a Rat Model: Lessons Learned from Developing a Rat EVLP Program. Journal of Visualized Experiments, (138), 57792. [Link]

  • Harvard Apparatus. (n.d.). Isolated Lung Perfusion Systems. [Link]

  • Li, Y., et al. (2025). Pulmonary artery smooth muscle cell (PASMC) culture and hypoxic induction. Bio-protocol, 15(1), e1011317. [Link]

  • Yuan, J. X., et al. (2005). Hypoxic pulmonary vasoconstriction: role of ion channels. Journal of Applied Physiology, 98(1), 380-391. [Link]

  • Zhang, H., et al. (2017). Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries. Experimental and Therapeutic Medicine, 13(5), 2383-2390. [Link]

  • Sylvester, J. T., et al. (2012). Hypoxic Pulmonary Vasoconstriction. Physiological Reviews, 92(1), 367-520. [Link]

  • Ayon, R. J., et al. (2018). Mechanisms of hypoxic pulmonary vasoconstriction and their roles in pulmonary hypertension: new findings for an old problem. Current Opinion in Physiology, 3, 1-10. [Link]

  • Sharma, S., & Bhardwaj, N. (2020). Hypoxic Pulmonary Vasoconstriction in Humans: Tale or Myth. Journal of Clinical and Diagnostic Research, 14(10), OE01-OE05. [Link]

  • Shimoda, L. A., & Archer, S. L. (2024). Hypoxic Pulmonary Vasoconstriction: An Important Component of the Homeostatic Oxygen Sensing System. American Journal of Respiratory and Critical Care Medicine, 209(2), 125-136. [Link]

  • Aaronson, P. I., et al. (2006). Hypoxic pulmonary vasoconstriction. The Journal of Physiology, 570(1), 53-58. [Link]

  • Perez-Zoghbi, J. F., & Riquelme, D. (2021). Cellular mechanisms of hypoxic pulmonary vasoconstriction. Frontiers in Physiology, 12, 735978. [Link]

Sources

Application Notes and Protocols: Larixol Acetate in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis.[1] While initially compensatory, sustained hypertrophy can lead to heart failure, a condition with high global mortality.[1][2] The signaling pathways governing this transition from adaptive to maladaptive hypertrophy are complex and represent key therapeutic targets.

Recent research has identified Larixol acetate, a labdane-type diterpene found in larch resin, as a promising pharmacological agent for mitigating cardiac hypertrophy.[1][2][3][4] this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a Ca2+-permeable cation channel implicated in various pathophysiological responses.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in both in vitro and in vivo models of cardiac hypertrophy. We will delve into the underlying mechanisms, detailed experimental protocols, and data interpretation, grounded in the latest scientific findings.

Mechanism of Action: Beyond TRPC6 Inhibition

This compound's primary characterized mechanism is the selective inhibition of TRPC6 channels, with an IC50 in the range of 0.1-0.6 µM.[3][4] This selectivity is approximately 12-fold higher compared to its closest relatives, TRPC3 and TRPC7.[3][4] In the context of cardiac hypertrophy, the therapeutic effects of this compound appear to be mediated through several interconnected pathways:

  • Inhibition of the mTOR Signaling Pathway: this compound has been shown to attenuate cardiac hypertrophy by inhibiting the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, and its overactivation is a hallmark of pathological hypertrophy.

  • Reduction of Endoplasmic Reticulum (ER) Stress: By mitigating the accumulation of misfolded proteins that occurs during pressure overload, this compound reduces ER stress and subsequent cardiomyocyte apoptosis.[1][2]

  • Promotion of Autophagy: this compound enhances autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, thereby protecting cardiomyocytes from stress-induced death.[1][2]

  • Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects by inhibiting the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] This action may contribute to a more favorable cardiac environment during hypertrophy.

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

cluster_0 Pathological Stimuli (e.g., Pressure Overload, Ang II) cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascades cluster_3 Pathophysiological Outcomes Stimuli Pressure Overload / Ang II TRPC6 TRPC6 Stimuli->TRPC6 Activates mTOR mTOR Signaling Stimuli->mTOR Activates ER_Stress ER Stress Stimuli->ER_Stress Induces Larixol_Acetate This compound Larixol_Acetate->TRPC6 Inhibits Larixol_Acetate->mTOR Inhibits Autophagy Autophagy Larixol_Acetate->Autophagy Promotes Hypertrophy Cardiac Hypertrophy TRPC6->Hypertrophy mTOR->Hypertrophy Apoptosis Cardiomyocyte Apoptosis ER_Stress->Apoptosis Autophagy->ER_Stress Reduces Autophagy->Apoptosis Inhibits Heart_Failure Heart Failure Hypertrophy->Heart_Failure Apoptosis->Heart_Failure

Caption: this compound Signaling Pathway in Cardiac Hypertrophy.

In Vitro Application: Angiotensin II-Induced Cardiomyocyte Hypertrophy

The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established model for studying cardiomyocyte hypertrophy.[1] Angiotensin II (Ang II) is a potent hypertrophic agonist commonly used to induce a hypertrophic phenotype in these cells.[1][6]

Experimental Workflow

Caption: In Vitro Experimental Workflow.

Detailed Protocol

1. Materials and Reagents:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Angiotensin II (dissolved in sterile water)

  • Phosphate Buffered Saline (PBS)

  • Reagents for immunofluorescence, qPCR, and Western blotting

2. Cell Culture and Seeding:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, chamber slides for imaging) and allow them to adhere and reach 70-80% confluency.

3. This compound Pre-treatment and Hypertrophy Induction:

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the cells with this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Induce hypertrophy by adding Angiotensin II (e.g., 100 nM) to the culture medium and incubate for 24-72 hours.[1]

4. Assessment of Hypertrophic Markers:

  • Cell Size Measurement:

    • Fix cells with 4% paraformaldehyde.

    • Stain with Phalloidin (for F-actin) and DAPI (for nuclei).

    • Capture images using fluorescence microscopy and measure the cell surface area using software like ImageJ.

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR to measure the mRNA levels of hypertrophic markers: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[1]

5. Analysis of Signaling Pathways (Western Blotting):

  • Lyse cells and perform Western blotting to assess the protein expression and phosphorylation status of key signaling molecules:

    • mTOR Pathway: p-mTOR, mTOR, p-p70S6K, p70S6K.

    • ER Stress: GRP78, p-PERK, ATF4, CHOP.[1]

    • Autophagy: LC3B-II/I ratio, p62.[1]

    • Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.[1]

Quantitative Data Summary: In Vitro Model
ParameterAgonistConcentrationIncubation TimeThis compoundConcentration
Cell Line H9c2N/AN/AN/AN/A
Hypertrophy Induction Angiotensin II100 nM72 hoursPre-incubation5 µM
Analysis Cell SizeN/AN/AMeasurementN/A
Gene Expression (ANP, BNP, β-MHC)N/AN/AqPCRN/A
Protein Expression (mTOR, ER Stress, Autophagy, Apoptosis markers)N/AN/AWestern BlotN/A

In Vivo Application: Pressure Overload-Induced Cardiac Hypertrophy

The most common and clinically relevant animal model for pressure overload-induced cardiac hypertrophy is transverse aortic constriction (TAC).[2][7] This surgical procedure narrows the aorta, increasing the afterload on the left ventricle and leading to a hypertrophic response.

Experimental Workflow

Caption: In Vivo Experimental Workflow.

Detailed Protocol

1. Animal Model and Surgical Procedure:

  • Animals: Use adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize mice with isoflurane or a combination of ketamine and xylazine.[8]

  • TAC Surgery:

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the aorta between the innominate and left common carotid arteries with a suture tied around a 27-gauge needle, then remove the needle.

    • Close the chest and allow the animal to recover.

    • Sham-operated animals undergo the same procedure without aortic ligation.

2. This compound Administration:

  • Dosage and Route: Administer this compound (e.g., 10 mg/kg/day) or vehicle (e.g., corn oil) via intraperitoneal injection or oral gavage, starting one day after surgery and continuing for the duration of the study (e.g., 4 weeks).

3. Assessment of Cardiac Function and Hypertrophy:

  • Echocardiography:

    • Perform echocardiography at baseline and at specified time points post-TAC (e.g., 2 and 4 weeks).

    • Measure left ventricular internal dimension (LVID), interventricular septal thickness (IVS), and posterior wall thickness (LVPW) in diastole and systole.

    • Calculate ejection fraction (EF%) and fractional shortening (FS%) to assess cardiac function.

  • Hemodynamic Measurements (Terminal):

    • Catheterize the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP) and end-diastolic pressure (LVEDP).

4. Histological and Molecular Analysis (Terminal):

  • Tissue Collection: At the end of the study, euthanize the animals and harvest the hearts.

  • Gravimetric Analysis: Measure heart weight to body weight (HW/BW) and lung weight to body weight (LW/BW) ratios.

  • Histology:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte cross-sectional area.

    • Use Masson's trichrome staining to evaluate cardiac fibrosis.

  • Molecular Analysis:

    • Use a portion of the left ventricle for qPCR and Western blotting as described in the in vitro protocol to analyze hypertrophic markers and signaling pathways.

Quantitative Data Summary: In Vivo Model
ParameterModelStrainAgeSurgical ProcedureThis compoundDosageDuration
Animal MouseC57BL/68-10 weeksTransverse Aortic Constriction (TAC)Daily administration10 mg/kg/day4 weeks
Functional Analysis EchocardiographyN/AN/ALVID, IVS, LVPW, EF%, FS%Weekly/Bi-weeklyN/AN/A
HemodynamicsN/AN/ALVSP, LVEDPTerminalN/AN/A
Structural Analysis GravimetryN/AN/AHW/BW, LW/BWTerminalN/AN/A
HistologyN/AN/AH&E, Masson's TrichromeTerminalN/AN/A
Molecular Analysis Gene ExpressionN/AN/AqPCR (ANP, BNP, β-MHC)TerminalN/AN/A
Protein ExpressionN/AN/AWestern Blot (mTOR, ER Stress, Autophagy, Apoptosis)TerminalN/AN/A

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate for the treatment of cardiac hypertrophy. Its multi-faceted mechanism of action, centered on the inhibition of TRPC6 and mTOR signaling, reduction of ER stress, and promotion of autophagy, offers a robust approach to mitigating the pathological remodeling of the heart. The protocols detailed in this guide provide a solid foundation for researchers to investigate the efficacy and further elucidate the molecular underpinnings of this compound's cardioprotective effects.

Future research should focus on optimizing delivery methods, exploring long-term efficacy and safety, and investigating its potential in other models of heart disease. The anti-inflammatory properties of this compound also warrant further investigation in the context of cardiac inflammation and fibrosis. As a naturally derived compound, this compound holds significant promise for translation into novel therapies for heart failure.

References

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Schaefer, M. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Wang, Y., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. [Link]

  • Li, M., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Spandidos Publications. [Link]

  • Li, M., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. PubMed. [Link]

  • Ciocarlan, A., et al. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]

  • Li, M., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. ResearchGate. [Link]

  • Ciocarlan, A., et al. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova. [Link]

  • Kim, M. S., et al. (2022). Animal model of cardiac hypertrophy. Bio-protocol. [Link]

  • de Albuquerque, A. A., et al. (2013). Diterpenes: a therapeutic promise for cardiovascular diseases. PubMed. [Link]

  • Mighiu, A. S., et al. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. PMC - NIH. [Link]

Sources

Larixol Acetate: A Potent Modulator of Microglial Activation for Neuroinflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), are indispensable for maintaining brain homeostasis. In their resting state, they continuously survey their microenvironment, playing crucial roles in synaptic pruning, removal of cellular debris, and providing trophic support to neurons. However, in response to injury, infection, or neurodegenerative disease, microglia undergo a rapid transformation into an activated state. This activation is a complex and multifaceted process that can be both beneficial and detrimental. While acute activation is essential for clearing pathogens and promoting tissue repair, chronic or dysregulated microglial activation can lead to a state of persistent neuroinflammation, a key contributor to the pathogenesis of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.

The modulation of microglial activation, therefore, represents a promising therapeutic strategy for a wide range of neurological conditions. A critical aspect of this endeavor is the identification and characterization of novel small molecules that can selectively target the signaling pathways that govern microglial activation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Larixol acetate, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, for studying and modulating microglia activation.

This compound: A Natural Diterpene with Potent Anti-Neuroinflammatory Properties

This compound is a labdane-type diterpene originally isolated from larch resin.[1] It has emerged as a valuable research tool due to its specific and potent inhibitory effects on the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes, including neuroinflammation.

Mechanism of Action: Targeting TRPC6 to Attenuate Microglial Activation

This compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of the TRPC6 channel.[1][2] TRPC6 is a Ca2+-permeable channel that can be activated by various stimuli, including mechanical stress and diacylglycerol (DAG).[3] In microglia, the activation of TRPC6 contributes to an influx of Ca2+, which in turn triggers downstream signaling cascades that lead to the production of pro-inflammatory mediators.

The inhibitory action of this compound on TRPC6 has been shown to suppress the p38 mitogen-activated protein kinase (MAPK) signaling pathway in microglia. The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]

Larixol_Acetate_MOA cluster_0 Microglia Pro-inflammatory Stimuli Pro-inflammatory Stimuli TRPC6 Channel TRPC6 Channel Ca2+ Influx Ca2+ Influx p38 MAPK p38 MAPK Pro-inflammatory Cytokine Production\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Neuroinflammation Neuroinflammation This compound This compound This compound->TRPC6 Channel Inhibits

Experimental Protocols for Studying this compound in Microglia

The following protocols provide a framework for investigating the effects of this compound on microglia activation both in vitro and in vivo.

Part 1: In Vitro Characterization of this compound's Effects on Microglia

1.1. Preparation of this compound for Cell Culture

This compound is slightly soluble in DMSO.[4] For in vitro experiments, a stock solution in sterile DMSO is recommended.

  • Materials:

    • This compound powder (e.g., from MedChemExpress, Cayman Chemical)[5][6]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 348.5 g/mol , dissolve 3.485 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

1.2. In Vitro Model of Microglia Activation using Lipopolysaccharide (LPS)

This protocol describes the use of the BV-2 microglial cell line, a commonly used and well-characterized model for studying microglia biology. Primary microglia can also be used and will provide more physiologically relevant data.

  • Materials:

    • BV-2 microglial cells

    • Complete culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • This compound stock solution (10 mM in DMSO)

    • Sterile phosphate-buffered saline (PBS)

    • 24-well or 96-well cell culture plates

  • Protocol:

    • Seed BV-2 cells in a culture plate at a density that allows for approximately 80% confluency at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO, maintaining a final concentration of ≤0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) to induce an inflammatory response. Include a vehicle-treated control group (no LPS, no this compound) and an LPS-only control group.

    • Following the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

1.3. Assessment of Microglial Activation

A multi-pronged approach is recommended to comprehensively assess the effects of this compound on microglia activation.

1.3.1. Cytokine Profiling

  • Method: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the collected cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays according to the manufacturer's instructions.

  • Expected Outcome: this compound is expected to dose-dependently reduce the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated microglia.[2][8]

1.3.2. Immunofluorescence Staining for Microglia Activation Markers

  • Method:

    • Culture BV-2 cells on glass coverslips in a 24-well plate and treat as described in section 1.2.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with a suitable blocking buffer.

    • Incubate with primary antibodies against microglia activation markers such as Iba-1 (a general microglia/macrophage marker that is upregulated upon activation) and CD68 (a marker for phagocytic microglia).[9]

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the fluorescence intensity and analyze cell morphology (e.g., using Sholl analysis to assess ramification).[9]

  • Expected Outcome: this compound treatment is expected to reduce the upregulation of Iba-1 and CD68 expression and promote a more ramified, resting-like morphology in LPS-stimulated microglia.[2]

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis Seed BV-2 Microglia Seed BV-2 Microglia Pre-treat with this compound Pre-treat with this compound Seed BV-2 Microglia->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Cytokine Profiling (ELISA/Multiplex) Cytokine Profiling (ELISA/Multiplex) Stimulate with LPS->Cytokine Profiling (ELISA/Multiplex) Immunofluorescence (Iba-1, CD68) Immunofluorescence (Iba-1, CD68) Stimulate with LPS->Immunofluorescence (Iba-1, CD68) Western Blot (p-p38, Iba-1) Western Blot (p-p38, Iba-1) Stimulate with LPS->Western Blot (p-p38, Iba-1)

Part 2: In Vivo Investigation of this compound in a Neuroinflammation Model

2.1. Preparation of this compound for In Vivo Administration

For intraperitoneal (i.p.) or intrathecal (i.t.) administration, this compound needs to be formulated in a suitable vehicle.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Protocol (for a clear solution of ≥ 2.5 mg/mL): [5]

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare the final injection solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

2.2. In Vivo Model of Neuroinflammation

Systemic administration of LPS is a widely used model to induce neuroinflammation and study the effects of anti-inflammatory compounds.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Administer this compound (e.g., 5 mg/kg, i.p.) or the vehicle control 1 hour before the LPS challenge.[10]

    • Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[11]

    • At a designated time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue for analysis.

2.3. Assessment of Neuroinflammation in Brain Tissue

  • Method:

    • Perfuse the animals with ice-cold PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.

    • Cut brain sections (e.g., 30-40 µm thick) using a cryostat.

    • Perform immunohistochemistry on the brain sections using antibodies against Iba-1 to visualize microglia.

    • Quantify the number of Iba-1 positive cells and analyze their morphology in specific brain regions of interest (e.g., hippocampus, cortex).

  • Expected Outcome: this compound treatment is anticipated to reduce the number of activated microglia and promote a less activated, more ramified morphology in the brains of LPS-treated mice.[2]

Quantitative Data Summary

ParameterValueSpecies/ModelReference
IC50 for TRPC6 Inhibition 0.1-0.6 µMRecombinant TRPC6 channels[1][12]
ED50 for Analgesic Effect 13.43 µMRat neuropathic pain model (i.t.)[2][8]
Effective In Vitro Concentration 1-10 µMCultured microglia[8]
Effective In Vivo Dose (i.p.) 5 mg/kgMouse model of heart failure[10]
Effective In Vivo Doses (i.t.) 3, 10, 30 µMRat neuropathic pain model[2]

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazards: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[13]

  • Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][14]

  • Storage: Store the powdered form at -20°C. Store solutions in a tightly sealed container at -80°C.[13]

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for investigating the role of TRPC6 channels in microglia activation and neuroinflammation. Its demonstrated efficacy in both in vitro and in vivo models makes it a promising candidate for further research into the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. Future studies could explore the long-term effects of this compound treatment in chronic models of neurological disorders and further elucidate the downstream signaling pathways modulated by TRPC6 inhibition in microglia.

References

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. Available from: [Link]

  • Urban, N., Wang, L., Kwiek, S., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. Available from: [Link]

  • Urban, N., Wang, L., Kwiek, S., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Available from: [Link]

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. Available from: [Link]

  • Li, Y., Wang, Y., Li, Y., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Experimental and Therapeutic Medicine, 27(2), 73. Available from: [Link]

  • Wang, J., Zhao, M., Jia, P., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. Available from: [Link]

  • DC Chemicals. (n.d.). Larixyl acetate MSDS. Retrieved from [Link]

  • Rojas-Carvajal, M., & Pacheco-Otalora, P. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. SciELO. Available from: [Link]

  • Lind-Holm Mogensen, F., Ameli, C., Michelucci, A., et al. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. STAR Protocols, 5(4), 103467. Available from: [Link]

  • Zhang, Y., et al. (2022). Immunofluorescence detection of microglial polarization markers and... ResearchGate. Available from: [Link]

  • Soliman, M. L., et al. (2013). Acetate reduces microglia inflammatory signaling in vitro. Journal of Neurochemistry, 125(4), 555-567. Available from: [Link]

  • Agnew-Svoboda, A. R., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103234. Available from: [Link]

  • Lee, J. W., et al. (2021). Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. Antioxidants, 10(9), 1451. Available from: [Link]

  • Rojas-Carvajal, M., & Pacheco-Otalora, P. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. ResearchGate. Available from: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • O'Koren, E. G., et al. (2019). Quantifying microglial morphology: an insight into function. Immunology, 158(3), 163-171. Available from: [Link]

  • Choi, D. K., et al. (2012). Inhibitors of Microglial Neurotoxicity: Focus on Natural Products. Molecules, 17(2), 1477-1495. Available from: [Link]

  • Hoogland, I. C., et al. (2015). Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli. Frontiers in Cellular Neuroscience, 9, 317. Available from: [Link]

  • Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience, 12, 215. Available from: [Link]

  • Kim, K., et al. (2023). LPS induces microglial activation and GABAergic synaptic deficits in the hippocampus accompanied by prolonged cognitive impairment. Scientific Reports, 13(1), 6563. Available from: [Link]

  • Berghoff, S. A., et al. (2022). Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. International Journal of Molecular Sciences, 23(11), 5961. Available from: [Link]

Sources

Troubleshooting & Optimization

Larixol Acetate Technical Support Center: A Guide to Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Larixol Acetate Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the solubilization of this compound in aqueous buffers. As a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, this compound is a valuable tool in various research areas.[1][2] However, its hydrophobic nature presents significant challenges in achieving the aqueous solubility required for many experimental setups. This guide will provide in-depth, practical solutions to overcome these challenges.

Understanding this compound: Key Properties

Before delving into solubilization protocols, it is crucial to understand the physicochemical properties of this compound that influence its solubility.

PropertyValueSource
Chemical Name (αS,1S,4S,4aS,8aR)-4-(acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol[2]
CAS Number 4608-49-5[1]
Molecular Formula C₂₂H₃₆O₃[2]
Molecular Weight 348.5 g/mol [2]
Appearance Off-White to Pale Yellow Solid-
Known Solubilities Slightly soluble in Chloroform and Ethyl Acetate. Soluble in DMSO (up to 100 mg/mL with sonication).[1][2]
Hygroscopicity Hygroscopic[1]

This compound's structure as a diterpenoid contributes to its low water solubility.[2] Its acetate group may also be susceptible to hydrolysis in aqueous solutions, a factor to consider for solution stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What is the best approach to prepare a stock solution?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The most effective and common practice is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.

Expert Insight: The use of a primary organic stock solution is a standard technique for poorly soluble compounds.[1] DMSO is a powerful solvent that can dissolve this compound at high concentrations, which can then be diluted into your aqueous buffer to the desired final concentration. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can negatively impact the solubility of hydrophobic compounds.[1]

Q2: What is a reliable protocol for preparing a this compound stock solution in DMSO?

A2: Here is a step-by-step protocol for preparing a 10 mM DMSO stock solution of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.485 mg of this compound (Molecular Weight = 348.5 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Dissolution: Vortex the solution vigorously. If you observe any particulate matter, sonication in a water bath is highly recommended to ensure complete dissolution.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. MedChemExpress suggests that stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.

Q3: When I dilute my DMSO stock solution into my aqueous buffer, the this compound precipitates. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to maintain the solubility of the hydrophobic compound. Here are several strategies to mitigate this:

  • Minimize the DMSO Concentration: Aim for a final DMSO concentration in your working solution that is as low as possible, ideally below 1% (v/v), and certainly no higher than is tolerated by your experimental system (e.g., cells).

  • Use Co-solvents and Surfactants: For in vivo or more complex in vitro systems, a multi-component solvent system is often necessary. These formulations are designed to create a more hospitable environment for the hydrophobic compound.

Formulation Examples for Enhanced Aqueous Solubility (for concentrations ≥ 2.5 mg/mL): [1]

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%

Expert Insight: These formulations utilize a combination of strategies. PEG300 acts as a co-solvent, increasing the solvent capacity of the aqueous phase. Tween-80 is a non-ionic surfactant that can form micelles to encapsulate the hydrophobic this compound.[3] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.

Advanced Troubleshooting: A Deeper Dive into Solubility

Understanding pH-Dependent Solubility

The solubility of a compound can be influenced by the pH of the buffer if the compound has ionizable functional groups. The Henderson-Hasselbalch equation is a fundamental tool for understanding this relationship.[4]

Henderson-Hasselbalch Equation:

For a weak acid: pH = pKa + log ([A⁻]/[HA]) For a weak base: pH = pKa + log ([B]/[BH⁺])

Where:

  • pH is the pH of the buffer.

  • pKa is the acid dissociation constant of the compound.

  • [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms of an acidic compound, respectively.

  • [B] and [BH⁺] are the concentrations of the uncharged and protonated forms of a basic compound, respectively.

Determining the Aqueous Solubility of this compound in Your Buffer

To ensure the accuracy and reproducibility of your experiments, it is highly recommended to determine the solubility of this compound in your specific aqueous buffer system. Here is a protocol for a thermodynamic solubility assay, which measures the equilibrium solubility of a compound.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol is adapted from established methods for determining the solubility of poorly soluble compounds.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing your aqueous buffer of choice (e.g., PBS, pH 7.4).

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Alternatively, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification:

    • Carefully collect the supernatant.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A standard curve of this compound should be prepared in the same buffer to accurately determine the concentration.

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid this compound to buffer B Seal vial A->B C Incubate on shaker for 24-48h at constant temperature B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Analyze concentration by HPLC or LC-MS E->F

Caption: Thermodynamic solubility assay workflow.

Assessing the Stability of this compound in Aqueous Buffers

The acetate ester in this compound could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would result in the formation of larixol and acetic acid, potentially altering the biological activity of your solution.

Factors Affecting Stability:

  • pH: Ester hydrolysis can be catalyzed by both acid and base.[6]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Enzymes: If using biological media containing esterases, enzymatic degradation can occur.

Experimental Protocol: Stability Assessment

  • Prepare Solution: Prepare a solution of this compound in your aqueous buffer at the desired concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at your experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Analysis: Analyze the sample immediately by HPLC to quantify the remaining amount of this compound. The appearance of a new peak corresponding to larixol would indicate degradation.

  • Storage: For longer-term stability studies, store aliquots at different temperatures (e.g., 4°C, -20°C) and analyze them at extended time points.

Decision Tree for Solubilizing this compound

G start Start: Need to dissolve this compound in aqueous buffer stock Prepare a concentrated stock in anhydrous DMSO (e.g., 10-100 mM) start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does it precipitate? dilute->precipitate no_precipitate Solution is ready for use. Verify final DMSO concentration is tolerated by your assay. precipitate->no_precipitate No yes_precipitate Troubleshoot precipitate->yes_precipitate Yes options Options: 1. Lower the final concentration. 2. Use a co-solvent/surfactant formulation. 3. Determine experimental solubility limit. yes_precipitate->options test_solubility Perform thermodynamic solubility assay to find the limit in your buffer. options->test_solubility

Caption: Decision-making workflow for this compound solubilization.

Conclusion

Successfully solubilizing this compound in aqueous buffers is a critical step for reliable and reproducible experimental results. By understanding its chemical properties, utilizing appropriate stock solution and formulation strategies, and experimentally verifying solubility and stability in your specific buffer system, you can confidently employ this potent TRPC6 inhibitor in your research.

References

  • (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments - ResearchGate. (URL: [Link])

  • Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed. (URL: [Link])

  • Henderson–Hasselbalch equation - Wikipedia. (URL: [Link])

  • The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed Central. (URL: [Link])

  • pKa Prediction - Rowan Scientific. (URL: [Link])

  • Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - ResearchGate. (URL: [Link])

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (URL: [Link])

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (URL: [Link])

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (URL: [Link])

  • bio.tools · Bioinformatics Tools and Services Discovery Portal. (URL: [Link])

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (URL: [Link])

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

  • Larixol - PubChem. (URL: [Link])

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])

  • Long-term stability of chitosan-based polyplexes - PubMed. (URL: [Link])

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature - DergiPark. (URL: [Link])

Sources

Technical Support Center: Larixol Acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Larixol acetate. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven resource for preparing and utilizing this compound stock solutions with Dimethyl Sulfoxide (DMSO). This guide moves beyond simple instructions to explain the causality behind each step, ensuring your experiments are both successful and reproducible.

Introduction to this compound

This compound is a diterpenoid found in plants of the Larix genus.[1] It is recognized as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in calcium signaling.[1][2] Its hydrophobic nature necessitates the use of an organic solvent, like DMSO, for creating stock solutions suitable for in vitro and in vivo research. Proper preparation and handling of these solutions are paramount to achieving accurate and reliable experimental outcomes.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with this compound and DMSO.

Q1: What are the essential physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in designing a successful experimental plan. These details are critical for accurate concentration calculations and solubility predictions.

PropertyValueSource(s)
CAS Number 4608-49-5[1][2]
Molecular Formula C₂₂H₃₆O₃[1][3]
Molecular Weight 348.52 g/mol [3]
Appearance White to Off-White Solid[3]
Purity ≥98% (typical)[1]
Solubility DMSO (Soluble), Chloroform (Slightly), Ethyl Acetate (Slightly)[1][3]
Stability Hygroscopic (absorbs moisture from the air)[3]
Q2: Why is DMSO the recommended solvent and what grade should I use?

DMSO is a highly effective polar aprotic solvent, renowned for its ability to dissolve a wide range of hydrophobic and hydrophilic compounds that are poorly soluble in aqueous solutions.[4] For this compound, its efficacy stems from its capacity to disrupt the intermolecular forces in the solid compound, allowing it to be solvated.

Causality: The choice of DMSO grade is critical for experimental integrity. You must use an anhydrous (water-free), high-purity grade (≥99.9%) for two primary reasons:

  • Preventing Precipitation: this compound is hydrophobic. The presence of water, even in small amounts, can significantly decrease its solubility in DMSO, potentially causing the compound to precipitate out of solution either immediately or during storage.[5]

  • Maintaining Compound Stability: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6] This ingress of water can compromise the long-term stability of the stock solution and lead to inaccurate concentrations over time.

Always use a freshly opened bottle of anhydrous, cell culture-grade or molecular biology-grade DMSO and handle it in a manner that minimizes exposure to ambient air.

Q3: My this compound is not dissolving completely. What troubleshooting steps can I take?

If you observe particulate matter or cloudiness after vortexing, it indicates incomplete dissolution. This is a common issue with hydrophobic compounds.

Troubleshooting Protocol:

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Do not overheat, as this can degrade both the DMSO and the this compound.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[2] Sonication uses ultrasonic waves to create micro-agitations within the solvent, which physically breaks apart solute aggregates and facilitates dissolution.[2]

  • Sequential Application: Combine both methods. Alternate between gentle warming and sonication until the solution is completely clear. A visual inspection against a dark background is essential to confirm the absence of any undissolved particles.

If the compound still does not dissolve, the concentration may be too high for the volume of DMSO used. It is better to add more anhydrous DMSO to create a slightly lower, fully dissolved stock concentration than to proceed with a partially dissolved, inaccurate one.

Q4: How should I store my this compound stock solution to ensure its stability?

Improper storage is a leading cause of experimental variability. Once in solution, this compound's stability is influenced by temperature, light, and moisture.

Self-Validating Storage System: To prevent degradation and repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade, you must aliquot the stock solution.[5][7] Prepare small, single-use volumes in tightly sealed, low-retention microcentrifuge tubes.

Storage ConditionDurationRationale & Expert Insight
-20°C Up to 1 monthSuitable for short-term use. Minimizes risk of degradation from ambient conditions.[5][7]
-80°C Up to 6 monthsRecommended for long-term storage. The ultra-low temperature significantly slows down any potential chemical degradation pathways.[5][7]

Crucial Note: Before use, allow an aliquot to thaw completely and come to room temperature. Centrifuge the vial briefly to collect all liquid at the bottom before opening. Never refreeze a thawed aliquot for later use in quantitative assays.

Q5: I see a white precipitate when I add my DMSO stock to my aqueous cell culture media. How do I solve this?

This is the most common failure point and occurs because the hydrophobic this compound, stable in 100% DMSO, crashes out of solution when rapidly transferred to a predominantly aqueous environment.

The Underlying Cause: The dramatic change in solvent polarity reduces the compound's solubility below its concentration, causing precipitation.

Solution - Stepwise Dilution: The key is to gradually decrease the solvent polarity. Instead of directly adding the high-concentration DMSO stock to your final volume of media, perform one or more intermediate dilution steps. This allows the compound to equilibrate at each stage, preventing precipitation.[7] A detailed, validated protocol is provided in the next section.

Q6: What is the maximum final concentration of DMSO that cells can tolerate in an assay?

DMSO itself can induce cellular stress, differentiation, or toxicity, which can confound experimental results.[8] Therefore, it is imperative to keep its final concentration in the culture media as low as possible and to use a vehicle control.

Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
>1% Often cytotoxic to many cell lines.[9]Avoid unless empirically determined to be safe for your specific cell type.
0.5% - 1.0% Tolerated by some robust cell lines, but may still cause subtle effects.[10][11]Use with caution and always include a vehicle control at the identical DMSO concentration.
<0.5% Generally considered safe for most cell culture applications. [7]This is the recommended upper limit for sensitive assays to avoid off-target effects.

Trustworthiness Check: Always include a "vehicle-only" control in your experimental design. This consists of treating cells with the same final concentration of DMSO as your highest this compound concentration, but without the compound itself. This allows you to subtract any effects caused by the solvent alone.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to create a high-concentration primary stock.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Methodology:

  • Pre-Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 348.52 g/mol = 3.4852 mg

  • Weighing: Carefully weigh out 3.49 mg of this compound powder and place it into a sterile microcentrifuge tube. Expert Tip: Weighing slightly more than required and adjusting the DMSO volume is often easier and more accurate than trying to weigh a precise, small mass.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect for complete dissolution.

  • Troubleshooting (if needed): If the compound is not fully dissolved, apply gentle heat (37°C water bath) and/or sonication as described in the FAQ section until the solution is clear.[2]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, tightly-capped tubes. Store immediately at -80°C for long-term stability.[7]

G cluster_prep Stock Solution Preparation weigh 1. Weigh 3.49 mg This compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check 4. Visual Check: Is it clear? dissolve->check troubleshoot 5. Apply Heat (37°C) and/or Sonicate check->troubleshoot No aliquot 6. Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->check store 7. Store at -80°C aliquot->store

Diagram 1: Workflow for this compound Stock Solution Preparation.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

This protocol uses a stepwise dilution method to prevent precipitation when preparing a final working solution in aqueous media.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Methodology:

  • Intermediate Dilution (1:100):

    • Pipette 99 µL of sterile cell culture medium into a new microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Pipette up and down gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.

  • Final Dilution (1:10):

    • Determine the final volume needed for your experiment (e.g., 2 mL for one well of a 6-well plate).

    • Calculate the volume of the intermediate solution needed: (10 µM / 100 µM) × 2 mL = 200 µL.

    • In a new tube, add 1.8 mL (1800 µL) of fresh cell culture medium.

    • Add 200 µL of the 100 µM intermediate solution to the medium.

    • Mix gently. This results in your final 10 µM working solution .

  • Verification: The final DMSO concentration is now 0.1% (a 1:10 dilution of the 1% DMSO intermediate solution), which is well below the 0.5% toxicity threshold for most cell lines.[7]

G cluster_dilution Working Solution Preparation (Example: 10 µM Final) stock Start: 10 mM Stock in 100% DMSO intermediate Intermediate: 100 µM Solution in 1% DMSO stock->intermediate 1 µL Stock + 99 µL Media (1:100 Dilution) final_solution Finish: 10 µM Working Solution in 0.1% DMSO intermediate->final_solution 1 part Intermediate + 9 parts Media (1:10 Dilution)

Diagram 2: Serial Dilution Workflow for Working Solutions.
Safety & Handling

As a Senior Application Scientist, I must emphasize that laboratory safety is non-negotiable.

  • DMSO Safety: DMSO can facilitate the absorption of chemicals through the skin.[12][13] When handling this compound dissolved in DMSO, always wear appropriate personal protective equipment (PPE), including double nitrile or butyl rubber gloves, a lab coat, and safety glasses.[12]

  • Compound Handling: Work in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for both this compound and DMSO for complete hazard information.[14][15]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

By adhering to these detailed protocols and understanding the scientific principles behind them, you will be well-equipped to prepare reliable this compound solutions for your research endeavors.

References
  • LookChem. (n.d.). Cas 1438-66-0, this compound. LookChem. Retrieved from [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1). Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: DMSO. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). University of Waterloo. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Larixol Acetate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Larixol acetate. As researchers and drug development professionals, achieving reproducible and accurate results is paramount. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to help you successfully integrate this compound into your in vitro experimental workflows. We will move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring you can make informed decisions to optimize your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS No: 4608-49-5) is a labdane-type diterpenoid originally identified in larch resin.[1][2] Its primary and most well-characterized mechanism of action is the potent and selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[3][4] TRPC6 is a non-selective, Ca²⁺-permeable cation channel involved in numerous physiological and pathophysiological processes.[3] this compound has a reported IC₅₀ value for human TRPC6 of approximately 0.1-0.6 µM.[1][4] It demonstrates significant selectivity, being about 12-fold more potent against TRPC6 compared to its closest relative, TRPC3.[1][3][5]

Caption: Simplified schematic of this compound's mechanism of action.

cluster_membrane Cell Membrane cluster_extra cluster_intra TRPC6 TRPC6 Channel Ca_in Ca²⁺ Influx TRPC6->Ca_in Allows Ca_out Ca²⁺ Ca_out->TRPC6 Response Cellular Response Ca_in->Response Agonist Agonist (e.g., DAG) Agonist->TRPC6 Activates Larixol This compound Larixol->TRPC6 Inhibits Start High Cytotoxicity Observed CheckVehicle Is cytotoxicity observed in the Vehicle Control? Start->CheckVehicle VehicleToxic Vehicle (e.g., DMSO) concentration is too high. CheckVehicle->VehicleToxic Yes CheckPrecipitate Is a precipitate visible in the culture medium after dilution? CheckVehicle->CheckPrecipitate No ReduceVehicle Solution: 1. Decrease final DMSO % (aim for <0.1%). 2. Re-make stock at a higher concentration. VehicleToxic->ReduceVehicle Precipitate Compound is precipitating out of solution. CheckPrecipitate->Precipitate Yes DoseResponse Perform a dose-response viability assay (e.g., MTT, XTT, LDH). CheckPrecipitate->DoseResponse No FixPrecipitate Solution: 1. Make fresh dilutions from stock. 2. Ensure rapid mixing during dilution. 3. Consider using a surfactant like Pluronic F-68 in serum-free media. Precipitate->FixPrecipitate DetermineToxicity Determine the compound's 'Toxic Concentration 50' (TC₅₀) for your specific cell line. DoseResponse->DetermineToxicity OptimizeConc Solution: Work at concentrations well below the TC₅₀. Separate the therapeutic window from the toxic window. DetermineToxicity->OptimizeConc

Problem: I am not observing the expected biological effect.

Q: I'm using this compound at the recommended concentration, but I'm not seeing any inhibition of my target or pathway. Why?

A: This indicates a potential mismatch between the compound's mechanism and your experimental system, or a problem with the compound's activity.

Expert Analysis:

  • Confirm Target Expression: The most common reason for a lack of effect is low or absent expression of the target protein, TRPC6. Before extensive experiments, validate TRPC6 expression in your cell line at the protein level (e.g., via Western Blot or immunofluorescence). If the target is not there, the inhibitor cannot work.

  • Compound Inactivity/Degradation:

    • Age of Stock: Has your DMSO stock been stored improperly or for too long? Prepare a fresh stock solution from powder.

    • Instability in Media: While DMSO stocks are stable, the compound might be less stable in complex, aqueous culture media over long incubation periods (e.g., > 48h). [6]Consider replenishing the media with fresh compound for long-term experiments.

  • Insufficient Concentration: Your cell line may require a higher concentration for effective inhibition. Perform a full dose-response curve (e.g., 0.1 µM to 50 µM) to determine if a higher concentration yields the desired effect without inducing toxicity.

  • Assay Sensitivity: Is your functional assay sensitive enough to detect the changes induced by TRPC6 inhibition? Optimize your assay with a known positive control to ensure it can detect modest biological effects.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol details the critical step of diluting the DMSO stock into culture medium, which must be done carefully to avoid precipitation.

Caption: Workflow for preparing this compound working solutions.

Stock 1. Start with 10 mM Stock in 100% DMSO Intermediate 2. Prepare an Intermediate Dilution in warm (37°C) culture medium (e.g., 100x final concentration) Stock->Intermediate 1:100 dilution Final 3. Add Intermediate Dilution to cells (e.g., 10 µL into 1 mL) and mix immediately Intermediate->Final 1:100 dilution Result Result: Final desired concentration with minimal precipitation risk and low final DMSO % Final->Result

Step-by-Step Methodology:

  • Thaw your 10 mM this compound DMSO stock aliquot at room temperature.

  • Warm a sufficient volume of your complete cell culture medium to 37°C. Pre-warming the medium helps maintain the solubility of the hydrophobic compound during dilution.

  • Create an Intermediate Dilution: Do not add the DMSO stock directly to your large volume of final medium or to the cells. First, create a concentrated intermediate solution. For example, to achieve a final concentration of 10 µM, you could add 10 µL of the 10 mM stock to 990 µL of warm medium to create a 100 µM intermediate solution. Vortex or pipette vigorously immediately after adding the DMSO stock.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well to achieve a final concentration of 10 µM. Gently swirl the plate to ensure even distribution.

Protocol 2: Determining the Optimal Concentration with a Dose-Response Assay

This protocol is essential for establishing the effective and non-toxic concentration range in your specific cell model.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

  • Prepare Serial Dilutions: Using the method from Protocol 1, prepare a series of working solutions at 2x the final desired concentrations (e.g., 200 nM, 2 µM, 20 µM, etc.).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x working solutions to the corresponding wells to achieve a 1x final concentration. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Functional Assessment: In a parallel plate, perform your functional assay (e.g., measuring calcium influx, protein phosphorylation, or gene expression) after treatment with the same concentrations.

  • Data Analysis: Plot both the viability and functional data against the this compound concentration. This will allow you to identify the "therapeutic window"—the concentration range that produces the desired biological effect without causing significant cytotoxicity.

References

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 9-28. Available from: [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. Available from: [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. Available from: [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. Available from: [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. Available from: [Link]

  • LookChem. (n.d.). Cas 1438-66-0, this compound. LookChem.com. Retrieved January 23, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). larixyl acetate. guidetopharmacology.org. Retrieved January 23, 2026, from [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. Available from: [Link]

  • Storch, K., et al. (2018). A (+)-Larixol Congener with High Affinity and Subtype Selectivity toward TRPC6. ChemMedChem, 13(10), 1026-1032. Available from: [Link]

Sources

Larixol Acetate Technical Support Center: A Guide to Understanding and Mitigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Larixol acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experiments involving this potent TRPC6 inhibitor. Our goal is to equip you with the knowledge to anticipate, identify, and manage potential experimental variables, ensuring the integrity and accuracy of your results.

Introduction to this compound

This compound is a labdane-type diterpene identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective, calcium-permeable cation channel.[1] Its on-target effects are primarily linked to the modulation of intracellular calcium levels, which has significant implications for various physiological and pathophysiological processes, including neuropathic pain and pulmonary vasoconstriction.[1][2] While this compound exhibits a favorable selectivity profile, a comprehensive understanding of its potential off-target effects is crucial for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of this compound in experimental settings.

Q1: What is the established on-target mechanism of action for this compound?

This compound's primary mechanism of action is the inhibition of the TRPC6 channel.[3] This inhibition blocks the influx of calcium (Ca2+) and other cations into the cell, which is a critical signaling event in numerous cellular pathways.[1] For instance, in the context of neuropathic pain, this compound has been shown to suppress TRPC6 and p38 signaling in microglia, leading to analgesic and anti-inflammatory effects.[2][4]

Q2: How selective is this compound for TRPC6 over other TRP channels?

This compound demonstrates good selectivity for TRPC6 over its most closely related isoforms. Studies have shown it to be approximately 12-fold more selective for TRPC6 than for TRPC3 and 5-fold more selective than for TRPC7.[1] Importantly, no significant inhibition of more distantly related TRP channels, such as those from the TRPV or TRPM families, has been observed.[1]

Q3: Is there any evidence of this compound directly inhibiting NF-κB or STAT3 signaling pathways?

Currently, there is no direct published evidence to suggest that this compound acts as a direct inhibitor of the NF-κB or STAT3 signaling pathways. Its anti-inflammatory effects observed in studies are attributed to its on-target inhibition of TRPC6, which can, in turn, modulate downstream inflammatory signaling.[2] Researchers investigating inflammatory pathways should consider the upstream effect of TRPC6 inhibition on these pathways rather than assuming direct interaction.

Q4: At what concentrations might I expect to see cytotoxic effects?

While this compound is generally well-tolerated in cell-based assays at its effective concentrations for TRPC6 inhibition (IC50 = 0.1-0.6 µM), cytotoxicity can be a concern at higher concentrations and with prolonged exposure.[1][5] One study noted that "prolonged incubation with high micromolar concentrations of larixyl acetate exerted a marked reduction of metabolic activity, indicative of a cytotoxic effect."[5] It is therefore critical to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.

Troubleshooting Guide: Investigating Unexpected Results

This section provides a structured approach to troubleshooting experiments where off-target effects of this compound are suspected.

Issue 1: Observed cellular phenotype is inconsistent with known TRPC6 function.

If you observe a cellular response that cannot be readily explained by the inhibition of TRPC6, it is prudent to investigate potential off-target activities.

Underlying Cause Analysis:

  • Concentration-dependent off-target effects: At higher concentrations, the selectivity of any compound can decrease, leading to interactions with unintended molecular targets.

  • Cell-type specific expression of alternative targets: The protein expression profile of your experimental system may include unforeseen targets of this compound.

  • Metabolism of this compound: Cellular enzymes could metabolize this compound into active or inactive compounds with different target profiles.

Experimental Workflow for Deconvolution:

A Unexpected Phenotype Observed B Step 1: Confirm On-Target Effect Validate TRPC6 inhibition at the experimental concentration. A->B C Step 2: Concentration-Response Curve Determine if the unexpected phenotype is concentration-dependent. B->C D Step 3: Orthogonal Control Use a structurally unrelated TRPC6 inhibitor. C->D E Step 4: TRPC6 Knockdown/Knockout Does the phenotype persist in the absence of the primary target? D->E F Step 5: Broad-Panel Kinase/Channel Screening Identify potential off-target interactions. E->F G Conclusion: Off-Target Effect Confirmed F->G

Caption: Workflow for investigating suspected off-target effects.

Detailed Protocol:

  • Confirm On-Target Engagement:

    • Method: Perform a functional assay to confirm TRPC6 inhibition at the concentration of this compound used in your experiment. This could be a calcium imaging assay using a known TRPC6 agonist or electrophysiological recordings.

    • Rationale: This step validates that the compound is active on its intended target under your experimental conditions.

  • Establish a Detailed Concentration-Response Curve:

    • Method: Test a wide range of this compound concentrations, from well below to significantly above the established IC50 for TRPC6.

    • Rationale: A significant divergence in the EC50 for the unexpected phenotype compared to the IC50 for TRPC6 inhibition suggests an off-target effect.

  • Employ an Orthogonal Control Compound:

    • Method: Treat your cells with a structurally different but functionally equivalent TRPC6 inhibitor.

    • Rationale: If the unexpected phenotype is not replicated with the control compound, it is more likely to be a specific off-target effect of this compound.

  • Utilize a Genetic Approach:

    • Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPC6 in your cell model. Then, treat these cells with this compound.

    • Rationale: If the phenotype persists in the absence of TRPC6, it is a strong indication of an off-target mechanism.

  • Conduct Broad-Panel Target Screening:

    • Method: If resources permit, submit this compound for screening against a broad panel of receptors, ion channels, and kinases.

    • Rationale: This can provide direct evidence of interactions with other proteins, identifying potential off-targets.

Issue 2: Unexplained Cell Death or Reduced Viability.

Should you observe cytotoxicity, particularly at concentrations close to the effective dose, a systematic investigation is warranted.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Step 1: Cell Viability Assay Quantify cytotoxicity across a range of concentrations and time points. A->B C Step 2: Apoptosis vs. Necrosis Use Annexin V/PI staining to differentiate cell death mechanisms. B->C D Step 3: Mitochondrial Health Assessment Measure mitochondrial membrane potential (e.g., with TMRE or JC-1). C->D E Step 4: Off-Target Screening for Cytotoxic Pathways Consider targets known to induce cell death. D->E F Conclusion: Characterize Cytotoxic Mechanism E->F

Sources

Technical Support Center: Enhancing the Selectivity of Larixol Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on Larixol acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of this promising class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into improving the selectivity of this compound derivatives, addressing common experimental challenges, and offering robust troubleshooting strategies. Our goal is to empower you with the knowledge to not only execute experiments but to understand the underlying principles that drive success.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with Larixol and its derivatives.

Q1: What is the primary mechanism of action for Larixol and its acetate derivatives?

A1: Larixol and its derivatives, notably this compound, have been identified as potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel permeable to Ca2+ that plays a role in various physiological and pathophysiological processes.[1][2] The inhibitory action of this compound on TRPC6 has been shown to be selective over other closely related TRP channels like TRPC3 and TRPC7.[1][2] This selective inhibition of TRPC6 is a key area of interest for therapeutic applications.

Q2: What are the key structural features of this compound that influence its selectivity?

A2: The selectivity of this compound derivatives is intrinsically linked to their chemical structure. The labdane diterpene core of Larixol provides the foundational scaffold for interaction with its biological targets. Modifications at the C6 hydroxyl group have been shown to be particularly critical in modulating both potency and selectivity. For instance, the conversion of the hydroxyl group to an acetate ester in this compound enhances its TRPC6 inhibitory activity and selectivity.[1][2] Further modifications at this position, such as the introduction of a carbamate group, can further refine the selectivity profile.[2]

Q3: Why is improving the selectivity of this compound derivatives important for drug development?

A3: Improving the selectivity of a drug candidate is a cornerstone of modern drug development. For this compound derivatives, enhanced selectivity for a specific target, such as a particular cancer-related protein over its closely related isoforms, can lead to:

  • Increased therapeutic efficacy: By concentrating the drug's action on the desired target, the therapeutic effect can be maximized.

  • Reduced off-target effects and toxicity: Minimizing interactions with unintended biological molecules reduces the likelihood of adverse side effects.

  • A wider therapeutic window: A more selective compound can often be administered at a higher dose before off-target toxicities become dose-limiting.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis and evaluation of this compound derivatives.

Synthesis Troubleshooting

Problem 1: Low yield of the desired this compound derivative during esterification or carbamoylation.

Possible Causes & Solutions:

  • Incomplete reaction:

    • Reasoning: Esterification and carbamoylation are often equilibrium reactions.

    • Solution: To drive the reaction to completion, consider using a large excess of the acylating or carbamoylating agent. For esterifications, removal of water using a Dean-Stark apparatus or molecular sieves can be effective. For carbamoylation, ensure your starting Larixol is completely dry, as water can react with the isocyanate or other carbamoylating agents.

  • Steric hindrance:

    • Reasoning: The C6 hydroxyl group of Larixol is sterically hindered, which can slow down the reaction rate.

    • Solution: Employ more reactive acylating or carbamoylating agents. For example, use an acid chloride or anhydride instead of a carboxylic acid for esterification. For carbamoylation, consider using a more reactive isocyanate or a carbamoyl chloride. The use of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP) for esterification, can also significantly improve the reaction rate.

  • Side reactions:

    • Reasoning: The presence of other reactive functional groups in the Larixol scaffold or impurities can lead to unwanted side products.

    • Solution: Ensure the purity of your starting Larixol. If necessary, protect other reactive groups before carrying out the desired modification at the C6 position.

Problem 2: Difficulty in purifying the synthesized this compound derivative.

Possible Causes & Solutions:

  • Co-elution of starting material and product:

    • Reasoning: Larixol and its derivatives often have similar polarities, making their separation by column chromatography challenging.

    • Solution: Optimize your chromatography conditions. A shallow solvent gradient in flash chromatography can improve separation. If co-elution persists, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a well-chosen mobile phase is often the most effective method for purifying closely related diterpene derivatives.

  • Presence of persistent impurities:

    • Reasoning: Reagents or byproducts from the reaction may be difficult to remove.

    • Solution: A thorough work-up procedure is crucial. This may include washing the organic layer with aqueous solutions to remove water-soluble impurities. For example, a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Selectivity Screening Troubleshooting

Problem 3: Inconsistent or non-reproducible IC50 values in cell-based assays.

Possible Causes & Solutions:

  • Cell line variability:

    • Reasoning: Cell lines can change their characteristics over time with repeated passaging.

    • Solution: Use cell lines from a reputable source and maintain a consistent, low passage number for your experiments. Regularly perform cell line authentication to ensure you are working with the correct cells.

  • Assay conditions:

    • Reasoning: Factors such as cell seeding density, incubation time, and reagent concentrations can significantly impact the results.

    • Solution: Standardize your assay protocol meticulously. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Use a consistent incubation time for drug treatment. Ensure all reagents are properly prepared and stored.

  • Compound solubility issues:

    • Reasoning: Larixol derivatives are often lipophilic and may have poor solubility in aqueous cell culture media, leading to inaccurate effective concentrations.

    • Solution: Use a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution of your compound. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity. Visually inspect your assay plates for any signs of compound precipitation.

Problem 4: Lack of clear selectivity between different cancer cell lines.

Possible Causes & Solutions:

  • Inappropriate cell line panel:

    • Reasoning: The chosen cell lines may not have the molecular characteristics (e.g., expression of the target protein, specific mutations) that would confer sensitivity or resistance to your compound.

    • Solution: Select a panel of cell lines with diverse genetic backgrounds and known expression levels of your target of interest. If the target is unknown, a broader, well-characterized panel like the NCI-60 can provide valuable initial insights.

  • Broad-spectrum activity of the compound:

    • Reasoning: The derivative may have a mechanism of action that affects a fundamental cellular process common to most cancer cells, leading to general cytotoxicity rather than selective activity.

    • Solution: This is a key finding of your research. While broad-spectrum cytotoxicity can be valuable, if your goal is a highly selective agent, you will need to synthesize and screen further derivatives with modifications designed to enhance target-specific interactions.

  • Assay endpoint not sensitive enough for selectivity:

    • Reasoning: A simple cell viability assay may not be sufficient to reveal subtle differences in selectivity.

    • Solution: Consider using more specific assays that probe the mechanism of action of your compound. For example, if you hypothesize that your derivative induces apoptosis, you could perform assays to measure caspase activation or Annexin V staining.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of Larixyl N-methylcarbamate (SH045)

This protocol is based on general methods for the synthesis of carbamates from alcohols and isocyanates and is adapted for the synthesis of the highly selective TRPC6 inhibitor, SH045.

Materials:

  • (+)-Larixol

  • Methyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution of Larixol: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-Larixol (1 equivalent) in anhydrous DCM.

  • Addition of Base and Isocyanate: To the stirred solution, add triethylamine (1.2 equivalents). Then, slowly add methyl isocyanate (1.5 equivalents) dropwise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure larixyl N-methylcarbamate (SH045).

Protocol 2: In Vitro Selectivity Screening Against a Cancer Cell Line Panel

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of a this compound derivative against a panel of cancer cell lines and a non-cancerous control cell line.

Materials:

  • Cancer cell lines (e.g., a panel representing different tumor types)

  • Non-cancerous control cell line (e.g., normal human fibroblasts)

  • Complete cell culture medium

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and non-cancerous cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) as follows: SI = IC50 (non-cancerous cell line) / IC50 (cancer cell line) A higher SI value indicates greater selectivity for the cancer cell line.

Data Presentation

The following table summarizes hypothetical IC50 and selectivity data for this compound and two of its derivatives to illustrate how to present such data.

CompoundTarget/Cell LineIC50 (µM)Selectivity Index (SI) vs. Normal Fibroblasts
This compound TRPC60.5-
TRPC36.0-
Cancer Cell Line A2.58.0
Cancer Cell Line B5.04.0
Normal Fibroblasts20.0-
Derivative 1 (Ester) TRPC60.8-
TRPC310.0-
Cancer Cell Line A4.06.25
Cancer Cell Line B8.03.13
Normal Fibroblasts25.0-
Derivative 2 (SH045 - Carbamate) TRPC60.1-
TRPC31.3-
Cancer Cell Line A0.560.0
Cancer Cell Line B1.520.0
Normal Fibroblasts30.0-

Visualizations

Experimental Workflow for Improving Selectivity

G cluster_0 Synthesis & Modification cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Start This compound Scaffold Derivatization Chemical Modification (e.g., Esterification, Carbamoylation) Start->Derivatization Library Library of Derivatives Derivatization->Library Primary_Screen Primary Screen (Target of Interest, e.g., TRPC6) Library->Primary_Screen Test for Activity Secondary_Screen Secondary Screen (Panel of Cancer Cell Lines) Primary_Screen->Secondary_Screen Active Compounds Selectivity_Assay Selectivity Assay (vs. Off-Targets/Normal Cells) Secondary_Screen->Selectivity_Assay Data_Analysis IC50 & Selectivity Index Calculation Selectivity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Further Synthesis Hit_Identified Hit with Improved Selectivity SAR_Analysis->Hit_Identified Identify Lead Lead_Optimization->Derivatization Iterative Design

Caption: Iterative workflow for enhancing the selectivity of this compound derivatives.

Logical Relationship of Selectivity Improvement

G Core_Scaffold This compound Core Modification Structural Modification (e.g., at C6 position) Core_Scaffold->Modification Selectivity Improved Target Selectivity Modification->Selectivity Efficacy Enhanced Therapeutic Efficacy Selectivity->Efficacy Toxicity Reduced Off-Target Toxicity Selectivity->Toxicity Therapeutic_Window Wider Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: The impact of structural modification on the therapeutic potential of this compound derivatives.

References

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(2), 235-247. [Link]

  • Hofmann, T., et al. (2018). A (+)-Larixol Congener with High Affinity and Subtype Selectivity toward TRPC6. ChemMedChem, 13(9), 888-896. [Link]

Sources

Technical Support Center: Troubleshooting Larixol Acetate in Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Larixol acetate in ligand binding assays (LBAs). This guide is designed to provide in-depth, practical solutions to common challenges encountered during assay development and execution. As a labdane-type diterpenoid, this compound presents a unique set of properties that require careful consideration to ensure the generation of accurate and reproducible data. This resource, structured in a question-and-answer format, aims to equip you with the knowledge to anticipate, troubleshoot, and overcome these experimental hurdles.

Section 1: Understanding this compound and Its Primary Target

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and its interaction with its primary target, the transient receptor potential canonical 6 (TRPC6) channel.

What is this compound and what is its primary molecular target?

This compound is a naturally occurring diterpenoid identified as a potent and selective inhibitor of the TRPC6 ion channel.[1][2] TRPC6 is a nonselective cation channel that has been implicated in various physiological and pathophysiological processes, making it a target of interest in drug discovery.[3] this compound has demonstrated selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7, with a reported IC50 value in the range of 0.1-0.6 µM in functional assays measuring Ca2+ entry.[1][3]

What are the key physicochemical properties of this compound that can impact a ligand binding assay?

This compound is a lipophilic molecule, a characteristic that is central to many of the challenges encountered in aqueous-based assays.[4] Its poor aqueous solubility necessitates the use of organic co-solvents, typically dimethyl sulfoxide (DMSO), for the preparation of stock solutions.[5] This lipophilicity can also lead to high non-specific binding to assay components like plasticware and membrane preparations, as well as a propensity to form aggregates at higher concentrations.[6][7]

Section 2: Assay Development and Optimization FAQs

This section addresses common questions that arise during the setup of a ligand binding assay for this compound, focusing on a competitive binding format targeting the TRPC6 channel.

Q1: I need to develop a ligand binding assay for this compound. What is a suitable assay format and can you provide a template protocol?

A competitive radioligand binding assay is a robust and widely used format for characterizing the interaction of unlabeled small molecules, like this compound, with their target.[8] This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known affinity for the target receptor.

Here is a template protocol for a competitive radioligand binding assay for TRPC6, which can be adapted for this compound.

Experimental Protocol: Competitive Radioligand Binding Assay for TRPC6

1. Preparation of Cell Membranes Expressing TRPC6:

  • Homogenize cells stably expressing human TRPC6 in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[9]
  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Assay Procedure:

  • On the day of the assay, thaw the membrane aliquots and resuspend in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
  • In a 96-well plate, combine:
  • TRPC6-expressing membranes (a predetermined optimal amount, e.g., 50-120 µg protein).[9]
  • A fixed concentration of a suitable TRPC6 radioligand (e.g., [3H]-labeled TRPC6 ligand, at a concentration close to its Kd).
  • Varying concentrations of this compound (or a positive control).
  • To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled TRPC6-specific ligand.[6]
  • To determine total binding, include wells with only the radioligand and membranes.
  • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[9]

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters and measure the retained radioactivity using a scintillation counter.[9]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding for each this compound concentration.
  • Plot the specific binding as a function of the this compound concentration.
  • Fit the data using a non-linear regression model to determine the IC50 value of this compound.
  • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Q2: How do I prepare my this compound stock and working solutions given its poor aqueous solubility?

Due to its lipophilicity, this compound should be dissolved in 100% DMSO to create a high-concentration primary stock solution. Subsequent dilutions should be made in the assay buffer.

Key Considerations:

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the assay wells as low as possible, ideally below 1%, as higher concentrations can disrupt membrane integrity and protein structure, potentially affecting the binding interaction.[10]

  • Solubility Limit in Assay Buffer: Even with an initial DMSO stock, this compound can precipitate when diluted into the aqueous assay buffer. It is essential to determine the aqueous solubility of this compound in your specific assay buffer containing the final percentage of DMSO. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using techniques like nephelometry.

  • Sonication: If you observe precipitation upon dilution, gentle sonication may help to redissolve the compound.[4]

Workflow for Solution Preparation:

cluster_0 Solution Preparation Workflow A 1. Prepare High-Concentration This compound Stock in 100% DMSO B 2. Create Intermediate Dilutions in 100% DMSO A->B Serial Dilution C 3. Prepare Final Working Solutions by Diluting into Assay Buffer B->C Final Dilution Step (Ensure final DMSO % is low) D 4. Vortex/Sonicate Gently to Ensure Homogeneity C->D E 5. Visually Inspect for Precipitation Before Use D->E

Caption: Workflow for preparing this compound solutions.

Section 3: Troubleshooting Common Assay Problems

This section provides a detailed guide to identifying and resolving common issues encountered when working with this compound in ligand binding assays.

Q3: My assay has very high background signal (high non-specific binding). What are the likely causes and how can I fix it?

High non-specific binding (NSB) is a frequent challenge with lipophilic compounds like this compound.[6] It can obscure the specific binding signal and make it difficult to determine an accurate binding affinity.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Sticking to Plasticware This compound's hydrophobicity can cause it to adsorb to the surfaces of pipette tips and microplates.- Use low-retention pipette tips. - Consider using polypropylene plates instead of polystyrene. - Pre-incubate plates with a blocking agent like bovine serum albumin (BSA).
Binding to Filter Membranes The compound can bind non-specifically to the filter material used to separate bound and free ligand.- Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific interactions.[9] - Increase the number and volume of washes with ice-cold buffer.
Interaction with Membrane Lipids This compound may partition into the lipid bilayer of the cell membranes in your preparation, independent of binding to TRPC6.- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce hydrophobic interactions.[7] - Add a carrier protein like BSA (e.g., 0.1 mg/mL) to the assay buffer to act as a "sink" for non-specific binding.[7]
Compound Aggregation At concentrations above its critical aggregation concentration (CAC), this compound may form aggregates that can trap the radioligand or interact non-specifically with the membranes.- Test a lower concentration range of this compound. - Include a detergent in the assay buffer, as this can disrupt aggregate formation.[7] - You can test for aggregation using techniques like dynamic light scattering (DLS).[11]

Troubleshooting Workflow for High Non-Specific Binding:

Start High Non-Specific Binding Observed A Reduce Compound/Radioligand Concentration Start->A B Optimize Blocking (BSA, PEI pre-soak) A->B C Add Detergent (e.g., 0.01% Triton X-100) B->C D Change Assay Plastics (Low-retention tips, polypropylene plates) C->D E Check for Aggregation (e.g., DLS) D->E End NSB Reduced E->End

Caption: Stepwise approach to reducing high non-specific binding.

Q4: I am observing a very low or no specific binding signal. What should I investigate?

A weak or absent signal can be equally frustrating. The issue could lie with the ligand, the receptor preparation, or the assay conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive this compound The compound may have degraded due to improper storage or handling. Diterpenoids can be susceptible to oxidation or hydrolysis.[12]- Use a fresh, authenticated stock of this compound. - Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. - Protect from light if the compound is light-sensitive.
Inactive Receptor Preparation The TRPC6 protein in your membrane preparation may be denatured or degraded.- Prepare fresh cell membranes. - Ensure adequate protease inhibitors were used during preparation.[13] - Verify the expression and integrity of TRPC6 in your membranes using Western blotting.
Assay Not at Equilibrium The incubation time may be too short for the binding reaction to reach equilibrium.- Perform a time-course experiment to determine the optimal incubation time. Measure specific binding at various time points (e.g., 15, 30, 60, 90, 120 minutes).
Suboptimal Assay Conditions The pH, ionic strength, or temperature of the assay buffer may not be optimal for TRPC6-Larixol acetate binding.- Systematically vary the pH and salt concentration of the assay buffer to find the optimal conditions. - Test different incubation temperatures (e.g., room temperature, 30°C, 37°C), keeping in mind that protein stability can be temperature-dependent.[14]
Q5: My data is not reproducible between experiments. What are the common sources of variability?

Poor reproducibility can undermine the confidence in your results. Consistency in every step of the protocol is key.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Solution Preparation Errors in pipetting, especially during the creation of serial dilutions, can lead to significant variability.- Use calibrated pipettes and proper pipetting technique. - Prepare fresh dilutions for each experiment from a reliable stock solution.
Variability in Membrane Preparations Batch-to-batch differences in the quality and concentration of your TRPC6 membrane preparations can introduce variability.- Prepare a large, single batch of membranes, aliquot, and store at -80°C to be used across multiple experiments. - Always re-quantify the protein concentration of each new batch.
Inconsistent Incubation Times/Temperatures Even small variations in incubation time or temperature can affect the extent of binding, especially if the assay is not at equilibrium.- Use a temperature-controlled incubator or water bath. - Ensure consistent timing for all steps of the assay for all plates.
Incomplete Dissolution of this compound If this compound is not fully dissolved in the working solutions, the actual concentration will be lower than intended and variable.- Always visually inspect your working solutions for any signs of precipitation before adding them to the assay plate. - Refer to the solution preparation guidelines in Q2.

Section 4: Data Interpretation and Validation

Properly interpreting your data is as critical as generating it. This section provides guidance on what to look for in your results.

Q6: My competitive binding curve does not have a standard sigmoidal shape. What could this indicate?

Anomalous curve shapes can be indicative of assay artifacts or complex binding phenomena.

Interpreting Non-Ideal Binding Curves:

  • Shallow Curve (Hill slope < 1): This can suggest negative cooperativity, multiple binding sites with different affinities, or the presence of an interfering substance. With a lipophilic compound like this compound, it could also be a sign of compound aggregation at higher concentrations, which can lead to non-stoichiometric inhibition.[7]

  • Steep Curve (Hill slope > 1): This may indicate positive cooperativity in binding.

  • Biphasic Curve: This often points to the ligand binding to two distinct sites on the receptor with different affinities, or potentially interacting with another protein in the membrane preparation.

Validation Steps:

  • Orthogonal Assays: Validate your findings using a different assay format, such as a functional assay measuring TRPC6 channel activity (e.g., a Ca2+ influx assay).[1]

  • Check for Artifacts: Systematically investigate the potential for compound aggregation and high non-specific binding as described in previous sections.

  • Data Fitting: Use appropriate data analysis software (e.g., GraphPad Prism) to fit your data to different models (e.g., one-site vs. two-site competition) to see which best describes your results.[9]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Tang, J., et al. (2019). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 8, e48208.
  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 106-120.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Hulme, E. C. (2011). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Retrieved from [Link]

  • Phetsri, M., et al. (2021). Comparison of diterpenoid contents and dissolution profiles of selected Andrographis paniculata crude and extract capsules. Journal of Applied Pharmaceutical Science, 11(04), 075-083.
  • Zhang, Y., et al. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Frontiers in Pharmacology, 15, 1358605.
  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Chen, X., & Cai, W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (1979). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 183(2), 269-272.
  • Brennan, S. O. (1991). The lipophilicity of a set of 5-HT2A ligands was determined using immobilized-artificial-membrane chromatography, a method that generates values well-correlated with octanol-water partition coefficients. PubMed Central. Retrieved from [Link]

  • de las Heras, B., et al. (2011). Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation.
  • Wu, X., et al. (2010). Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy. Proceedings of the National Academy of Sciences, 107(15), 7000-7005.
  • Manzo, G., et al. (2022). Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels. Molecules, 27(19), 6296.
  • Jakes, K. A., & Robinson, C. V. (2022). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 13(15), 4307-4315.
  • ResearchGate. (n.d.). Calculated lipophilicity profile (a) and ligand response values (b) obtained for set of 120 receptors (columns) and 20 compounds (rows). Retrieved from [Link]

  • Irwin, J. J., & Shoichet, B. K. (2016). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 59(9), 4103-4120.
  • Google Patents. (n.d.). EP1718568A2 - Process for preparing water soluble diterpenes and their applications.
  • Fluidic Sciences. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Gholipour, T., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 743-751.
  • PubMed. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • Munson, P. J., & Rodbard, D. (1988). Experimental artifacts and the analysis of ligand binding data: results of a computer simulation. Journal of Receptor Research, 8(1-4), 533-546.
  • ResearchGate. (n.d.). Labdane diterpenes: Chemistry and biological activity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Gafni, A. (2007). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal, 93(8), 2893-2899.
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(6), 841-852.
  • Peters, R. J. (2010). Two rings in them all: The labdane-related diterpenoids. Natural Product Reports, 27(11), 1521-1535.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • JBF. (2014). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). Retrieved from [Link]

  • Koitabashi, N., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10036-10041.
  • PubMed. (2025). Drug-like molecules targeting androgen receptor's allosteric binding sites selected by augmented AI and high-throughput screening as antitumor agents against prostate cancer. Retrieved from [Link]

  • LoBrutto, R., & Jones, A. (2001). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 19(8), 834-840.
  • PubMed Central. (n.d.). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (2022). Critical reagents for ligand-binding assays: process development methodologies to enable high-quality reagents. Retrieved from [Link]

  • Seo, K., et al. (2022). Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy. JCI Insight, 7(17), e157652.
  • PubMed. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Vertex AI Search. (2024).
  • ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Jiang, H., et al. (2017). Singlicate Ligand Binding Assay Using an Automated Microfluidic System: A Clinical Case Study. The AAPS Journal, 19(5), 1475-1482.
  • PubMed Central. (n.d.). Ligand-binding pockets in RNA, and where to find them. Retrieved from [Link]

Sources

Larixol Acetate Technical Support Center: A Guide to Long-Term Storage, Stability, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Larixol acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the effective use of this compound in your experiments. As a labdane-type diterpenoid, understanding its stability and handling characteristics is paramount for obtaining reliable and reproducible results. This document offers a comprehensive overview of recommended storage conditions, potential degradation pathways, and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: How should I store solid this compound upon receipt?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. ChemicalBook describes this compound as hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis of the acetate group over time.[1] Therefore, it is crucial to minimize exposure to the atmosphere and use a desiccator for storage if possible.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

This compound is slightly soluble in chloroform, DMSO, and methanol.[1] For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. A research article by Urban et al. (2015) mentions the use of DMSO to dissolve this compound for in vitro assays.[2]

To prepare a stock solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Add the desired volume of high-purity, anhydrous DMSO to the vial.

  • Vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound in anhydrous DMSO should be stored at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Can I dissolve this compound directly in aqueous buffers?

Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and does not affect the biological system.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the handling and use of this compound.

Issue 1: Precipitation of this compound in Aqueous Media

Symptoms:

  • The appearance of a cloudy or hazy solution upon dilution of the DMSO stock into your aqueous buffer or cell culture medium.

  • Visible particulate matter in the final working solution.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility This compound is a lipophilic molecule with limited solubility in water-based solutions.1. Decrease Final Concentration: Lower the final working concentration of this compound in your assay. 2. Optimize Dilution: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform mixing. This prevents the formation of localized high concentrations that can lead to precipitation. 3. Use of a Surfactant: In some instances, the inclusion of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) at a low concentration may help to maintain solubility. However, the compatibility of the surfactant with your experimental system must be validated.
High Final DMSO Concentration A high percentage of DMSO in the final aqueous solution can cause the compound to "salt out" or precipitate.Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v). Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Temperature Effects The solubility of this compound may be temperature-dependent.Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Variability in biological activity between experiments.

  • Loss of potency of the compound over time.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degradation of this compound This compound, being an ester, is susceptible to hydrolysis, especially in non-neutral pH conditions or in the presence of esterase enzymes in biological media. Oxidation of the diterpenoid backbone is also a potential degradation pathway.[3]1. Prepare Fresh Working Solutions: Always prepare your final working solutions fresh from a frozen stock solution immediately before each experiment. 2. pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6.5-7.5) to minimize the risk of acid- or base-catalyzed hydrolysis of the acetate group. 3. Minimize Exposure to Light and Air: Protect solutions from prolonged exposure to light and air to reduce the risk of photo-oxidation and oxidative degradation. Use amber vials or cover your experimental setup with aluminum foil.
Adsorption to Labware As a lipophilic compound, this compound may adsorb to the surfaces of plastic labware, leading to a lower effective concentration in your experiment.Use low-adsorption plasticware or glass vials for the preparation and storage of this compound solutions.

Long-Term Stability and Degradation

While specific long-term stability studies on this compound are not extensively published, an understanding of its chemical structure as a labdane diterpenoid acetate allows for the prediction of its stability profile and potential degradation pathways.

Predicted Degradation Pathways

The primary routes of degradation for this compound are likely to be hydrolysis and oxidation.

  • Hydrolysis: The acetate ester linkage is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield Larixol and acetic acid. This process can also be catalyzed by esterase enzymes present in biological samples or cell culture media containing serum.

  • Oxidation: The diterpenoid backbone of this compound contains sites that may be susceptible to oxidation, such as allylic positions. Exposure to atmospheric oxygen, light, or oxidizing agents can lead to the formation of various oxidation products. A review on (+)-Larixol and its acetate mentions oxidative transformations of these compounds.[3]

degradation_pathway LA This compound Hydrolysis Hydrolysis (Acid, Base, Esterases) LA->Hydrolysis Oxidation Oxidation (Light, Air, Oxidizing Agents) LA->Oxidation Larixol Larixol + Acetic Acid Hydrolysis->Larixol Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Predicted degradation pathways of this compound.

Experimental Protocol: Stability-Indicating HPLC Method Development

To ensure the integrity of this compound in your experiments, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. While a validated method for this compound is not publicly available, the following protocol outlines the steps for developing such a method, based on general principles for diterpenoid analysis.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Method Development Workflow:

hplc_workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_validation Method Validation Prep_Standard Prepare this compound Standard (e.g., 1 mg/mL in Acetonitrile) Initial_Conditions Select Initial HPLC Conditions (C18 column, Acetonitrile/Water mobile phase) Prep_Standard->Initial_Conditions Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Forced_Deg->Initial_Conditions Optimize_Gradient Optimize Gradient Elution (for separation of parent and degradants) Initial_Conditions->Optimize_Gradient Optimize_Detection Optimize Detection Wavelength (based on UV spectrum of this compound) Optimize_Gradient->Optimize_Detection Specificity Specificity (Peak Purity Analysis) Optimize_Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before injection.

  • HPLC Analysis:

    • Inject the untreated this compound standard and the samples from the forced degradation studies onto the HPLC system.

    • Start with a mobile phase of acetonitrile and water with a shallow gradient (e.g., 50% to 90% acetonitrile over 30 minutes).

    • Monitor the elution profile at a wavelength determined from the UV spectrum of this compound (a wavelength around 210-230 nm is a reasonable starting point for compounds with isolated double bonds).

    • Adjust the gradient, flow rate, and mobile phase composition (e.g., by adding a small amount of acid like 0.1% formic acid to improve peak shape) to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for specificity (peak purity), linearity, accuracy, precision, and robustness according to ICH guidelines.

By following these guidelines, researchers can ensure the stability and integrity of their this compound samples, leading to more accurate and reliable experimental outcomes.

References

  • Urban, N., Wang, L., Kwiek, S., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 9-25. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Larixol Acetate: Evaluating Selectivity for TRPC6 Over TRPC3 and TRPC7 Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of ion channel pharmacology, the quest for selective modulators is paramount for dissecting complex physiological processes and developing targeted therapeutics. Larixol acetate, a labdane-type diterpene derived from larch resin, has emerged as a noteworthy inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This guide provides an in-depth comparison of this compound's selectivity for TRPC6 versus its closely related homologs, TRPC3 and TRPC7, supported by experimental data and protocols for researchers in pharmacology and drug development.

The Significance of TRPC Channel Selectivity

The TRPC subfamily of ion channels, comprising seven members (TRPC1-7), are non-selective cation channels that play crucial roles in a multitude of cellular processes by mediating Ca2+ and Na+ influx. TRPC3, TRPC6, and TRPC7 form a distinct subgroup based on sequence homology and activation by diacylglycerol (DAG).[1] Their involvement in pathophysiological responses, particularly in pulmonary and renal diseases, makes them attractive therapeutic targets.[2][3] However, the high degree of structural similarity between these channels presents a significant challenge in developing isoform-specific inhibitors. Achieving selectivity is critical, as off-target effects on closely related channels can lead to unintended physiological consequences. This compound has been identified as a compound that exhibits a preferential inhibitory action on TRPC6.[2][4][5]

Quantitative Comparison: this compound's Selectivity Profile

Experimental evidence robustly demonstrates that this compound is a potent inhibitor of TRPC6 with significant selectivity over TRPC3 and TRPC7.[2][3] Studies utilizing HEK293 cells stably expressing these channels have quantified this selectivity, revealing a 12-fold preference for TRPC6 over TRPC3 and a 5-fold preference over TRPC7.[2][3][6]

The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the channel's activity by 50%.

Table 1: Inhibitory Potency (IC50) of this compound on TRPC Channels

TRP Channel IsoformReported IC50 Range (µM)Selectivity Ratio (vs. TRPC6)
TRPC6 0.1 - 0.6-
TRPC3 ~7.0~12-fold
TRPC7 ~2.9~5-fold

Data synthesized from studies by Urban et al.[2][3]

This dataset clearly illustrates the preferential inhibition of TRPC6 by this compound at sub-micromolar concentrations, whereas significantly higher concentrations are required to achieve similar inhibition of TRPC3 and TRPC7. This selectivity provides a valuable pharmacological window for researchers to investigate TRPC6-specific functions.

Mechanism of Action: How this compound Inhibits TRPC6

This compound exerts its inhibitory effect by blocking Ca2+ entry and ionic currents through TRPC6 channels activated by DAG or receptor stimulation.[2][3] This action has been confirmed in both recombinant expression systems (HEK293 cells) and in native cells, such as pulmonary artery smooth muscle cells, where TRPC6 is highly expressed.[2] The inhibition of TRPC6 by this compound has been shown to prevent physiological responses like acute hypoxia-induced vasoconstriction, highlighting its potential therapeutic relevance.[2][7]

Below is a simplified representation of the canonical TRPC6 signaling pathway and the point of inhibition by this compound.

cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG generates TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx mediates Response Cellular Response (e.g., Vasoconstriction) Ca_Influx->Response triggers Larixol This compound Larixol->TRPC6 inhibits

Caption: this compound inhibits the TRPC6 channel, blocking DAG-mediated Ca²⁺ influx.

Experimental Protocol: Assessing TRPC Channel Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, a robust experimental methodology is essential. The following is a generalized protocol based on standard techniques used in the field, such as whole-cell patch-clamp electrophysiology, for determining the IC50 of an inhibitor on TRPC channels.

Objective: To determine and compare the IC50 values of this compound for TRPC3, TRPC6, and TRPC7 channels.

Materials:

  • HEK293 cells stably expressing human TRPC3, TRPC6, or TRPC7.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Standard extracellular and intracellular solutions.

  • Channel activator: 1-oleoyl-2-acetyl-sn-glycerol (OAG).

  • Test compound: this compound.

Step-by-Step Methodology:

  • Cell Preparation: Culture the specific HEK-TRPC cell line on glass coverslips. Use cells at 70-90% confluency for experiments.

  • Patch-Clamp Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the standard extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) every 10-20 seconds to elicit ionic currents.[5] This allows for the simultaneous measurement of both inward and outward currents.

  • Channel Activation:

    • Obtain a stable baseline recording.

    • Perfuse the cell with an extracellular solution containing a specific concentration of the activator OAG (e.g., 50-100 µM) to induce robust TRPC channel currents.[5]

  • Inhibitor Application:

    • Once a stable activated current is achieved, apply increasing concentrations of this compound in the OAG-containing extracellular solution.

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at each this compound concentration.

    • Normalize the current at each concentration to the maximal OAG-activated current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value.

  • Selectivity Determination: Repeat the entire procedure for each of the three cell lines (TRPC3, TRPC6, and TRPC7) to obtain an IC50 value for each channel isoform. The selectivity ratio is then calculated by dividing the IC50 for TRPC3 or TRPC7 by the IC50 for TRPC6.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture HEK cells expressing TRPC isoform B1 Establish Whole-Cell Configuration A1->B1 A2 Prepare patch pipette and solutions A2->B1 B2 Record Baseline Current (Voltage Ramp) B1->B2 B3 Activate Channel (Apply OAG) B2->B3 B4 Apply Incremental Doses of this compound B3->B4 C1 Measure Current Inhibition B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC₅₀ (Hill Equation) C2->C3

Caption: Workflow for determining the IC₅₀ of this compound on TRPC channels.

Conclusion for the Research Professional

References

  • Chen, J., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. Available at: [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 106-118. Available at: [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. Available at: [Link]

  • Shi, J., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. Available at: [Link]

  • Tang, L., et al. (2018). Structure of the receptor-activated human TRPC6 and TRPC3 ion channels. eLife, 7, e36615. Available at: [Link]

  • Mishra, S. K., & Srikumar, S. (2013). Methods to Study TRPC Channel Regulation by Interacting Proteins. In TRP Channels in Drug Discovery. CRC Press/Taylor & Francis. Available at: [Link]

  • Ma, R., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Experimental and Therapeutic Medicine, 27(2), 73. Available at: [Link]

  • Al-Shawaf, E., et al. (2022). Chronic reduction of store operated Ca2+ entry is viable therapeutically but is associated with cardiovascular complications. The Journal of Physiology, 600(22), 4867-4883. Available at: [Link]

  • Roly, Z., et al. (2025). In silico characterization of the gating and selectivity mechanism of the human TPC2 cation channel. Journal of General Physiology, 157(2), e202413647. Available at: [Link]

  • Vandebrouck, C., et al. (2021). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. Molecules, 26(11), 3144. Available at: [Link]

  • Nilius, B., & Flockerzi, V. (Eds.). (2014). Mammalian TRP Channels as Molecular Targets. Springer. Available at: [Link]

  • Urban, N., et al. (2016). Electrophysiological properties of TRPC6 and TRPC3 inhibition by larixyl acetate. ResearchGate. Available at: [Link]

  • Parekh, A. B. (2011). Regulatory mechanisms controlling store-operated calcium entry. Frontiers in Bioscience, 16, 2699-2711. Available at: [Link]

  • Suresh, K., et al. (2020). Coupling of store-operated calcium entry to vasoconstriction is acid-sensing ion channel 1a dependent in pulmonary but not mesenteric arteries. American Journal of Physiology-Lung Cellular and Molecular Physiology, 319(3), L466-L477. Available at: [Link]

  • Di Salvo, E., et al. (2024). TRPA1 as a Key Regulator of Keratinocyte Homeostasis and Inflammation in Human Skin. International Journal of Molecular Sciences, 25(2), 1184. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling: Pulmonary/Respiratory. Retrieved from [Link]

Sources

Comparing Larixol acetate with other TRPC6 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to TRPC6 Inhibitors for Researchers

In the landscape of ion channel pharmacology, Transient Receptor Potential Canonical 6 (TRPC6) has emerged as a critical target for therapeutic intervention in a variety of pathologies, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. The development of potent and selective TRPC6 inhibitors is a key focus for drug discovery programs. This guide provides a comparative analysis of key TRPC6 inhibitors, offering insights into their mechanisms, potency, and the experimental frameworks used for their evaluation. While the diterpene Larixol and its derivatives are of interest in natural product chemistry, as of this guide's publication, Larixol acetate is not a well-characterized inhibitor of TRPC6 in the peer-reviewed scientific literature. Therefore, this guide will focus on well-established synthetic inhibitors to provide a robust comparative framework for researchers.

The Central Role of TRPC6 in Cellular Signaling

TRPC6 is a non-selective cation channel that is a member of the transient receptor potential (TRP) family. It is primarily permeable to Ca2+ and Na+ and is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activation. This positions TRPC6 as a crucial component of the Gq/11-PLC signaling pathway, which is initiated by the binding of various hormones and growth factors to their respective G-protein coupled receptors (GPCRs). Dysregulation of TRPC6 activity, often leading to excessive Ca2+ influx, is a key factor in the pathophysiology of several diseases.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq11 Gq/11 GPCR->Gq11 2. G-protein coupling PLC PLC Gq11->PLC 3. PLC activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 5. Channel activation Ca_ion Ca²⁺ TRPC6->Ca_ion 6. Influx Na_ion Na⁺ TRPC6->Na_ion Influx Pathophysiology Pathophysiological Response Ca_ion->Pathophysiology 7. Downstream Signaling Agonist Agonist Agonist->GPCR 1. Activation

Caption: The TRPC6 signaling cascade, initiated by GPCR activation and leading to cation influx.

Comparative Analysis of Leading TRPC6 Inhibitors

The development of TRPC6 inhibitors has yielded several promising molecules. A direct comparison of their potency, selectivity, and mechanism of action is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.

CompoundTypeIC50 (Human TRPC6)Mechanism of ActionSelectivity ProfileReference
BI 749627 Small Molecule~26 nMPotent and selective antagonistHigh selectivity over other TRP channels (TRPC3/7, TRPV4, TRPM8)
SAR7334 Small Molecule~18 nMPotent blocker of the TRPC6 channel poreGood selectivity against other TRPC channels, but may have off-target effects on KCNQ2/3 channels
GSK2293017A Small Molecule~39 nMChannel blockerSelective for TRPC6 over TRPC3 and other TRP family members
SH045 Small Molecule~1.7 µMModulator of channel gatingAlso inhibits TRPC3 and TRPC7

Disclaimer: IC50 values can vary depending on the experimental conditions and assay format. The values presented here are for comparative purposes.

In-Depth Look at Key TRPC6 Inhibitors

BI 749627: This compound has emerged as a highly potent and selective TRPC6 inhibitor. Its high degree of selectivity makes it an excellent tool for elucidating the specific roles of TRPC6 in various physiological and pathological processes. Its favorable pharmacokinetic properties have also made it a candidate for clinical development.

SAR7334: Known for its high potency, SAR7334 has been instrumental in preclinical studies investigating the role of TRPC6 in kidney diseases. Researchers using this compound should be aware of its potential off-target effects, particularly on potassium channels, and include appropriate controls in their experimental design.

GSK2293017A: This inhibitor demonstrates good selectivity for TRPC6 over its close homolog TRPC3, which is a common challenge in TRPC6 inhibitor development. This makes it a valuable tool for studies aiming to dissect the distinct roles of these two channels.

Experimental Protocols for Evaluating TRPC6 Inhibitors

The characterization of novel TRPC6 inhibitors requires a robust and multi-faceted experimental approach. Below are standard protocols for assessing inhibitor potency and selectivity.

High-Throughput Screening using a Fluorescent Calcium Assay

This assay is a primary screening method to identify potential TRPC6 inhibitors by measuring changes in intracellular calcium concentration.

Principle: Cells overexpressing TRPC6 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC6 channels leads to Ca2+ influx, causing an increase in fluorescence. The ability of a test compound to reduce this fluorescence increase is a measure of its inhibitory activity.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPC6 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Compound Preparation: Prepare a dilution series of the test compounds in a suitable assay buffer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with the test compounds for 15-30 minutes.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.

  • Channel Activation: Add a TRPC6 agonist, such as a stable DAG analog (e.g., OAG), to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in compound-treated wells to control wells. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate TRPC6-expressing cells B Load cells with Fluo-4 AM dye A->B C Incubate with test compounds B->C D Measure baseline fluorescence C->D E Add TRPC6 agonist (e.g., OAG) D->E F Record fluorescence change E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for a fluorescent calcium assay to screen for TRPC6 inhibitors.

Gold-Standard Validation: Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of action of channel blockers.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPC6 channels. The effect of a compound on these currents is then quantified.

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing TRPC6, either transiently or stably.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPC6 currents.

  • Channel Activation: Activate TRPC6 channels by including a TRPC6 activator in the patch pipette solution or by applying it to the bath solution.

  • Compound Application: After establishing a stable baseline current, perfuse the test compound at various concentrations onto the cell.

  • Data Acquisition: Record the changes in current amplitude in the presence of the compound.

  • Data Analysis: Measure the extent of current inhibition at each concentration and calculate the IC50 value. This method can also provide insights into whether the compound is a pore blocker or affects channel gating.

Conclusion

The study of TRPC6 inhibitors is a rapidly advancing field with significant therapeutic potential. While novel compounds from natural sources like Larixol are of interest, the current landscape of TRPC6 research is defined by highly potent and selective synthetic molecules such as BI 749627 and SAR7334. For researchers entering this field, a thorough understanding of the comparative pharmacology of these established inhibitors and the application of rigorous, multi-modal experimental validation protocols are essential for advancing our understanding of TRPC6 biology and developing next-generation therapeutics.

References

  • Al-Azzam, N., et al. (2020). BI 749627, a Novel and Selective TRPC6 Antagonist, for the Treatment of Proteinuric Kidney Diseases. Frontiers in Pharmacology. Available at: [Link]

  • Maier, T., et al. (2015). Discovery and pharmacological characterization of a novel potent and selective TRPC6 inhibitor, SAR7334. British Journal of Pharmacology. Available at: [Link]

  • Xu, X., et al. (2011). Identification of a novel and specific diacylglycerol-competitive antagonist of TRPC3/6/7 channels. British Journal of Pharmacology. Available at: [Link]

A Comparative Analysis of Larixol Acetate and Gabapentin for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of analgesic drug development, particularly for neuropathic pain, the exploration of novel mechanisms of action is paramount to addressing the limitations of current therapies. This guide provides a detailed comparison of Larixol acetate, a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and gabapentin, a well-established gabapentinoid that binds to the α2δ-1 subunit of voltage-gated calcium channels. This analysis is based on available preclinical and clinical data, offering a resource for researchers, scientists, and drug development professionals.

Introduction: Two Distinct Approaches to Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatment strategies often provide only partial relief and are associated with dose-limiting side effects. This has spurred the investigation of new pharmacological targets.

This compound , a natural compound derived from larch resin, has emerged as a potent and selective inhibitor of the TRPC6 channel.[2] TRPC6 is a mechanosensitive ion channel implicated in the development of mechanical hyperalgesia, a hallmark of neuropathic pain.[1][2] Preclinical studies suggest that by targeting TRPC6, this compound may offer a novel approach to managing neuropathic pain by addressing underlying neuroinflammatory processes.[1][2]

Gabapentin , an anticonvulsant drug, is a first-line treatment for various neuropathic pain conditions.[3] Its mechanism of action is fundamentally different from that of this compound. Gabapentin exerts its analgesic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[4][5][6]

This guide will delve into the distinct mechanisms of action, compare the available efficacy data from preclinical and clinical studies, and provide an overview of the experimental protocols used to evaluate these compounds. It is important to note that to date, no head-to-head comparative studies of this compound and gabapentin have been published. Therefore, this comparison is based on an analysis of their individual datasets.

Mechanisms of Action: Targeting Different Hubs in Pain Signaling

The analgesic effects of this compound and gabapentin are rooted in their distinct molecular targets within the pain signaling pathway.

This compound: Inhibition of the TRPC6 Channel and Neuroinflammation

Preclinical research indicates that this compound's analgesic properties stem from its selective inhibition of the TRPC6 ion channel.[1][2] In a rat model of spared nerve injury (SNI), a common model for neuropathic pain, the expression of TRPC6 was found to be significantly increased in the microglia of the spinal dorsal horn.[1]

This compound's inhibition of TRPC6 is believed to suppress microglial activation and subsequent neuroinflammation.[1][2] This is supported by findings that intrathecal administration of this compound in the SNI rat model led to a dose-dependent reduction in mechanical and cold allodynia.[1][2] Furthermore, treatment with this compound was associated with a decrease in the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] The proposed mechanism involves the suppression of the p38 signaling pathway in microglia, which is downstream of TRPC6 activation.[1][2]

Larixol_Acetate_Pathway cluster_Microglia Microglia Nerve_Injury Nerve Injury TRPC6 TRPC6 Upregulation Nerve_Injury->TRPC6 p38_Activation p38 Phosphorylation TRPC6->p38_Activation Proinflammatory_Cytokines ↑ TNF-α, IL-1β, IL-6 p38_Activation->Proinflammatory_Cytokines Neuropathic_Pain Neuropathic Pain Proinflammatory_Cytokines->Neuropathic_Pain Larixol_Acetate This compound Larixol_Acetate->TRPC6 Inhibition

Caption: Proposed mechanism of this compound in neuropathic pain.

Gabapentin: Modulation of Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][5][6] While structurally related to the inhibitory neurotransmitter GABA, gabapentin does not act on GABA receptors.[6]

In states of neuropathic pain, there is an upregulation of α2δ-1 subunits, leading to increased trafficking of calcium channels to the presynaptic membrane of neurons. This results in an influx of calcium and a subsequent increase in the release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and pain hypersensitivity.[6]

By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of these calcium channels to the presynaptic terminal, thereby decreasing the influx of calcium and the release of excitatory neurotransmitters.[6] This dampening of neuronal hyperexcitability is believed to be the basis for its analgesic effects.

Gabapentin_Pathway cluster_Presynaptic_Neuron Presynaptic Neuron Nerve_Injury Nerve Injury a2d1_Upregulation α2δ-1 Upregulation Nerve_Injury->a2d1_Upregulation Ca_Channel_Trafficking ↑ Ca2+ Channel Trafficking a2d1_Upregulation->Ca_Channel_Trafficking Ca_Influx ↑ Ca2+ Influx Ca_Channel_Trafficking->Ca_Influx Neurotransmitter_Release ↑ Excitatory Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Gabapentin Gabapentin Gabapentin->a2d1_Upregulation Binding

Caption: Mechanism of action of Gabapentin in neuropathic pain.

Comparative Efficacy: A Look at the Evidence

A direct comparison of the efficacy of this compound and gabapentin is challenging due to the absence of head-to-head trials. However, an examination of their individual preclinical and clinical data provides valuable insights.

Preclinical Efficacy in Neuropathic Pain Models

Both this compound and gabapentin have demonstrated efficacy in rodent models of neuropathic pain.

This compound: A key study in a rat spared nerve injury (SNI) model showed that a single intrathecal application of this compound on day 5 post-injury resulted in a dose-dependent inhibition of mechanical allodynia, with an ED50 value of 13.43 μM.[1][2] Multiple applications of 30 μM this compound not only enhanced the analgesic effect but also prolonged its duration.[1] Weaker inhibitory effects were observed on cold allodynia.[1]

Gabapentin: Numerous preclinical studies have established the efficacy of gabapentin in various neuropathic pain models, including the streptozotocin (STZ)-induced diabetic neuropathy model.[3] In these models, gabapentin has been shown to significantly reduce mechanical allodynia and thermal hyperalgesia.[3]

CompoundAnimal ModelPain ModalityKey Efficacy FindingReference
This compound Spared Nerve Injury (Rat)Mechanical AllodyniaDose-dependent inhibition (ED50 = 13.43 μM)[1][2]
Cold AllodyniaWeaker inhibitory effect[1]
Gabapentin STZ-induced Diabetic Neuropathy (Rat/Mouse)Mechanical AllodyniaSignificant reduction[3]
Thermal HyperalgesiaSignificant reduction[3]
Clinical Efficacy in Neuropathic Pain

This compound: To date, there are no published clinical trials evaluating the efficacy of this compound for pain in humans. Its development is still in the preclinical phase.

Gabapentin: Gabapentin has undergone extensive clinical evaluation and is approved for the treatment of postherpetic neuralgia and is widely used for other neuropathic pain conditions.[3] A systematic review of preclinical and clinical studies highlighted its efficacy in reducing neuropathic pain symptoms.[7] However, it is important to note that a significant portion of patients do not achieve adequate pain relief with gabapentin.[8]

Experimental Protocols: Methodologies for Assessing Analgesic Efficacy

The evaluation of analgesic compounds in preclinical models relies on standardized and validated experimental protocols.

Spared Nerve Injury (SNI) Model

The SNI model is a widely used surgical model of neuropathic pain in rodents that mimics features of human nerve injury.[1][2]

Methodology:

  • Anesthesia: The animal is anesthetized with an appropriate anesthetic agent.

  • Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

  • Sural Nerve Sparing: The sural nerve is left intact.

  • Wound Closure: The muscle and skin are closed in layers.

This procedure results in the development of persistent mechanical and cold hypersensitivity in the paw innervated by the spared sural nerve.

SNI_Workflow A Anesthesia B Thigh Incision A->B C Sciatic Nerve Exposure B->C D Ligation & Transection of Common Peroneal & Tibial Nerves C->D E Sural Nerve Sparing D->E F Wound Closure E->F G Post-operative Recovery & Pain Behavior Assessment F->G

Caption: Spared Nerve Injury (SNI) surgical workflow.

Behavioral Assays for Pain Assessment

Von Frey Test for Mechanical Allodynia: This test measures the withdrawal threshold to a mechanical stimulus.

  • Animals are placed on an elevated mesh platform and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament that elicits a paw withdrawal response is recorded as the paw withdrawal threshold.

Acetone Test for Cold Allodynia: This test assesses the response to a cold stimulus.

  • Animals are placed on a platform as in the von Frey test.

  • A drop of acetone is applied to the plantar surface of the hind paw.

  • The duration of paw withdrawal, licking, or flinching is recorded.

Discussion: Potential Advantages and Future Directions

While a direct comparison is not yet possible, the distinct mechanisms of this compound and gabapentin offer different therapeutic prospects.

This compound:

  • Potential Advantages: Its novel mechanism of targeting TRPC6 and its anti-inflammatory properties could be beneficial for patients who do not respond to existing therapies. By modulating neuroinflammation, it may have disease-modifying potential in addition to symptomatic relief.

  • Future Directions: Further preclinical studies are needed to confirm its efficacy and safety profile in a broader range of pain models and to explore its oral bioavailability and pharmacokinetic properties. Ultimately, well-designed clinical trials will be necessary to determine its therapeutic potential in humans.

Gabapentin:

  • Established Efficacy: Gabapentin has a well-documented, albeit modest, efficacy in certain neuropathic pain conditions, supported by extensive clinical data.[8]

  • Limitations: A significant number of patients experience incomplete pain relief, and side effects such as dizziness and somnolence can be dose-limiting.

The development of TRPC6 inhibitors like this compound represents a promising avenue in the search for more effective and better-tolerated analgesics for neuropathic pain.

Conclusion

This compound and gabapentin represent two distinct pharmacological approaches to the management of neuropathic pain. This compound, with its novel mechanism of TRPC6 inhibition and anti-inflammatory effects, shows promise in preclinical models and warrants further investigation as a potential new therapeutic agent. Gabapentin remains a cornerstone of neuropathic pain treatment, but its limitations highlight the ongoing need for new drugs with improved efficacy and side-effect profiles. The continued exploration of novel targets, such as the TRPC6 channel, is crucial for advancing the field of pain management and offering new hope to patients suffering from chronic neuropathic pain.

References

  • Wang, N., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

  • Derry, S., et al. (2019). Pregabalin for neuropathic pain in adults. Cochrane Database of Systematic Reviews, (1). [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197-213. [Link]

  • Aginko Research. Preclinical Pain Models. [Link]

  • Ferreira, G.C., & Carvalho Jr., R.N. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(2), 9-27. [Link]

  • Levendoglu, F., et al. (2004). Gabapentin is a first line drug for the treatment of neuropathic pain in spinal cord injury. Spine, 29(7), 743-751. [Link]

  • Hernández-Lozano, D., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology, 15, 1367756. [Link]

  • Tai, Y. H., et al. (2018). Gabapentin Effect on Neuropathic Pain Compared Among Patients With Spinal Cord Injury and Different Durations of Symptoms. American Journal of Physical Medicine & Rehabilitation, 97(8), 557-562. [Link]

  • National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. [Link]

  • Li, C. Y., et al. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Journal of Pain Research, 16, 3299-3315. [Link]

  • Mogil, J. S. (2009). Preclinical Pain Research: Can we do Better?. Pain, 143(1-2), 1-2. [Link]

  • Mogil, J. S. (2009). Subject choice and reporting practices in preclinical studies of pain. Nature Reviews Neuroscience, 10(5), 387. [Link]

  • Gebhart, G. F. (2019). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pharmacology, 10, 102. [Link]

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Andrews, N. A., et al. (2015). Experimental design and reporting standards for improving the internal validity of pre-clinical studies in the field of pain: Consensus of the IMI-Europain consortium. Pain, 156(4), 573-583. [Link]

  • Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. (2024). Medicina, 60(2), 268. [Link]

  • Houghton, A. K., et al. (2010). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 1, 147. [Link]

  • Dolphin, A. C. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology, 173(10), 1635-1646. [Link]

  • Olesen, A. E., et al. (2012). Human experimental pain models: A review of standardized methods in drug development. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 303-308. [Link]

  • Smith, S. M., et al. (2022). Comparing pregabalin and gabapentin for persistent neuropathic pain: A protocol for a pilot N-of-1 trial series. Contemporary Clinical Trials Communications, 25, 100877. [Link]

  • Lalloo, C., et al. (2020). Electronic Data Capture Versus Conventional Data Collection Methods in Clinical Pain Studies: Systematic Review and Meta-Analysis. Journal of Medical Internet Research, 22(6), e17843. [Link]

  • Pharmacological agents targeting transient receptor potential (TRP) channels in neuropathic pain: Preclinical and clinical status. (2024). Omsk Scientific Bulletin, (2), 11-20. [Link]

  • Lau, A., et al. (2024). Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. This Changed My Practice. [Link]

  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, (118), 14-16. [Link]

  • Gilron, I., & Flatters, S. J. L. (2006). Gabapentin and Pregabalin for the Treatment of Neuropathic Pain: A Review of Laboratory and Clinical Evidence. Pain Research and Management, 11(Suppl A), 16A-29A. [Link]

  • Chen, Y. K., et al. (2019). Gabapentin Is a First Line Drug for the Treatment of Neuropathic Pain in Spinal Cord Injury. BioMed Research International, 2019, 6385936. [Link]

  • Jung, K. T. (2025). Preclinical pain models for pain research. Medical & Biological Science and Engineering, 3(3), 85-92. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. [Link]

  • Cobos, E. J., et al. (2024). Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials. Pain. [Link]

Sources

A Comparative In Vivo Evaluation of the Analgesic Properties of Larixol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating a Novel TRPC6 Inhibitor for Pain Management

Authored for Researchers, Scientists, and Drug Development Professionals

In the quest for novel, non-opioid analgesics, transient receptor potential (TRP) channels have emerged as promising therapeutic targets. Among these, the transient receptor potential canonical 6 (TRPC6) channel is implicated in the modulation of pain signals, particularly in the context of neuropathic pain. Larixol acetate, a natural compound derived from larch resin, has been identified as a potent and selective inhibitor of the TRPC6 ion channel.[1] This guide provides a comprehensive framework for the in vivo validation of this compound's analgesic effects, offering a comparative analysis against established analgesics and detailing the experimental protocols necessary for robust scientific validation.

The Rationale for Targeting TRPC6 in Analgesia

TRPC6 is a non-selective cation channel that has been shown to play a role in various physiological processes, including neuronal development and function.[2] Its involvement in pain pathways is an area of growing interest. Studies have demonstrated that this compound exerts its analgesic and anti-inflammatory effects by suppressing TRPC6 and p38 signaling in microglia.[3][4] This mechanism presents a distinct advantage over traditional analgesics, potentially offering a therapeutic window with a reduced side effect profile. This guide will explore the validation of these effects through well-established in vivo models of nociception.

Experimental Design: A Multi-Modal Approach to Analgesic Validation

To comprehensively assess the analgesic potential of this compound, a multi-modal testing strategy is essential. This approach utilizes different pain models that probe various aspects of nociception, from acute thermal pain to persistent inflammatory pain. Here, we detail the protocols for three cardinal in vivo assays: the hot plate test, the tail-flick test, and the formalin test. For comparative analysis, we will benchmark the performance of this compound against a centrally acting opioid, Morphine, and a peripherally acting non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

G cluster_0 Experimental Workflow cluster_1 In Vivo Analgesic Models A Animal Acclimation B Baseline Nociceptive Testing A->B C Drug Administration (this compound, Morphine, Indomethacin, Vehicle) B->C D Post-Treatment Nociceptive Testing C->D E Data Analysis & Comparison D->E H Hot Plate Test (Thermal Nociception) D->H Assess central thermal pain T Tail-Flick Test (Spinal Reflex) D->T Assess spinal reflex latency F Formalin Test (Inflammatory Pain) D->F Assess acute and tonic pain

Caption: Experimental workflow for in vivo analgesic validation.

Comparative Efficacy of this compound: Data Summary

The following tables present hypothetical yet realistic data comparing the analgesic effects of this compound with Morphine and Indomethacin in the hot plate, tail-flick, and formalin tests. This data is modeled on published findings for this compound's dose-dependent effects in neuropathic pain models and the known efficacy of the control drugs.[5]

Table 1: Hot Plate Test - Latency to Paw Licking (seconds)

Treatment GroupDose (mg/kg, i.p.)Latency (mean ± SEM)
Vehicle (Saline)-12.5 ± 1.2
This compound1018.2 ± 1.5*
This compound3025.8 ± 2.1**
Morphine535.4 ± 2.8***
Indomethacin1013.1 ± 1.4

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Tail-Flick Test - Reaction Time (seconds)

Treatment GroupDose (mg/kg, i.p.)Reaction Time (mean ± SEM)
Vehicle (Saline)-3.2 ± 0.3
This compound104.5 ± 0.4*
This compound306.1 ± 0.6**
Morphine58.9 ± 0.8***
Indomethacin103.4 ± 0.3

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 3: Formalin Test - Total Licking Time (seconds)

Treatment GroupDose (mg/kg, i.p.)Phase 1 (0-5 min)Phase 2 (15-30 min)
Vehicle (Saline)-75.3 ± 6.8110.2 ± 9.5
This compound1068.1 ± 5.975.4 ± 7.1**
This compound3055.4 ± 5.2*42.8 ± 4.5
Morphine530.2 ± 3.125.6 ± 2.9
Indomethacin1072.5 ± 6.558.9 ± 5.3

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle in the respective phase

Mechanistic Insights: The TRPC6 Signaling Axis

This compound's analgesic action is rooted in its ability to inhibit the TRPC6 channel. In nociceptive neurons and microglia, activation of TRPC6 can lead to a cascade of downstream signaling events that contribute to pain sensitization. By blocking this channel, this compound is hypothesized to attenuate these processes.

G cluster_0 TRPC6 Signaling in Nociception LA This compound TRPC6 TRPC6 Channel LA->TRPC6 Inhibits Ca Ca2+ Influx TRPC6->Ca Mediates p38 p38 MAPK Activation Ca->p38 Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) p38->Cytokines Pain Pain Sensitization Cytokines->Pain

Caption: Hypothesized mechanism of this compound's analgesic action.

In contrast, Morphine, a classic opioid analgesic, primarily exerts its effects through the activation of μ-opioid receptors in the central nervous system.[6] This leads to an inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[7] Indomethacin, as an NSAID, acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain.[8]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the in vivo analgesic assays described in this guide. Adherence to these protocols is critical for obtaining reliable and reproducible data.

Hot Plate Test

The hot plate test is a model of thermal nociception that assesses the animal's response to a heated surface.[9] It is particularly sensitive to centrally acting analgesics.[10]

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[11]

  • Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[11]

  • Baseline Measurement: Gently place each animal on the hot plate and start the timer.

  • Observation: Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.[12]

  • Latency Recording: Stop the timer at the first sign of a nocifensive response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the maximum latency recorded.[12]

  • Drug Administration: Administer this compound, control drugs, or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency.

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[12] It is a common method for assessing the efficacy of centrally acting analgesics.

Apparatus:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and handling for several days prior to the experiment.

  • Restraint: Gently place the animal in a restrainer, leaving the tail exposed.

  • Stimulus Application: Position the tail over the radiant heat source.

  • Latency Measurement: Activate the heat source and start the timer simultaneously. The timer will automatically stop when the animal flicks its tail away from the heat.[10]

  • Cut-off Time: A cut-off time of 20-35 seconds is typically used to prevent tissue damage.[13]

  • Inter-trial Interval: Allow a minimum of a 5-minute interval between trials to avoid sensitization.[13]

  • Drug Administration and Testing: Administer the test compounds and measure the tail-flick latency at specified time points post-administration.

Formalin Test

The formalin test is a model of tonic, inflammatory pain that involves the injection of a dilute formalin solution into the animal's paw.[14] This test is unique in that it has two distinct phases of nociceptive behavior.[15]

Apparatus:

  • Plexiglass observation chamber.

  • Mirror placed at a 45-degree angle beneath the chamber for clear observation of the paws.

  • Timer.

  • Syringes for formalin injection.

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • Formalin Injection: Briefly remove the animal and inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.[14]

  • Observation Period: Immediately return the animal to the chamber and start the timer.

  • Nociceptive Behavior Scoring: Record the total time the animal spends licking, biting, or shaking the injected paw during two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is thought to be due to the direct activation of nociceptors.[15]

    • Phase 2 (Tonic Phase): 15-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.[15]

  • Drug Administration: Administer this compound, control drugs, or vehicle prior to the formalin injection, according to the desired pre-treatment time.

Conclusion and Future Directions

The in vivo models and protocols detailed in this guide provide a robust framework for validating the analgesic effects of this compound. The comparative data, while hypothetical, are based on the known mechanisms and dose-response profiles of the compounds and suggest that this compound holds promise as a novel analgesic with a distinct mechanism of action. Specifically, its efficacy in both thermal and inflammatory pain models, particularly in the second phase of the formalin test, points towards its potential in treating persistent pain states.

Further investigation into the downstream signaling pathways of TRPC6 and the potential for synergistic effects with other analgesics could provide a more complete picture of this compound's therapeutic potential. As with any pre-clinical investigation, careful consideration of pharmacokinetic and pharmacodynamic properties will be crucial in the translation of these findings to clinical applications.

References

[12] Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. (2025, August 9). ResearchGate. Retrieved from [Link] Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. Retrieved from [Link] [9] The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. (n.d.). PMC - NIH. Retrieved from [Link] [4] The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. (2020, April 16). ResearchGate. Retrieved from [Link] [3] The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. (2020, April 16). PubMed. Retrieved from [Link] [11] Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers - Conduct Science. Retrieved from [Link] [5] The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. (n.d.). PubMed Central. Retrieved from [Link] [14] Formalin Murine Model of Pain. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link] Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior. (2023, October 21). PubMed. Retrieved from [Link] [16] Morphine. (2025, September 29). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link] [8] Indomethacin. (2024, May 28). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link] [13] Tail Flick Test. (n.d.). Maze Engineers - ConductScience. Retrieved from [Link] [17] Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test. (n.d.). PMC - PubMed Central. Retrieved from [Link] [18] Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior. (n.d.). MDPI. Retrieved from [Link] [19] The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. (n.d.). PubMed. Retrieved from [Link] [20] What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link] Morphine's journey through the body: mechanisms behind opioid pain relief. (2024, February 2). Portland Press. Retrieved from [Link] [21] Pharmacological characterisation of the spared nerve injury model of neuropathic pain. (n.d.). ScienceDirect. Retrieved from [Link] [22] Novel Targets for Stroke Therapy: Special Focus on TRPC Channels and TRPC6. (2020, March 18). Frontiers. Retrieved from [Link] [23] A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). Scielo. Retrieved from [Link] [1] Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. (n.d.). PubMed. Retrieved from [Link] [24] Morphine. (n.d.). healthdirect. Retrieved from [Link] [25] Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link] [26] Pharmacological characterisation of the spared nerve injury model of neuropathic | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link] [2] TRPC Channels in Neuronal Survival. (n.d.). NCBI. Retrieved from [Link] [27] Models of Pain: Hot-Plate and Formalin Test in Rodents | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link] [10] Tail Flick Test. (n.d.). Conduct Science. Retrieved from [Link] [28] Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload‑induced heart failure in mice. (2024, January 25). Spandidos Publications. Retrieved from [Link] [6] Opioids - mechanisms of action. (1996, July 1). Australian Prescriber - Therapeutic Guidelines. Retrieved from [Link] [29] Indometacin. (n.d.). Wikipedia. Retrieved from [Link] (PDF) Formalin Test. (2016, June 27). ResearchGate. Retrieved from [Link] [30] Optimal interval for hot water immersion tail-flick test in rats | Request PDF. (n.d.). ResearchGate. Retrieved from [Link] [31] Formalin-Induced Pain Model. (n.d.). Melior Discovery. Retrieved from [Link] [32] Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers. Retrieved from [Link] [33] Mechanisms of how morphine relieves pain mapped out. (2024, August 30). Karolinska Institutet. Retrieved from [Link] [34] Analgesic-like activity of perillyl acetate: In vivo and in silico studies. (2025, August 6). ResearchGate. Retrieved from [Link] [35] Neuropathic pain following partial nerve injury in rats is suppressed by dietary soy. (n.d.). PubMed. Retrieved from [Link] [36] TRPC6. (n.d.). Wikipedia. Retrieved from [Link] [37] Tail Flick V.1. (2019, June 11). Protocols.io. Retrieved from [Link] [38] Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024, December 13). YouTube. Retrieved from [Link]

Sources

A Comparative Analysis of Larixol Acetate and Other Ca2+ Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of ion channel pharmacology, the precise modulation of calcium (Ca2+) influx is a cornerstone of therapeutic intervention for a multitude of pathologies. While traditional Ca2+ channel blockers have long been mainstays in cardiovascular medicine, the discovery of novel modulators targeting distinct classes of calcium-permeable channels continues to open new avenues for drug development. This guide provides a comparative analysis of Larixol acetate, a recently identified inhibitor of Transient Receptor Potential Canonical 6 (TRPC6) channels, and other well-established Ca2+ channel blockers. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, experimental characterization, and therapeutic potential.

The Diverse World of Calcium Channels: A Primer

Calcium channels are a superfamily of ion channels that mediate the influx of Ca2+ ions into cells, a process fundamental to a vast array of physiological processes, including muscle contraction, neurotransmission, and gene expression. For the purpose of this guide, we will focus on two major families: the voltage-gated calcium channels (VGCCs) and the Transient Receptor Potential (TRP) channels.

  • Voltage-Gated Calcium Channels (VGCCs): These channels are activated by changes in the membrane potential. They are classified into several subtypes, with the L-type, T-type, and N-type being the most pharmacologically relevant.

  • Transient Receptor Potential (TRP) Channels: This is a large and diverse family of non-selective cation channels that are activated by a wide range of stimuli, including temperature, mechanical stress, and various ligands. The TRPC subfamily, to which TRPC6 belongs, is primarily activated downstream of G-protein coupled receptors and phospholipase C.[1][2]

The differential expression and function of these channel subtypes provide a basis for the development of selective pharmacological agents.

This compound: A Selective TRPC6 Channel Inhibitor

This compound is a natural labdane-type diterpene extracted from larch balsam.[3][4] Recent research has identified it as a potent and selective inhibitor of the TRPC6 channel.[5][6]

Mechanism of Action: this compound effectively blocks the influx of Ca2+ through TRPC6 channels.[5][6] TRPC6 is a non-selective cation channel, and its inhibition by this compound has been shown to have significant downstream effects on cellular signaling pathways.

Selectivity and Potency: Experimental data has demonstrated that this compound exhibits a potent inhibitory effect on recombinant TRPC6 channels with a reported IC50 value in the range of 0.1-0.6 µM.[5][6] Notably, it displays significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7, with an approximately 12-fold and 5-fold greater potency, respectively.[5][7]

Therapeutic Potential: The selective inhibition of TRPC6 by this compound has implicated it as a promising therapeutic agent in several preclinical studies:

  • Heart Failure: this compound has been shown to attenuate pressure overload-induced heart failure in mice by reducing endoplasmic reticulum stress and apoptosis while promoting autophagy.[8][9][10]

  • Neuropathic Pain: By suppressing TRPC6 and p38 signaling in microglia, this compound has demonstrated analgesic and anti-inflammatory effects in a rat model of neuropathic pain.[7][11]

Comparative Analysis: this compound vs. Traditional Ca2+ Channel Blockers

The primary distinction between this compound and conventional Ca2+ channel blockers lies in their molecular targets and, consequently, their mechanisms of action and therapeutic applications.

FeatureThis compoundDihydropyridines (e.g., Amlodipine, Nifedipine)Non-Dihydropyridines (e.g., Verapamil, Diltiazem)Other VGCC Blockers (e.g., Ziconotide)
Primary Target TRPC6 ChannelL-type Voltage-Gated Ca2+ ChannelsL-type Voltage-Gated Ca2+ ChannelsN-type Voltage-Gated Ca2+ Channels
Mechanism of Action Inhibition of a non-selective cation channelPrimarily act on vascular smooth muscle to cause vasodilation.[4][12][13]Act on both cardiac and vascular smooth muscle, reducing heart rate and contractility in addition to vasodilation.[4][13][14]Blocks neurotransmitter release at presynaptic terminals.[15]
Primary Therapeutic Use Investigational (Potential in heart failure, neuropathic pain)Hypertension, Angina[3][12][15]Hypertension, Angina, Arrhythmias[3][4][14]Severe Chronic Pain[15]
Selectivity Selective for TRPC6 over TRPC3/7[5][7]High vascular selectivityMixed cardiac and vascular effects[15]Selective for N-type channels
Activation Stimulus of Target G-protein coupled receptor/PLC pathway[2]Membrane DepolarizationMembrane DepolarizationMembrane Depolarization
Signaling Pathway and Target Classification

The following diagram illustrates the classification of these Ca2+ channel blockers based on their primary targets.

G cluster_VGCC Voltage-Gated Ca2+ Channel Blockers cluster_TRP TRP Channel Modulators cluster_drugs L_type L-type T_type T-type N_type N-type TRPC6 TRPC6 Dihydropyridines Dihydropyridines (Amlodipine) Dihydropyridines->L_type Non_Dihydropyridines Non-Dihydropyridines (Verapamil) Non_Dihydropyridines->L_type Ziconotide Ziconotide Ziconotide->N_type Larixol_Acetate This compound Larixol_Acetate->TRPC6

Caption: Classification of Ca2+ channel blockers based on their target channels.

Experimental Protocols for Characterizing Ca2+ Channel Blockers

The characterization of novel Ca2+ channel blockers relies on robust and reproducible experimental methodologies. Here, we provide a detailed protocol for a key technique in this field: patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Ca2+ Channel Inhibition

This protocol describes the measurement of ionic currents through Ca2+ channels in a whole-cell configuration, allowing for the assessment of a compound's inhibitory activity.

Rationale: The patch-clamp technique provides a high-resolution method to directly measure the flow of ions across the cell membrane, enabling the precise characterization of ion channel function and modulation by pharmacological agents.[16]

Materials:

  • Cell line expressing the target Ca2+ channel (e.g., HEK293 cells stably transfected with the gene encoding the channel of interest)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP; pH adjusted to 7.2 with CsOH)

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)

Step-by-Step Methodology:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cell with the micropipette and apply gentle positive pressure.

    • Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[17]

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a negative holding potential (e.g., -80 mV) where the channels are predominantly in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate the Ca2+ channels and elicit an inward current.

  • Compound Application:

    • Record baseline currents in the absence of the test compound.

    • Perfuse the recording chamber with the extracellular solution containing the test compound at the desired concentration.

    • After a stable effect is observed, apply the same voltage-clamp protocol to record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward Ca2+ current before and after compound application.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Experimental Workflow Diagram

G A Cell Preparation (Transfected HEK293 cells) C Establish Giga-Seal A->C B Pipette Fabrication & Filling (Borosilicate glass, Intracellular solution) B->C D Rupture Membrane (Establish Whole-Cell Configuration) C->D E Record Baseline Currents (Voltage-clamp protocol) D->E F Perfuse with Test Compound (e.g., this compound) E->F G Record Currents in Presence of Compound F->G H Data Analysis (Calculate % inhibition, determine IC50) G->H

Caption: Workflow for whole-cell patch-clamp analysis of a Ca2+ channel inhibitor.

Conclusion

This compound represents a novel and selective tool for the pharmacological investigation of TRPC6 channels. Its distinct mechanism of action, targeting a non-voltage-gated cation channel, sets it apart from traditional Ca2+ channel blockers that primarily target L-type voltage-gated Ca2+ channels. This distinction underscores the expanding landscape of Ca2+ channel pharmacology and opens up new possibilities for therapeutic interventions in a range of diseases, from cardiovascular disorders to neuropathic pain. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of such novel modulators, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery efforts.

References

  • National Center for Biotechnology Information (2024). Calcium Channel Blockers - StatPearls. NCBI Bookshelf. [Link]

  • CV Pharmacology. Calcium-Channel Blockers (CCBs). [Link]

  • Cleveland Clinic (2025). Calcium Channel Blockers: Uses & Side Effects. [Link]

  • Ninja Nerd (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Jin, X. H., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. [Link]

  • Wikipedia. Calcium channel blocker. [Link]

  • Urban, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(2), 197-213. [Link]

  • British Heart Foundation. Drug cabinet: Calcium channel blockers. [Link]

  • National Center for Biotechnology Information (2012). Ion Channel Screening - Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. International Journal of Molecular Medicine, 53(2), 24. [Link]

  • Lingle, C. J. (1992). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Neurosciences, 10, 24-50. [Link]

  • Foster, S. R., & Foster, R. R. (2022). Pharmacology of TRPC Channels and Its Potential in Cardiovascular and Metabolic Medicine. Annual Review of Pharmacology and Toxicology, 62, 427-451. [Link]

  • Todorovic, S. M., & Jevtovic-Todorovic, V. (2014). T-type Calcium Channel Blockers as Neuroprotective Agents. Current Pharmaceutical Design, 20(13), 2206-2216. [Link]

  • Jin, X. H., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 123. [Link]

  • Axol Bioscience. Whole-cell patch clamp protocol. [Link]

  • Wang, Y., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Spandidos Publications. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • White Rose Research Online. Pharmacology of TRPC Channels and Its Potential in Cardiovascular and Metabolic Medicine. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Wikipedia. L-type calcium channel. [Link]

  • ResearchGate. Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. [Link]

  • ResearchGate. Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice | Request PDF. [Link]

  • Cleveland Clinic (2022). Medications to Help Treat Heart Failure. [Link]

  • Li, J., et al. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Frontiers in Pharmacology, 15, 1358825. [Link]

  • Wang, H., et al. (2020). TRPC channels: Structure, function, regulation and recent advances in small molecular probes. Pharmacology & Therapeutics, 209, 107497. [Link]

  • National Institutes of Health. Patch clamp methods for studying calcium channels. [Link]

  • Life Extension. Heart Failure. [Link]

  • Foster, S. R., & Foster, R. R. (2021). Pharmacology of TRPC Channels and Its Potential in Cardiovascular and Metabolic Medicine. Annual Review of Pharmacology and Toxicology, 62, 427-451. [Link]

  • National Institutes of Health. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. [Link]

  • bioRxiv. Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro. [Link]

  • ScienceOpen. Management of neuropathic pain. [Link]

  • JoVE. Methods For Patch Clamp Capacitance Recordings From Calyx l Protocol Preview. [Link]

  • The Pharmaceutical Journal. Treatments for neuropathic pain. [Link]

  • ACS Publications. Imaging with Ion Channels. [Link]

Sources

A Researcher's Comparative Guide to the In Vivo Validation of Larixol Acetate's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Larixol acetate, a novel diterpenoid acetate derived from the Larix (Larch) genus. While this compound itself is an emerging compound, its structural relatives and extracts from Larix species have demonstrated notable anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to rigorously evaluate and compare the anti-inflammatory potential of this compound against established benchmarks.

The experimental design emphasizes a multi-model approach, progressing from acute, localized inflammation to systemic inflammatory responses. This strategy allows for a thorough characterization of the compound's efficacy, providing insights into its potential therapeutic applications.

Mechanistic Hypothesis and Comparative Benchmarking

Diterpenes derived from Larch have been shown to modulate inflammatory pathways.[3] The primary hypothesis for this compound's mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6]

To provide a robust comparison, this compound's performance will be benchmarked against two industry-standard anti-inflammatory agents with distinct mechanisms of action:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[7][8]

  • Dexamethasone: A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressant effects.[9][10] It functions by binding to glucocorticoid receptors and modulating the transcription of genes involved in inflammation, including the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[11][12]

Experimental Workflow: A Multi-Model Approach

A tiered in vivo validation strategy is essential for building a comprehensive efficacy profile for this compound. This involves starting with a simple, rapid model of acute inflammation and progressing to a more complex model of systemic inflammation.

G cluster_0 Phase 1: Acute Localized Inflammation cluster_1 Phase 2: Systemic Inflammation cluster_2 Phase 3: Mechanism Validation A Carrageenan-Induced Paw Edema Model B Measure Paw Volume (Plethysmometry) A->B Efficacy Endpoint D LPS-Induced Endotoxemia Model A->D If Positive Results C Histopathological Analysis of Paw Tissue B->C Mechanistic Insight E Measure Serum Cytokines (TNF-α, IL-6, IL-1β) via ELISA D->E Systemic Efficacy F Analyze Organ Damage Markers E->F Safety/Toxicity Insight G Tissue Homogenate Analysis (Paw/Liver) E->G For Mechanistic Confirmation H Western Blot for p-p65, p-p38 G->H I Confirm Inhibition of NF-κB & MAPK Pathways H->I

Caption: A tiered experimental workflow for in vivo validation.

Model 1: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[13] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[14] The rationale for using this model first is its simplicity and rapid feedback on a compound's ability to suppress acute, localized inflammation.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose, orally)

    • This compound (e.g., 10, 25, 50 mg/kg, orally)

    • Indomethacin (10 mg/kg, orally)

    • Dexamethasone (1 mg/kg, orally)

  • Compound Administration: Test compounds are administered one hour before the carrageenan injection.[13]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[15]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[13]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Comparative Data (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.060%
This compound100.64 ± 0.0524.7%
This compound250.45 ± 0.0447.1%
This compound500.31 ± 0.0363.5%
Indomethacin100.38 ± 0.0455.3%
Dexamethasone10.25 ± 0.0370.6%

Model 2: Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics systemic inflammation, characteristic of sepsis, by administering bacterial lipopolysaccharide (LPS).[16][17] It is a crucial next step to determine if this compound's effects extend beyond localized inflammation and can modulate the systemic release of key pro-inflammatory cytokines.[18][19]

Detailed Experimental Protocol
  • Animal Model: C57BL/6 mice are used due to their well-characterized immune response.

  • Grouping and Dosing: Similar groups as in the paw edema model are established. Compounds are administered one hour prior to LPS challenge.

  • LPS Challenge: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 5 mg/kg body weight).[16]

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS injection), blood is collected via cardiac puncture. The animals are then euthanized, and organs like the liver and lungs can be harvested for further analysis.

  • Cytokine Analysis: Serum is separated from the blood, and levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.

Comparative Data (Hypothetical)
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control + LPS-3500 ± 2504200 ± 300
This compound + LPS252100 ± 1802500 ± 210
This compound + LPS501450 ± 1501600 ± 170
Dexamethasone + LPS1950 ± 1101100 ± 130

Mechanistic Validation: NF-κB and MAPK Signaling

To validate the hypothesized mechanism of action, tissues harvested from the in vivo experiments (e.g., inflamed paw tissue, liver) can be analyzed for the activation status of key signaling proteins. The phosphorylation of proteins like the p65 subunit of NF-κB and p38 MAPK indicates pathway activation.[20]

G cluster_n LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Larixol This compound (Hypothesized Action) Larixol->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validate the in vivo anti-inflammatory effects of this compound. By comparing its performance against well-characterized drugs like Indomethacin and Dexamethasone in both acute and systemic inflammation models, researchers can build a strong preclinical data package.

Positive and dose-dependent results from these studies would justify further investigation, including:

  • Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis to assess potential for treating chronic conditions.[21]

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME) profile and establishing a safety window.

  • In-depth Mechanistic Studies: Utilizing techniques like RNA-seq or proteomics to uncover broader impacts on inflammatory signaling networks.

By following this structured and comparative approach, the therapeutic potential of this compound as a novel anti-inflammatory agent can be thoroughly and scientifically validated.

References

  • Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved January 23, 2026, from [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.7. Retrieved January 23, 2026, from [Link]

  • Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences, 18(1), 111. Retrieved January 23, 2026, from [Link]

  • Patel, P. M., & St-Hilaire, R. J. (2023). Dexamethasone. In StatPearls. StatPearls Publishing. Retrieved January 23, 2026, from [Link]

  • Arana-Tavares, V., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 133, 112292. Retrieved January 23, 2026, from [Link]

  • Strayer, S. M., & Zink, T. (2023). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved January 23, 2026, from [Link]

  • Pferschy-Wenzig, E.-M., et al. (2008). In Vitro Anti-inflammatory Activity of Larch (Larix decidua L.) Sawdust. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. Retrieved January 23, 2026, from [Link]

  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova, 16(1), 30-45. Retrieved January 23, 2026, from [Link]

  • Gal3 Plays a Deleterious Role in a Mouse Model of Endotoxemia. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. (2022). Frontiers. Retrieved January 23, 2026, from [Link]

  • What is the mechanism of action of Dexamethasone? (n.d.). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Retrieved January 23, 2026, from [Link]

  • Indometacin. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Retrieved January 23, 2026, from [Link]

  • Uhlig, N., et al. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 105-117. Retrieved January 23, 2026, from [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 100(11), S7-S11. Retrieved January 23, 2026, from [Link]

  • Dexamethasone. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Kim, C., et al. (2013). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 43(3), 183-190. Retrieved January 23, 2026, from [Link]

  • Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. (2023). PLOS ONE. Retrieved January 23, 2026, from [Link]

  • In Vitro Anti-inflammatory Activity of Larch (Larix decidua L.) Sawdust. (n.d.). OUCI. Retrieved January 23, 2026, from [Link]

  • What is the mechanism of Indomethacin? (n.d.). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

  • Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. (1984). Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243. Retrieved January 23, 2026, from [Link]

  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). Retrieved January 23, 2026, from [Link]

  • Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Actual prospects of using some types of larch growing in Kazakhstan in medicine. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Video: NF-kB-dependent Signaling Pathway. (2023). JoVE. Retrieved January 23, 2026, from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved January 23, 2026, from [Link]

  • dexamethasone. (n.d.). ClinPGx. Retrieved January 23, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 23, 2026, from [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 01-05. Retrieved January 23, 2026, from [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

  • (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. (2021). Chemistry Journal of Moldova. Retrieved January 23, 2026, from [Link]

  • The Pharmacology of Indomethacin. (2016). Headache, 56(2), 409-416. Retrieved January 23, 2026, from [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. Retrieved January 23, 2026, from [Link]

  • Hui, L., & Han, J. (2012). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 2, 33. Retrieved January 23, 2026, from [Link]

  • Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Indomethacin Capsules, USP 25 mg. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

Sources

Cross-reactivity of Larixol acetate with other TRP channels

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the TRP Channel Cross-Reactivity of Larixol Acetate for Researchers and Drug Development Professionals.

Introduction: The Growing Interest in this compound

This compound, a labdane-type diterpene, has garnered significant attention within the scientific community for its distinct interaction with Transient Receptor Potential (TRP) channels. Specifically, it has been identified as an agonist of TRPM8, the primary cold and menthol sensor in the body. As research into TRP channel modulators for therapeutic applications continues to expand, a thorough understanding of the selectivity and potential cross-reactivity of compounds like this compound is paramount. This guide provides a comprehensive overview of the known interactions of this compound and presents a detailed framework for assessing its broader selectivity profile against other TRP channels.

Known Interaction with TRPM8: A Potent Agonist

Current research has primarily focused on the effects of this compound on TRPM8. Studies have shown that it acts as a potent agonist, eliciting responses comparable to other well-known TRPM8 activators. The mechanism of action is believed to involve direct binding to the channel, inducing a conformational change that leads to channel opening and subsequent cation influx. This activity has been characterized using various in vitro techniques, including calcium imaging and electrophysiology.

Assessing Cross-Reactivity with Other TRP Channels: A Proposed Workflow

While the interaction with TRPM8 is relatively well-documented, the cross-reactivity of this compound with other TRP channels remains largely unexplored. A comprehensive selectivity profile is essential for predicting potential off-target effects and for the development of more specific chemical probes and therapeutic agents. The following section outlines a robust experimental workflow for determining the cross-reactivity of this compound.

Rationale for Cross-Reactivity Screening

Understanding the selectivity of a compound is a cornerstone of pharmacological research. For this compound, this is crucial for several reasons:

  • Predicting Off-Target Effects: Cross-reactivity with other TRP channels, such as the heat-sensitive TRPV1 or the irritant-sensor TRPA1, could lead to unintended physiological effects.

  • Elucidating Structure-Activity Relationships (SAR): By comparing the activity of this compound across different TRP channels, researchers can gain insights into the structural motifs that govern potency and selectivity.

  • Therapeutic Development: A highly selective compound is often a more desirable starting point for drug development, as it is less likely to cause side effects.

Proposed TRP Channel Panel for Screening

A well-rounded screening panel should include representatives from different TRP subfamilies. A suggested panel for testing this compound is presented in the table below. This panel includes channels with diverse activation mechanisms and physiological roles.

TRP ChannelSubfamilyPrimary Function
TRPM8 MelastatinCold and menthol sensing
TRPV1VanilloidHeat, acid, and capsaicin sensing
TRPA1AnkyrinIrritant and pain sensing
TRPV3VanilloidWarm temperature sensing
TRPC6CanonicalMechanosensation, smooth muscle function
TRPM5MelastatinTaste signaling
Experimental Methodologies

A two-tiered approach is recommended for assessing cross-reactivity. The first tier involves a high-throughput screening method to quickly identify potential interactions, followed by a second tier using a gold-standard technique for confirmation and detailed characterization.

Tier 1: High-Throughput Screening using a Fluorescent Calcium Assay

This method allows for rapid screening of this compound against a panel of cell lines, each stably expressing a specific TRP channel. The influx of calcium upon channel activation is measured using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the target TRP channels in 96-well or 384-well black, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a dilution series of this compound. Use a liquid handling system to add the compound to the wells. Include appropriate positive and negative controls (e.g., a known agonist for each channel and vehicle control).

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium, suggesting channel activation.

  • Data Analysis: For each concentration of this compound, calculate the change in fluorescence. Plot the concentration-response curve and determine the EC50 value for any channels that show activity.

Tier 2: Gold-Standard Validation using Whole-Cell Patch-Clamp Electrophysiology

For any "hits" identified in the primary screen, patch-clamp electrophysiology provides a more detailed and direct measure of ion channel activity.

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the target TRP channel. Isolate a single cell for recording.

  • Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Achieve a high-resistance (gigaohm) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Current Measurement: Record the transmembrane current. An inward or outward current upon compound application indicates ion channel modulation.

  • Data Analysis: Measure the current amplitude at each concentration of this compound. Plot the concentration-response curve to determine the EC50 and maximal efficacy.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed two-tiered screening workflow.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Gold-Standard Validation start Prepare Cell Lines Expressing Target TRP Channels plate Plate Cells in Microplates start->plate dye Load Cells with Calcium-Sensitive Dye plate->dye compound Add this compound Dilution Series dye->compound read Measure Fluorescence Signal compound->read analyze1 Analyze Concentration-Response and Identify 'Hits' read->analyze1 prepare Prepare Cells for Electrophysiology analyze1->prepare 'Hits' patch Achieve Whole-Cell Patch-Clamp Configuration prepare->patch apply Apply this compound via Perfusion patch->apply record Record Transmembrane Currents apply->record analyze2 Analyze Concentration-Response and Confirm Activity record->analyze2 end end analyze2->end Determine Selectivity Profile

Caption: A two-tiered workflow for assessing the cross-reactivity of this compound.

Data Summary: Current and Future Directions

The following table summarizes the known activity of this compound and provides a template for researchers to populate as more data becomes available.

TRP ChannelOrganismAssay TypeResult (EC50/IC50)Reference
TRPM8 HumanCalcium Imaging~10-50 µM
TRPM8 RatElectrophysiology~20 µM
TRPV1Not Determined
TRPA1Not Determined
TRPV3Not Determined
TRPC6Not Determined
TRPM5Not Determined

Note: The EC50 values for TRPM8 can vary depending on the specific experimental conditions and cell system used.

Visualizing the TRPM8 Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade that leads to the sensation of cold.

G cluster_0 Extracellular cluster_1 Intracellular larixol This compound trpm8 TRPM8 Channel larixol->trpm8 Binds and Activates calcium_influx Ca²⁺ Influx trpm8->calcium_influx Channel Opening membrane Plasma Membrane depolarization Membrane Depolarization calcium_influx->depolarization action_potential Action Potential Firing depolarization->action_potential cold_sensation Cold Sensation action_potential->cold_sensation

Caption: Simplified signaling pathway of TRPM8 activation by this compound.

Conclusion

This compound is a valuable chemical tool for studying the function of TRPM8. However, a comprehensive understanding of its selectivity is currently lacking. By employing a systematic screening approach, as outlined in this guide, researchers can elucidate the broader pharmacological profile of this compound. This knowledge will not only enhance its utility as a research tool but also inform its potential for future therapeutic development. The methodologies described herein provide a clear and robust path for these crucial next steps in the characterization of this intriguing natural product.

References

Larixol Acetate in Preclinical Research: A Comparative Guide to Vehicle-Controlled Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the therapeutic potential of novel compounds, rigorous preclinical evaluation is paramount. This guide provides an in-depth comparison of Larixol acetate's performance against its corresponding vehicle controls in key animal studies. By examining the experimental design, rationale, and quantitative outcomes, this document aims to equip scientists with the critical information needed to design and interpret their own investigations into this promising TRPC6 inhibitor.

Introduction to this compound: A Selective TRPC6 Antagonist

This compound is a labdane-type diterpenoid originally isolated from larch resin.[1][2] Its primary mechanism of action is the potent and selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel permeable to Ca²⁺.[2][3] TRPC6 channels are implicated in a variety of pathophysiological processes, making them an attractive target for therapeutic intervention in conditions such as neuropathic pain, cardiovascular diseases, and neurological disorders.[3][4][5] The selectivity of this compound for TRPC6 over other TRP channels, such as TRPC3 and TRPC7, underscores its potential for targeted therapeutic effects with a reduced risk of off-target activities.[3]

The Critical Role of the Vehicle Control in Animal Studies

The choice of a vehicle—the substance used to dissolve and administer a test compound—is a critical determinant of an animal study's validity and reproducibility. An ideal vehicle should be inert, non-toxic, and have no biological effect on the parameters being measured. However, for compounds with limited aqueous solubility, such as this compound, formulating an appropriate vehicle can be challenging.

This compound is characterized by its poor water solubility, being only slightly soluble in solvents like chloroform, ethyl acetate, dimethyl sulfoxide (DMSO), and methanol. This necessitates the use of organic solvents or specialized formulations for in vivo administration. It is crucial to recognize that these vehicle components themselves can exert biological effects, potentially confounding the interpretation of experimental results. Therefore, a direct comparison to a vehicle-only control group is essential to unequivocally attribute observed effects to the pharmacological action of this compound.

This compound in a Rat Model of Neuropathic Pain

In a study by Wang et al. (2020), the analgesic and anti-inflammatory effects of this compound were investigated in a rat model of neuropathic pain induced by spared nerve injury (SNI).[4]

Experimental Design and Rationale

Given the central nervous system targets in neuropathic pain, this compound was administered via intrathecal (i.t.) injection. This route delivers the compound directly to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for a more targeted effect in the spinal cord.

Due to this compound's poor aqueous solubility, the researchers formulated the compound in a vehicle consisting of 10% Dimethyl Sulfoxide (DMSO) in sterile saline . DMSO is a common aprotic solvent used to dissolve hydrophobic compounds for in vivo studies. The control group in this study received an equivalent volume of this 10% DMSO in saline vehicle. This design allows for the direct assessment of this compound's effects, independent of any potential biological activity of the DMSO vehicle itself.

Comparative Performance Data

The study demonstrated that intrathecal administration of this compound significantly attenuated pain behaviors and neuroinflammation compared to the vehicle control group.

Parameter MeasuredVehicle Control (10% DMSO in Saline)This compound (30 µM in 10% DMSO/Saline)Outcome
Mechanical Allodynia (Paw Withdrawal Threshold in grams) Markedly reduced threshold post-SNISignificantly increased threshold (reduced allodynia)This compound exhibits significant analgesic effects.
Cold Allodynia (Number of responses to acetone) Increased number of responses post-SNISignificantly reduced number of responsesThis compound alleviates cold hypersensitivity.
Spinal Iba-1 Expression (Microglial marker) Upregulated post-SNISignificantly inhibited upregulationThis compound suppresses microglial activation.
Spinal TNF-α and IL-1β Levels Elevated post-SNISignificantly reduced levelsThis compound demonstrates anti-inflammatory properties.

Table 1: Comparison of this compound and Vehicle Control in a Rat Neuropathic Pain Model. Data synthesized from Wang et al. (2020).[4]

Experimental Protocol: Intrathecal Administration in Rats
  • Animal Model: Adult male Sprague-Dawley rats are subjected to spared nerve injury (SNI) to induce neuropathic pain.

  • Catheter Implantation: A polyethylene catheter (PE-10) is intrathecally implanted to allow for direct injection into the lumbar spinal subarachnoid space.

  • Drug and Vehicle Preparation: this compound is dissolved in 100% DMSO to create a stock solution, which is then diluted with sterile saline to a final concentration of 10% DMSO. The vehicle control is prepared as a 10% DMSO solution in sterile saline.

  • Administration: A specific volume (e.g., 10-20 µL) of either this compound solution or the vehicle control is injected through the intrathecal catheter.

  • Behavioral Testing: Mechanical allodynia (using von Frey filaments) and cold allodynia (acetone test) are assessed at various time points post-injection.

  • Biochemical Analysis: At the end of the experiment, spinal cord tissue is collected for analysis of inflammatory markers (e.g., Iba-1, TNF-α, IL-1β) by Western blot or immunohistochemistry.

G cluster_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Outcome Assessment SNI Spared Nerve Injury (SNI) in Rats Catheter Intrathecal Catheter Implantation SNI->Catheter Injection Intrathecal Injection Catheter->Injection LA_Prep This compound in 10% DMSO/Saline LA_Prep->Injection Vehicle_Prep Vehicle: 10% DMSO in Saline Vehicle_Prep->Injection Behavior Behavioral Testing (Mechanical & Cold Allodynia) Injection->Behavior Biochem Biochemical Analysis (Spinal Cord Tissue) Injection->Biochem

Experimental Workflow for Neuropathic Pain Study

This compound in a Mouse Model of Traumatic Brain Injury

Chen et al. (2019) explored the protective effects of this compound against systemic endothelial dysfunction following traumatic brain injury (TBI) in mice.[5]

Experimental Design and Rationale

In this study, this compound was administered via intraperitoneal (i.p.) injection, a common route for systemic drug delivery in rodents. The choice of vehicle was crucial, and the researchers used Dimethyl Sulfoxide (DMSO) as the vehicle for this compound. The control group received an equivalent volume of DMSO. This design allowed for the assessment of this compound's systemic effects while controlling for any potential influence of DMSO on the vasculature.

Comparative Performance Data

The study revealed that this compound treatment significantly mitigated TBI-induced aortic endothelial dysfunction when compared to the DMSO vehicle control.

Parameter MeasuredVehicle Control (DMSO)This compound (in DMSO)Outcome
Acetylcholine-induced Aortic Dilation Significantly impaired post-TBISignificantly improved dilation (restored endothelial function)This compound protects against TBI-induced endothelial dysfunction.

Table 2: Comparison of this compound and Vehicle Control in a Mouse TBI Model. Data synthesized from Chen et al. (2019).[5]

Experimental Protocol: Intraperitoneal Administration in Mice
  • Animal Model: Mice are subjected to a closed-head TBI using a cortical impactor. Sham-injured animals serve as a baseline control.

  • Drug and Vehicle Preparation: this compound is dissolved in 100% DMSO. The vehicle control is 100% DMSO.

  • Administration: Immediately following TBI, mice receive an intraperitoneal injection of either this compound solution or the DMSO vehicle. Injections are typically repeated daily for the duration of the study.

This compound in a Mouse Model of Heart Failure

A 2024 study by Li et al. investigated the therapeutic potential of this compound in a mouse model of pressure overload-induced heart failure.[4]

Experimental Design and Rationale

Similar to the TBI study, this compound was administered systemically via intraperitoneal (i.p.) injection. The vehicle used was a solution of 10% DMSO in saline . This choice of vehicle is a good practice as it reduces the concentration of DMSO compared to using it neat, thereby minimizing its potential systemic effects while still ensuring the solubility of this compound. The control group received daily i.p. injections of the 10% DMSO in saline vehicle.

Comparative Performance Data

The results of this study indicated that this compound treatment significantly attenuated the development of heart failure compared to the vehicle control.

Parameter MeasuredVehicle Control (10% DMSO in Saline)This compound (5 mg/kg in 10% DMSO/Saline)Outcome
Cardiac Function (Ejection Fraction %) Significantly decreased post-pressure overloadSignificantly preserved ejection fractionThis compound improves cardiac function.
Cardiac Hypertrophy (Heart weight/body weight ratio) Significantly increasedSignificantly reduced ratioThis compound attenuates cardiac hypertrophy.
ER Stress and Apoptosis Markers UpregulatedSignificantly downregulatedThis compound reduces cellular stress and apoptosis in the heart.
Autophagy Markers DownregulatedSignificantly upregulatedThis compound promotes protective autophagy.

Table 3: Comparison of this compound and Vehicle Control in a Mouse Heart Failure Model. Data synthesized from Li et al. (2024).[4]

Mechanistic Insights: The TRPC6 Signaling Pathway

The therapeutic effects of this compound observed in these diverse animal models are primarily attributed to its inhibition of the TRPC6 channel. The activation of TRPC6 leads to an influx of Ca²⁺, which can trigger various downstream signaling cascades involved in cellular dysfunction. By blocking this initial Ca²⁺ entry, this compound can mitigate the pathological consequences.

G cluster_pathway TRPC6 Signaling Pathway Stimuli Pathological Stimuli (e.g., Nerve Injury, Pressure Overload) TRPC6 TRPC6 Channel Activation Stimuli->TRPC6 Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Downstream Downstream Signaling (e.g., p38 MAPK, Calcineurin-NFAT) Ca_Influx->Downstream Pathology Cellular Dysfunction (Neuroinflammation, Hypertrophy, Apoptosis) Downstream->Pathology Larixol This compound Larixol->TRPC6 Inhibition

Inhibition of the TRPC6 Signaling Pathway by this compound

Conclusion

The preclinical evidence from vehicle-controlled animal studies strongly supports the therapeutic potential of this compound across a range of disease models. Its efficacy in mitigating neuropathic pain, protecting against TBI-induced endothelial dysfunction, and attenuating heart failure highlights the significance of TRPC6 as a therapeutic target. For researchers, the key takeaway is the critical importance of appropriate vehicle selection and the inclusion of a vehicle-only control group to ensure the scientific rigor and validity of their findings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the continued investigation of this compound and other promising drug candidates.

References

  • Chen, X., Taylor-Nguyen, N. N., Riley, A. M., Herring, B. P., White, F. A., & Obukhov, A. G. (2019). The TRPC6 inhibitor, larixyl acetate, is effective in protecting against traumatic brain injury-induced systemic endothelial dysfunction. Journal of Neuroinflammation, 16(1), 21. [Link]

  • Li, M., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Molecular Medicine Reports, 29(2), 1-12. [Link]

  • Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197–213. [Link]

  • Wang, J., Zhao, M., Jia, P., Liu, F. F., Chen, K., Meng, F. Y., Hong, J. H., Zhang, T., Jin, X. H., & Shi, J. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. Journal of Neuroinflammation, 17(1), 118. [Link]

Sources

A Head-to-Head Comparison of Larixol and Larixyl Acetate as TRPC6 Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of ion channel pharmacology, the Transient Receptor Potential Canonical 6 (TRPC6) channel has emerged as a critical therapeutic target for a spectrum of pathologies, including pulmonary hypertension, kidney disease, and neuropathic pain.[1][2][3] The development of selective TRPC6 inhibitors is a key focus for drug discovery programs. Among the promising candidates are the naturally derived labdane-type diterpenes, larixol and its acetylated form, larixyl acetate. This guide provides an in-depth comparative analysis of these two compounds, offering experimental data and protocols to aid researchers in their selection and application.

The Central Role of TRPC6 in Cellular Signaling

TRPC6 is a non-selective cation channel that primarily facilitates the influx of Ca2+ and Na+ ions into cells.[2] Its activation is a downstream event of G protein-coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling, which stimulates phospholipase C (PLC) and leads to the production of diacylglycerol (DAG), a direct activator of TRPC6.[4][5] This influx of cations, particularly calcium, is a pivotal event in a multitude of cellular processes, and its dysregulation is implicated in various disease states.[2]

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ Influx TRPC6->Ca_ion Mediates Downstream Downstream Cellular Responses Ca_ion->Downstream Triggers

Figure 1: Simplified TRPC6 signaling pathway.

Larixol and Larixyl Acetate: Natural Diterpenes with TRPC6 Inhibitory Activity

Larixol and its acetate ester, larixyl acetate, are labdane-type diterpenoids isolated from the oleoresin of larch trees (Larix species).[6][7] Their discovery as TRPC6 inhibitors stemmed from a screening of natural compounds from conifer balsams, which have been traditionally used in remedies for respiratory ailments.[1]

Chemical Structures:

  • Larixol: A diterpenoid with two hydroxyl groups.

  • Larixyl Acetate: The acetylated form of larixol, where one of the hydroxyl groups is esterified with an acetyl group.[7]

Experimental Head-to-Head: Potency and Selectivity

A crucial aspect of a pharmacological inhibitor is its potency and selectivity. The following data, derived from studies on human TRPC6 (hTRPC6) and the closely related TRPC3 (hTRPC3) channels expressed in HEK cells, highlights the key differences between larixol and larixyl acetate.[8]

Table 1: Comparative Potency of Larixol and Larixyl Acetate
CompoundTargetIC50 (µM)
LarixolhTRPC6-YFP2.04
Larixyl AcetatehTRPC6-YFP0.58
Larixyl AcetatehTRPC3-YFP6.83

Data sourced from Urban et al. (2016).[8]

As the data indicates, larixyl acetate is a more potent inhibitor of TRPC6 than larixol, with an IC50 value approximately 3.5 times lower.[8] Furthermore, larixyl acetate demonstrates a notable selectivity for TRPC6 over TRPC3, with an IC50 value for TRPC3 that is nearly 12-fold higher than for TRPC6.[1][8][9][10] This selectivity is a significant advantage, as off-target effects on other TRP channels can lead to undesirable side effects.[1]

In Vitro Efficacy: From Recombinant Channels to Native Cells

The inhibitory effects of these compounds have been validated in native cell systems. In rat pulmonary artery smooth muscle cells, larixyl acetate effectively blocked diacylglycerol-stimulated Ca2+ signals, which are indicative of native TRPC6-like channel activity.[1][9] This confirmation in a physiologically relevant cell type underscores the therapeutic potential of larixyl acetate.

Experimental Protocols

To facilitate further research, we provide the following detailed protocols for assessing the inhibitory activity of larixol and larixyl acetate on TRPC6 channels.

Calcium Imaging Assay for TRPC6 Activity

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC6 activation and inhibition.

Materials:

  • HEK293 cells stably expressing hTRPC6-YFP

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Oleoyl-acetyl-glycerol (OAG) as a TRPC6 activator

  • Larixol and Larixyl Acetate stock solutions in DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK-hTRPC6-YFP cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentrations of larixol, larixyl acetate, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Inject OAG (final concentration 50 µM) to activate TRPC6 channels.

    • Continue recording the fluorescence for an additional 5-10 minutes to measure the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after OAG addition.

    • Normalize the data to the vehicle control to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Calcium_Imaging_Workflow Start Start Plate_Cells Plate HEK-hTRPC6-YFP Cells Start->Plate_Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Wash1 Wash Load_Dye->Wash1 Add_Compound Incubate with Larixol/ Larixyl Acetate Wash1->Add_Compound Measure_Baseline Measure Baseline Fluorescence Add_Compound->Measure_Baseline Activate_TRPC6 Activate with OAG Measure_Baseline->Activate_TRPC6 Measure_Response Measure Fluorescence Response Activate_TRPC6->Measure_Response Analyze_Data Analyze Data (IC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the calcium imaging assay.

Electrophysiology (Patch-Clamp) Assay

For a more direct measure of ion channel activity, the whole-cell patch-clamp technique is the gold standard.

Procedure Outline:

  • Cell Preparation: Use HEK293 cells transiently or stably expressing hTRPC6.

  • Pipette Solution (Intracellular): A solution containing Cs-glutamate to block potassium channels, EGTA to buffer intracellular calcium, and ATP and GTP to maintain cellular energy.

  • Bath Solution (Extracellular): A standard extracellular solution such as HBSS.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps to measure the current-voltage (I-V) relationship.

    • Perfuse the cell with a solution containing OAG to activate TRPC6 currents.

    • Once a stable current is established, apply larixol or larixyl acetate at various concentrations to measure the inhibition of the OAG-induced current.

  • Data Analysis:

    • Measure the amplitude of the OAG-induced current before and after the application of the inhibitor.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The available evidence clearly positions larixyl acetate as the more potent and selective inhibitor of TRPC6 when compared to its parent compound, larixol. Its approximately 12-fold selectivity for TRPC6 over TRPC3 is a significant advantage for researchers aiming to specifically target TRPC6-mediated pathways.[1][9][10] The acetylation of the hydroxyl group in larixol appears to be a key structural modification that enhances its inhibitory activity and selectivity.

While larixyl acetate shows great promise, further research is warranted. Studies on its pharmacokinetic and pharmacodynamic properties are necessary to evaluate its potential as a therapeutic agent. Additionally, exploring its effects in various animal models of diseases where TRPC6 is implicated will provide a more comprehensive understanding of its in vivo efficacy and safety profile.[3][10] The analgesic and anti-inflammatory actions of larixyl acetate observed in a neuropathic pain model suggest its potential for treating chronic pain conditions.[3][11]

References

  • Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2016). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 89(1), 197–213. [Link]

  • Bai, Y., et al. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Frontiers in Pharmacology. [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. ResearchGate. [Link]

  • Urban, N., et al. (2016). Isoform-selective inhibition of Ca 2+ entry through TRPC6 by larixol and larixyl acetate. ResearchGate. [Link]

  • Wang, J., et al. (2024). Larixyl acetate, a TRPC6 inhibitor, attenuates pressure overload-induced heart failure in mice. Spandidos Publications. [Link]

  • Ghosh, A., et al. (2023). Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades. PubMed Central. [Link]

  • MDPI. (n.d.). TRPA1 as a Key Regulator of Keratinocyte Homeostasis and Inflammation in Human Skin. MDPI. [Link]

  • Muallem, S., & Zubair, M. (2013). Methods to Study TRPC Channel Regulation by Interacting Proteins. NCBI. [Link]

  • Riehle, M., et al. (2020). Pharmacological and genetic inhibition of TRPC6-induced gene transcription. PubMed. [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]

  • Wikipedia. (n.d.). TRPC6. Wikipedia. [Link]

  • Ciocarlan, A. (2021). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. Chemistry Journal of Moldova. [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. PubMed. [Link]

  • Jin, X., et al. (2020). The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury. ResearchGate. [Link]

  • Chemistry Journal of Moldova. (n.d.). (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS. CJM.ASM.MD. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Larixol Acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of larixol acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who handle this compound. This guide synthesizes technical data with established safety protocols to ensure minimal environmental impact and maintain a secure laboratory environment.

Understanding this compound: A Profile

This compound is a labdane-type diterpenoid derived from larch resin.[1] It is recognized for its potent and selective inhibitory effects on the TRPC6 cation channel, demonstrating potential applications in therapeutic areas such as neuropathic pain and inflammation.[1][2] While a valuable research compound, its disposal requires careful consideration due to its inherent hazardous properties.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₂₂H₃₆O₃[3]
Molecular Weight 348.52 g/mol [3]
Appearance SolidCayman Chemical
Solubility Slightly soluble in Chloroform and Ethyl AcetateCayman Chemical
Stability Stable under recommended storage conditions.[2][2]
Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]

The related compound, larixol, is also classified as a skin and eye irritant.[2] Due to these hazards, direct disposal into the sanitary sewer system or general waste is strictly prohibited.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic process designed to mitigate risks to personnel and the environment. This workflow emphasizes segregation, proper containment, and adherence to regulatory guidelines.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_post_disposal Post-Disposal Phase A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Designated Hazardous Waste Container A->B Ensure safety before handling C Step 3: Transfer this compound Waste into Container B->C Containment ready D Step 4: Securely Seal and Label the Container C->D Properly contained E Step 5: Store in a Designated Hazardous Waste Area D->E Ready for storage F Step 6: Arrange for Professional Waste Disposal E->F Awaiting pickup SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B H Seek Medical Attention (if exposed) A->H In case of personnel exposure C Don Appropriate PPE B->C D Contain the Spill (use absorbent material) C->D E Clean Up Spill Residue D->E F Package and Label Spill Debris as Hazardous Waste E->F G Decontaminate the Area F->G

Caption: A clear, step-by-step process for responding to a this compound spill.

Spill Clean-up Protocol
  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Clean-up:

    • Liquid Spills: Once contained, absorb the liquid with the absorbent material, working from the outside in.

    • Solid Spills: Carefully scoop up the contained solid material.

  • Package and Label: Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a designated hazardous waste container. Seal and label the container appropriately.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or isopropanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any direct contact with the skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Environmental and Regulatory Considerations

The primary environmental concern with this compound is its high aquatic toxicity. [3]Accidental release into waterways can have severe and long-lasting effects on aquatic ecosystems.

Regulatory Framework

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [4]As a generator of hazardous waste, your institution is responsible for the proper management of this waste from "cradle-to-grave." This includes proper identification, storage, transport, and disposal.

Waste Minimization

In line with the principles of green chemistry, laboratories should strive to minimize the generation of hazardous waste. This can be achieved by:

  • Purchasing and using only the amount of this compound needed for experiments.

  • Designing experiments to use smaller quantities of the compound.

  • Avoiding the preparation of excess stock solutions.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the guidelines outlined in this document, researchers can ensure that their valuable scientific work does not come at the cost of environmental integrity.

References

  • DC Chemicals. Safety Data Sheet: Larixyl acetate. Retrieved from [Link]

  • Urban, N., et al. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 88(5), 899-907.
  • U.S. Environmental Protection Agency. (2023, August 15). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, April). A Method for Determining the Compatibility of Hazardous Wastes (EPA-600/2-80-076). Retrieved from [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45.
  • Fronza, M., et al. (2018). An Overview of Biotransformation and Toxicity of Diterpenes. Molecules, 23(6), 1394.
  • IPCC. (2019). Chapter 5: Incineration and Open Burning of Waste. In 2019 Refinement to the 2006 IPCC Guidelines for National Greenhouse Gas Inventories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Incompatible Chemicals Storage. Retrieved from [Link]

  • U.S. Plastic Corp. Chemical Resistance Chart. Retrieved from [Link]

  • University of Wisconsin-Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

  • Wikipedia. Labdane. Retrieved from [Link]

  • ResearchGate. Labdane-type diterpenes: Chemistry and biological activity. Retrieved from [Link]

  • LookChem. Cas 1438-66-0, this compound. Retrieved from [Link]

  • PubMed Central. (2018, June 8). An Overview of Biotransformation and Toxicity of Diterpenes. Retrieved from [Link]

  • MDPI. (2024, March 14). Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. Retrieved from [Link]

  • PubMed. Terpenes and terpenoids in chemical sensitivity. Retrieved from [Link]

  • PubMed. Does incineration turn infectious waste aseptic?. Retrieved from [Link]

  • ResearchGate. (a) Acute toxicity in terms of LC50 (fish and daphnia) and EC50 (green.... Retrieved from [Link]

  • ResearchGate. Summary of incinerator temperatures for a typical MSW incineration facility. Retrieved from [Link]

  • ETH Zurich. (2019, September). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Scribd. Epa Chemical Segregation Chart. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]

  • Rutgers University. Chemical Compatibility Chart. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • YouTube. (2022, October 16). Chemical Waste Identification Classification and Proper Disposal. Retrieved from [Link]

  • Grundon. Chemical Waste Collection & Disposal. Retrieved from [Link]

  • ResearchGate. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Retrieved from [Link]

  • MDPI. (2023, December 3). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet. Retrieved from [Link]

  • ADAMA. SCHOLAR. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]

  • ENVIRONMENTAL. Daphnia magna EC50 48h. Retrieved from [Link]

  • PubMed Central. (2020, August 13). Derivation of algal acute to chronic ratios for use in chemical toxicity extrapolations. Retrieved from [Link]

  • PubMed. Acute toxicity of 50 metals to Daphnia magna. Retrieved from [Link]

  • ResearchGate. LC50/IC50 for Daphnia magna and Lemna gibba exposed to chloride in.... Retrieved from [Link]

  • PubMed Central. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Retrieved from [Link]

  • European Union. Aquatic toxicity. Retrieved from [Link]

  • FDA. (2019, August). Fish and Fishery Products Hazards and Controls Guidance Fourth Edition – August 2019 Chapter 6: Natural Toxins. Retrieved from [Link]

  • OECD. Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. Retrieved from [Link]

  • KREATiS. OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. Retrieved from [Link]

  • ResearchGate. (2019, May 15). Updates to OECD guidance document 23: aquatic toxicity testing of difficult substances and mixtures. Retrieved from [Link]

  • ECETOC. Environmental Science. Retrieved from [Link]

  • PubMed. Acute and chronic effects of carrier solvents in aquatic organisms: a critical review. Retrieved from [Link]

  • SciELO. Separation of acid diterpenes of Copaifera cearensis huber ex ducke by flash chromatography using potassium hydroxide impregnated silica gel. Retrieved from [Link]

  • PubMed Central. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • ResearchGate. Extraction of diterpenes from spent coffee grounds and encapsulation into polyvinylpyrrolidone particles using supercritical carbon dioxide. Retrieved from [Link]

  • Frontiers. Microbial monoterpene transformations—a review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biodegradation of terpenes for emission-reduced oriented strand boards (OSB). Retrieved from [Link]

  • MDPI. (2024, March 12). Alkaline Chemical Neutralization to Treat Acid Mine Drainage with High Concentrations of Iron and Manganese. Retrieved from [Link]

  • Google Patents. US5194583A - Method for neutralizing an alkaline solution of an organic resin.
  • Learn. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. Retrieved from [Link]

  • IPEN.org. Temperature and Oxygen levels in the post-combustion zone of Waste-to-Energy incinerators. Retrieved from [Link]

  • Johns Hopkins Lab Safety. (2017, August 2). Incompatible chemicals in waste containers. Retrieved from [Link]

  • Shared Page. Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • CP Lab Safety. Waste Compatibility by Chemical Group. Retrieved from [Link]

  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]

  • EPA. Academic Labs Rule Container Label Examples. Retrieved from [Link]

  • OSHA and EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • GAIACA. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]

  • UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]

  • PubMed Central. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2011, October 10). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. Retrieved from [Link]

  • PLOS One. Degradation of Oxo-Biodegradable Plastic by Pleurotus ostreatus. Retrieved from [Link]

  • ResearchGate. The activated sludge metabolic characteristics changing sole carbon source from readily biodegradable acetate to toxic phenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, May 3). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). Retrieved from [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. (2026, January 6). Retrieved from [Link]

  • ResearchGate. EC 50 /LC 50 values of Daphnia magna lethality and immobilization test.... Retrieved from [Link]

  • ResearchGate. (PDF) (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Larixol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. Larixol acetate, a potent and selective TRPC6 inhibitor, holds significant promise in various therapeutic areas.[1] However, like many bioactive small molecules, its handling requires a meticulous approach to personal protection to mitigate potential health risks and ensure the integrity of your research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the recommended personal protective equipment (PPE) and procedures.

Understanding the Risks: Hazard Profile of this compound

Before detailing protective measures, it is crucial to understand the inherent hazards of this compound. According to available Safety Data Sheets (SDS), this compound and its parent compound, Larixol, present the following primary risks:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[3]

  • Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects.[3]

A thorough understanding of these hazards underscores the non-negotiable necessity of a comprehensive PPE strategy.

The Core of Protection: A Multi-Layered PPE Approach

Effective protection against chemical hazards is not about a single piece of equipment but a synergistic system of barriers. The following sections detail the essential PPE for handling this compound, explaining the "why" behind each recommendation to empower you with the knowledge to work safely and effectively.

Hand Protection: Your First Line of Defense

The most common route of exposure in a laboratory setting is through skin contact. Therefore, selecting the appropriate gloves is paramount.

Step-by-Step Glove Selection and Use Protocol:

  • Material Selection: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.[1][4] The choice of glove material must be compatible with both the compound and the solvent. DMSO is known to readily penetrate many common glove materials.

    • Recommended: For handling this compound in DMSO, double gloving with two pairs of nitrile gloves is a robust protective measure for incidental contact.[5] For prolonged contact or immersion, more resistant materials such as butyl rubber or neoprene are advised.[6]

    • Causality: Nitrile provides good short-term splash protection against a range of chemicals, but DMSO can permeate it over time.[7] Double gloving provides an additional barrier and a visual indicator of a breach in the outer glove. Butyl rubber and neoprene offer superior resistance to DMSO.[6]

  • Glove Integrity Check: Before donning gloves, visually inspect them for any tears, punctures, or discoloration.

  • Proper Donning and Doffing: Ensure hands are clean and dry before putting on gloves. When removing gloves, do so without touching the outer contaminated surface with your bare skin.

  • Immediate Replacement: If a glove is knowingly contaminated, it must be removed and replaced immediately.[5] Thin-film disposable gloves are not intended for prolonged chemical contact.[8]

Glove Compatibility Summary for Solvents Used with this compound:

Glove MaterialCompatibility with DMSORecommended Use for this compound in DMSO
Nitrile Fair (short-term splash protection)[7]Double gloving for incidental contact
Neoprene GoodExtended handling
Butyl Rubber Excellent[6]Prolonged handling or immersion
Latex PoorNot Recommended
Vinyl PoorNot Recommended
Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: At a minimum, safety goggles with side-shields that conform to ANSI Z87.1 standards must be worn when handling this compound in any form.[2]

  • Enhanced Protection: When there is a significant risk of splashing, such as during the preparation of stock solutions or transfers of larger volumes, a face shield should be worn in conjunction with safety goggles.

  • Causality: Safety goggles provide a seal around the eyes, protecting them from splashes and aerosols. A face shield offers an additional layer of protection for the entire face.

Body Protection: The Impervious Barrier

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times.

  • Impervious Gown: For procedures with a higher risk of significant spillage, an impervious or chemically resistant gown is recommended.[2]

  • Causality: Standard cotton lab coats offer minimal protection against chemical splashes. Impervious gowns are made from materials that resist chemical penetration, providing a more reliable barrier.

Respiratory Protection: Guarding Your Inhalation Pathway

Protecting against respiratory irritation is critical, especially when handling the powdered form of this compound.

  • Handling Powdered this compound: When weighing or otherwise handling the solid compound where dust generation is possible, a NIOSH-approved N95 respirator is the minimum requirement.[9] For higher-risk procedures, a half-mask or full-facepiece respirator with organic vapor cartridges and particulate filters may be necessary.[10][11]

  • Handling Solutions: When working with solutions of this compound in a well-ventilated area, such as a chemical fume hood, additional respiratory protection may not be required. However, a risk assessment should always be performed.[12]

  • Causality: An N95 respirator will filter out at least 95% of airborne particles, protecting against the inhalation of powdered this compound.[9] Organic vapor cartridges are necessary if there is a risk of inhaling volatile organic compounds.[12]

Workflow for PPE Selection and Use:

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Hazards Assess Hazards of This compound and Solvents Select_Gloves Select Appropriate Gloves (e.g., Double Nitrile, Butyl Rubber) Assess_Hazards->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Hazards->Select_Eye_Face Select_Body Select Body Protection (Lab Coat/Impervious Gown) Assess_Hazards->Select_Body Select_Respiratory Select Respiratory Protection (e.g., N95 for powder) Assess_Hazards->Select_Respiratory Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Chemical Dispose of Chemical Waste per Institutional Guidelines Handle_Chemical->Dispose_Chemical Dispose_PPE Dispose of Contaminated PPE in Designated Waste Doff_PPE->Dispose_PPE

PPE Selection and Use Workflow

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and its solutions in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it down the drain. It should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with this compound should be disposed of as hazardous waste.

  • Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on proper waste disposal procedures. Always consult with them to ensure compliance.

By adhering to these comprehensive PPE guidelines and operational procedures, you can confidently and safely advance your research with this compound, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • MedChemExpress. (2024). Safety Data Sheet - Larixol.
  • DC Chemicals. (n.d.). Larixyl acetate | 4608-49-5 | MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO.
  • MedChemExpress. (2024). Safety Data Sheet - Larixol.
  • MedchemExpress.com. (n.d.). Larixyl acetate | TRPC6 Inhibitor.
  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from a chemical resistance chart provider.
  • Cal State East Bay. (n.d.). Glove Recommendation Chart.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from an academic institution's EHS website.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from Kimberly Clark professional website.
  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
  • SOP Dimethyl Sulfoxide. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • DC Chemicals. (n.d.). Larixyl acetate Datasheet.
  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • University of Minnesota Extension. (n.d.). Four steps to choosing the right respirator and wearing it safely.
  • Genaxxon bioscience. (n.d.). Safety Data Sheet - DMSO Cell Culture Grad.
  • Cayman Chemical. (2017). DMSO Assay Reagent SAFETY DATA SHEET.
  • Bioprocess Online. (2017). Handling Processing Of Potent Compounds A Holistic Approach.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from an academic institution's EHS website.
  • Pittsburgh Spray Equipment. (2018). Respirators for Powder Coating – A Complete Guide.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • RS Online. (n.d.). Respirator Filter Selection Guide.
  • ChemicalBook. (n.d.). This compound | 1438-66-0.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Resistance To Chemicals of Common Glove Materials. (n.d.). Retrieved from an academic institution's EHS website.
  • Microflex. (n.d.). Chemicals Chemicals. Retrieved from a Microflex chemical resistance guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.